molecular formula CHFI2 B176434 fluoro(diiodo)methane CAS No. 1493-01-2

fluoro(diiodo)methane

Cat. No.: B176434
CAS No.: 1493-01-2
M. Wt: 285.826 g/mol
InChI Key: RIHYOLCRHKZJPJ-UHFFFAOYSA-N
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Description

Fluoro(diiodo)methane, with the chemical formula CHFI₂, is a trihalomethane that serves as a highly efficient precursor for generating fluorocarbenes in synthetic chemistry . It is a valuable reagent for the monofluorocyclopropanation of alkenes, enabling the synthesis of compounds containing fluorinated three-membered rings, which are key motifs in medicinal and agrochemical research . The compound can be synthesized via a Finkenstein reaction involving dibromofluoromethane and sodium iodide in acetone. Alternatively, a common preparation method for larger quantities involves the reaction of iodoform with mercuric fluoride at 120 °C, followed by distillation . Researchers value this compound for its role in introducing fluoromethyl groups, leveraging the unique properties of fluorine—such as its high electronegativity and the strength of the C-F bond—to modulate the reactivity, metabolic stability, and bioavailability of target molecules . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoro(diiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHFI2/c2-1(3)4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHYOLCRHKZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHFI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473843
Record name Methane, fluorodiiodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.826 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493-01-2
Record name Methane, fluorodiiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of fluoro(diiodo)methane?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluoro(diiodo)methane (CHFI₂)

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Unique Halomethane Reagent

This compound (CHFI₂) is a trihalomethane holding a unique position in the repertoire of synthetic organic chemistry.[1] Identified by the CAS Number 1493-01-2 , this compound is characterized by the presence of one fluorine and two iodine atoms attached to a central carbon atom.[1] This specific arrangement of halogens imparts a distinct reactivity profile, making it a valuable, albeit specialized, reagent. Unlike more common halomethanes, this compound serves as a highly efficient precursor for generating fluorocarbenes, which are pivotal intermediates for the synthesis of fluorinated three-membered rings through monofluorocyclopropanation reactions.[1]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details established synthesis protocols, explores its core reactivity, discusses its applications in modern organic synthesis with relevance to drug discovery, and outlines critical safety and handling procedures. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent.

Part 1: Molecular Structure and Physicochemical Properties

The structural arrangement of this compound is fundamental to its chemical behavior. The central carbon atom is bonded to one hydrogen, one highly electronegative fluorine atom, and two large, polarizable iodine atoms. This asymmetry results in a significant molecular dipole moment and a unique blend of steric and electronic properties.

CHFI2_Structure C C H H C->H F F C->F I1 I C->I1 I2 I C->I2

Caption: Molecular structure of this compound.

The key physical and chemical properties of this compound are summarized in the table below. The data represents a consolidation of values from various chemical data repositories.

PropertyValueSource(s)
CAS Number 1493-01-2[1]
Molecular Formula CHFI₂[1][2]
Molar Mass 285.826 g·mol⁻¹[1][2]
Boiling Point 134 °C (at 760 mmHg)[1][2]
Melting Point -35 to -31 °C
Density ~3.229 g/cm³[2]
Flash Point 43.4 °C[2]
Refractive Index 1.661[2]
Vapor Pressure 10.2 mmHg at 25°C[2]
LogP 2.1095[2]
SMILES C(F)(I)I[1][2]
InChIKey RIHYOLCRHKZJPJ-UHFFFAOYSA-N[1][2]

Part 2: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be reliably predicted based on established principles and data from analogous structures. These predictions are invaluable for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show a single resonance for the one proton. Due to coupling with the adjacent fluorine atom (¹⁹F, spin I=½), this signal should appear as a doublet. The chemical shift would be significantly downfield from methane due to the deshielding effects of the three electronegative halogens.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a single peak for the carbon atom. This peak will be split into a doublet due to the strong one-bond coupling to ¹⁹F. Carbons bearing fluorine atoms often exhibit resonances in unexpected regions of the spectrum.[3]

  • ¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool.[4] The spectrum will show one primary signal, which will be split into a doublet by the adjacent proton. The chemical shift is predicted based on standard ranges for alkyl fluorides.[5][6]

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J)
¹H 6.5 - 7.5Doublet (d)JH-F ≈ 50-60 Hz
¹³C -10 to -30Doublet (d)¹JC-F ≈ 300-350 Hz
¹⁹F -150 to -180 (vs. CFCl₃)Doublet (d)JF-H ≈ 50-60 Hz
Infrared (IR) Spectroscopy

The IR spectrum provides information on the vibrational modes of the molecule's functional groups. Key absorption bands can be predicted.

Wavenumber (cm⁻¹)BondVibration Type
~3050C-HStretching
1050 - 1150C-FStretching
500 - 600C-IStretching
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule will ionize to form a molecular ion (M⁺), which may then undergo fragmentation.[7][8]

m/z ValuePredicted FragmentInterpretation
286[CHFI₂]⁺Molecular Ion (M⁺)
159[CHFI]⁺Loss of one Iodine atom (·I)
140[CHI]⁺Loss of F and I
127[I]⁺Iodine cation
32[CHF]⁺Loss of two Iodine atoms (·I)

Part 3: Synthesis of this compound

This compound can be reliably synthesized via halogen exchange (Halex) reactions. The two most cited methods are the Finkelstein reaction starting from a dibromo precursor and the fluorination of iodoform.

Method 1: Finkelstein Reaction from Dibromofluoromethane

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of one halogen for another.[9][10] The synthesis of CHFI₂ from dibromofluoromethane (CHBr₂F) is driven to completion by the precipitation of sodium bromide (NaBr) in an acetone solvent, where sodium iodide (NaI) is soluble but NaBr is not.[1][9]

Finkelstein_Workflow cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_workup Workup & Purification CHBr2F Dibromofluoromethane (CHBr₂F) Reaction Heat under Reflux (e.g., 50-60°C) CHBr2F->Reaction NaI Sodium Iodide (NaI) NaI->Reaction Acetone Acetone (Solvent) Acetone->Reaction Precipitation NaBr Precipitates Reaction->Precipitation Drives Equilibrium Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Na₂S₂O₃ (aq) (Removes excess I₂) Extract->Wash Dry Dry over MgSO₄ Wash->Dry Distill Distillation Dry->Distill Product This compound (CHFI₂) Distill->Product

Caption: Workflow for the synthesis of CHFI₂ via the Finkelstein reaction.

Detailed Experimental Protocol (Illustrative):

  • Setup: A dry, round-bottom flask is equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagents: Sodium iodide (2.2 equivalents) is dissolved in anhydrous acetone. Dibromofluoromethane (1.0 equivalent) is added to the stirred solution.

  • Reaction: The mixture is heated to reflux (approx. 56°C) and maintained for 24-48 hours. The progress can be monitored by GC-MS. The formation of a white precipitate (NaBr) will be observed.

    • Causality Insight: Acetone is the ideal solvent because it readily dissolves the reactants (NaI and the alkyl halide) but not the sodium bromide or chloride byproducts. This insolubility shifts the reaction equilibrium towards the product side, ensuring a high yield as per Le Châtelier's principle.[9]

  • Workup: After cooling to room temperature, the reaction mixture is poured into water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any traces of elemental iodine, followed by a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.

  • Final Product: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Method 2: Fluorination of Iodoform

For larger-scale preparations, the reaction of iodoform (CHI₃) with mercuric fluoride (HgF₂) at elevated temperatures (e.g., 120°C) followed by distillation is an effective, albeit more hazardous, method.[1]

Part 4: Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from its function as a fluorocarbene precursor . The two C-I bonds are significantly weaker than the C-F bond, allowing for selective chemistry.

Monofluorocyclopropanation

When treated with a suitable base or metal, this compound can eliminate two iodine atoms to generate the highly reactive intermediate, fluorocarbene (:CHF). This carbene readily reacts with alkenes in a concerted [1+2] cycloaddition to form monofluorinated cyclopropanes.

Cyclopropanation CHFI2 This compound Carbene Fluorocarbene [:CHF] CHFI2->Carbene - 2I⁻ Alkene Alkene (R₂C=CR₂) Product Monofluorocyclopropane Alkene->Product [1+2] Cycloaddition Base Base / Metal (e.g., Zn-Cu couple) Base->Carbene Carbene->Product Byproduct Byproducts (e.g., ZnI₂) Carbene->Byproduct

Caption: Conceptual pathway for monofluorocyclopropanation using CHFI₂.

This reaction is a powerful tool for introducing fluorine into molecules. The resulting fluorocyclopropane motif is of significant interest in medicinal chemistry.

Relevance to Drug Development and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. The gem-difluoroalkane (CF₂) group, in particular, is a widely used bioisostere for carbonyl groups, ethers, and other functionalities.[11][12] It can profoundly alter a molecule's physicochemical properties, including:

  • Metabolic Stability: The strength of the C-F bond often blocks metabolic oxidation at that position, increasing the drug's half-life.[13]

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and target binding.[13]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups, affecting the molecule's ionization state at physiological pH.[13]

While this compound itself generates a monofluorinated carbene, the cyclopropane rings it forms are structurally related to gem-difluoro systems and serve as valuable, rigid scaffolds in drug design. The ability to install this motif provides a direct pathway to novel chemical entities with potentially enhanced pharmacological profiles.

Part 5: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)[1]

    • Signal Word: Warning[1]

    • Hazard Statements:

      • H302: Harmful if swallowed.[1]

      • H315: Causes skin irritation.[1]

      • H319: Causes serious eye irritation.[1]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[14]

  • Handling:

    • Avoid inhalation of vapors and contact with skin and eyes.[15]

    • Keep away from heat, sparks, and open flames. The compound has a flash point of 43.4°C.[2]

    • Ground and bond containers when transferring material to prevent static discharge.[16]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[15]

Conclusion

This compound is a specialized reagent with significant potential in synthetic chemistry. Its value lies in its role as a robust precursor for fluorocarbene, enabling the direct synthesis of monofluorocyclopropanes. While its physical properties are well-documented, a deeper exploration of its reactivity, particularly with novel substrates, remains a fertile area for research. For professionals in drug development, understanding the utility of reagents like CHFI₂ is key to accessing novel fluorinated scaffolds that can impart desirable pharmacokinetic and pharmacodynamic properties to new chemical entities. Proper handling and adherence to safety protocols are paramount when working with this energetic and reactive compound.

References

  • Chemsrc. (2025, November 15). This compound | CAS#:1493-01-2. Retrieved from [Link]

  • Ni, C., Zhu, L., & Hu, J. (2015). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition, 54(33), 9641-9645. Available at: [Link]

  • Wang, Z., et al. (2023). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. The Chemical Record, 23(12), e202300231. Available at: [Link]

  • ChemWhat. (n.d.). fluoro-iodo-methane CAS#: 373-53-5. Retrieved from [Link]

  • Pinto, A., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 26(11), 3326. Available at: [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Tlustý, M., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Available at: [Link]

  • ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry... [Image]. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). Fluoro(triiodo)methane | CFI3. Retrieved from [Link]

  • University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorodiiodomethane. Retrieved from [Link]

  • KRUSS Scientific. (2020, June 15). Safety Data Sheet: Diiodomethane. Retrieved from [Link]

  • PubChem. (n.d.). fluoro(iodo)(113C)methane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Fluoro(iodo)methane. Retrieved from [Link]

  • P. J. D. S. M. e. a. (2022). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Journal of Cheminformatics. Available at: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. Available at: [Link]

  • Wikipedia. (n.d.). Fluoroiodomethane. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

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Sources

A Technical Guide to the Synthesis of Fluoro(diiodo)methane via the Finkelstein Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fluoro(diiodo)methane (CHFI₂), a geminal dihalomethane, is a valuable synthetic intermediate, primarily utilized as a precursor for the generation of fluorocarbenes.[1] Its synthesis is efficiently achieved through a halogen exchange mechanism known as the Finkelstein reaction. This guide provides an in-depth exploration of this synthesis, beginning with the foundational principles of the Finkelstein reaction and its specific application to the conversion of dibromofluoromethane. We will dissect the reaction mechanism, detail a comprehensive experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers and drug development professionals seeking a practical and scientifically grounded understanding of this important transformation.

The Finkelstein Reaction: A Cornerstone of Halogen Exchange Chemistry

The Finkelstein reaction, first described by Hans Finkelstein in 1910, is a cornerstone of organic synthesis, providing a robust method for the interconversion of alkyl halides.[2][3] At its core, the reaction is a bimolecular nucleophilic substitution (Sɴ2) process where an alkyl chloride or bromide is converted to an alkyl iodide.[4]

The genius of the classic Finkelstein reaction lies in its elegant manipulation of chemical equilibrium. The transformation is typically conducted by treating the alkyl halide with a solution of sodium iodide (NaI) in anhydrous acetone.[2][4] While sodium iodide is soluble in acetone, the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[3][5] This insolubility causes the byproduct to precipitate out of the reaction mixture. In accordance with Le Châtelier's principle, the continuous removal of a product from the equilibrium drives the reaction forward, often to completion.[2]

This reaction is most efficient for primary alkyl halides and shows exceptional reactivity for allylic, benzylic, and α-carbonyl halides due to the Sɴ2 mechanism's sensitivity to steric hindrance.[3] While the classic application focuses on iodination, the principles of halogen exchange have been expanded, forming the basis for various modifications, including the synthesis of fluoroalkanes.

Synthesis of this compound: Mechanism and Strategy

The synthesis of this compound from dibromofluoromethane is a direct application of the Finkelstein reaction's principles. The process involves a double substitution where both bromine atoms are sequentially replaced by iodine.

The Sɴ2 Pathway

The reaction proceeds via two consecutive Sɴ2 steps:

  • First Substitution: An iodide ion (I⁻), a potent nucleophile, performs a backside attack on the carbon atom of dibromofluoromethane (CHBr₂F). This displaces one of the bromide ions—a good leaving group—to form the intermediate, bromo(fluoro)iodomethane (CHBrFI). A molecule of sodium bromide precipitates from the acetone solution.

  • Second Substitution: A second iodide ion attacks the intermediate, displacing the remaining bromide ion to yield the final product, this compound (CHFI₂). Another molecule of sodium bromide precipitates.

The presence of the electronegative fluorine atom on the carbon center influences the reactivity of the substrate but does not impede the substitution of the larger, more polarizable bromine atoms.

Causality of Experimental Design

The choice of reagents and conditions is dictated by the underlying Sɴ2 mechanism and the need to drive the equilibrium.

  • Choice of Substrate (Dibromofluoromethane): Bromine is an excellent leaving group, superior to chlorine, which facilitates the nucleophilic attack by iodide.[5] The use of a dibromo- precursor allows for the double substitution to achieve the desired diiodo- product.

  • Nucleophile and Solvent System (NaI in Acetone): This is the classic Finkelstein combination. Sodium iodide provides the nucleophilic iodide ion, and its high solubility in acetone ensures a sufficient concentration for the reaction to proceed. Crucially, the resulting sodium bromide is insoluble in acetone, which is the thermodynamic driving force for the reaction.[5]

  • Temperature: The reaction is typically performed at an elevated temperature (reflux) to provide sufficient activation energy for the Sɴ2 reaction, increasing the reaction rate.

Below is a diagram illustrating the overall reaction workflow.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product A Dibromofluoromethane (CHBr₂F) D Combine reagents in flask Heat to reflux under N₂ A->D B Sodium Iodide (NaI) B->D C Anhydrous Acetone C->D E Cool reaction mixture Filter to remove NaBr precipitate D->E Reaction completes F Quench filtrate with H₂O Extract with organic solvent E->F G Wash organic layer (e.g., with Na₂S₂O₃ solution) F->G H Dry and concentrate G->H I Purify via distillation H->I J This compound (CHFI₂) I->J Characterize

Caption: Experimental workflow for CHFI₂ synthesis.

Experimental Protocol and Data

This section provides a representative, step-by-step methodology for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberKey Properties
DibromofluoromethaneCHBr₂F192.831868-53-7Starting material; lachrymator.
Sodium IodideNaI149.897681-82-5Iodide source; must be dry.
Acetone (Anhydrous)C₃H₆O58.0867-64-1Reaction solvent; must be anhydrous.
Diethyl Ether (or DCM)(C₂H₅)₂O74.1260-29-7Extraction solvent.
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7Used as a 5% aq. solution for washing.
Brine (Saturated NaCl)NaCl58.447647-14-5Used for washing.
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Drying agent.
Product
This compoundCHFI₂285.831493-01-2B.P. 134 °C, Density ~3.2 g/cm³.[1]
Synthesis Procedure

Note: This procedure is adapted from a similar Finkelstein reaction for a related halomethane and should be optimized.[6]

  • Preparation: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent water from inhibiting the reaction. The system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging the Flask: To the flask, add anhydrous acetone (approx. 10-15 mL per gram of substrate). Add sodium iodide (NaI), using a molar excess (e.g., 2.5 to 3.0 equivalents relative to the dibromofluoromethane). Stir the mixture until the NaI is fully dissolved.

  • Initiating the Reaction: Add dibromofluoromethane (1.0 eq) to the stirred solution of NaI in acetone.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (the boiling point of acetone is 56 °C). As the reaction proceeds, a white precipitate of sodium bromide (NaBr) will form. The reaction progress can be monitored by TLC or GC-MS. Allow the reaction to proceed for several hours (e.g., 12-24 hours) or until monitoring indicates the consumption of the starting material.

  • Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture under vacuum to remove the precipitated NaBr. Wash the solid cake with a small amount of fresh acetone to recover any trapped product.

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Add a significant volume of cold deionized water, which will cause the organic product to separate from the water-soluble acetone and remaining NaI. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3x).

  • Washing: Combine the organic extracts. Wash sequentially with:

    • A 5% aqueous solution of sodium thiosulfate (to remove any traces of elemental iodine, which can form as a byproduct).

    • Deionized water.

    • Saturated brine solution (to aid in the removal of water from the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound is a dense, likely yellowish liquid. Purify the product by vacuum distillation to obtain a colorless to pale yellow liquid.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. While specific spectral data is not widely published, the following analyses are critical for validation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single signal is expected for the one proton. The signal will be split into a doublet by the adjacent fluorine atom (²J-H,F coupling). The chemical shift will be significantly downfield due to the deshielding effects of the three electronegative halogens.

    • ¹³C NMR: A single carbon signal is expected. This signal will be split into a doublet by the directly attached fluorine (¹J-C,F coupling), which is typically a large coupling constant. The chemical shift will be heavily influenced by the attached halogens. In halomethanes, increasing iodine substitution can sometimes cause an upfield (shielding) effect compared to bromine or chlorine.[7]

    • ¹⁹F NMR: A single fluorine signal is expected, split into a doublet by the adjacent proton (²J-F,H coupling).[7]

  • Mass Spectrometry (MS): To confirm the molecular weight (285.83 g/mol ) and isotopic pattern characteristic of a compound containing two iodine atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic C-H and C-F bond stretching frequencies.

Safety and Handling

All work must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.[3]

  • Dibromofluoromethane (Substrate): Is a lachrymator and should be handled with care to avoid inhalation and contact with skin and eyes.

  • This compound (Product): As a polyhalogenated alkane, it should be treated as toxic and potentially harmful. Avoid inhalation of vapors and direct contact.[8][9] It may be light-sensitive, a common characteristic of polyiodo compounds which can liberate elemental iodine upon decomposition.[10] Store in a cool, dark place in a tightly sealed container.

  • Waste Disposal: All halogenated organic waste must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound via the Finkelstein reaction is a practical and effective method rooted in fundamental principles of organic chemistry. By leveraging the differential solubility of sodium halides in acetone, this Sɴ2-based halogen exchange provides a direct route to a valuable fluorocarbene precursor. Careful control of reaction conditions, particularly the exclusion of water, and a systematic work-up and purification procedure are key to obtaining the product in high purity. Adherence to strict safety protocols is essential when handling the volatile and potentially toxic halogenated compounds involved in this synthesis.

References

[8] Chin F. T.; Morse Ch. L.; Shetty H. U.; Pike V. W. (December 2005). "Automated radiosynthesis of [18F]SPA-RQ for imaging human brain NK1 receptors with PET". Journal of Labelled Compounds and Radiopharmaceuticals. 49 (1): 17–31(15). doi:10.1002/jlcr.1016.

[11] Puzzarini, C., Cazzoli, G., et al. (2011). "Spectroscopic investigation of fluoroiodomethane, CH2FI: Fourier-transform microwave and millimeter-/submillimeter-wave spectroscopy and quantum-chemical calculations". The Journal of Chemical Physics, 134(17). doi:10.1063/1.3583498.

[12] Colella, M., & Luisi, R. (2022). "Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic". Advanced Synthesis & Catalysis, 364(17), 2890–2910.

[2] Grokipedia. (n.d.). "Finkelstein reaction". Retrieved January 15, 2026, from [Link].

[13] Colella, M. (2022). "The Synthetic Versatility of Fluoroiodomethane: Recent Applications as Monofluoromethylation Platform". Organic & Biomolecular Chemistry, 20(23), 4669-4680. doi:10.1039/D2OB00699A.

[3] Wikipedia. (n.d.). "Finkelstein reaction". Retrieved January 15, 2026, from [Link].

[14] Puzzarini, C., Cazzoli, G., et al. (2011). "Spectroscopic investigation of fluoroiodomethane, CH2FI: Fourier-transform microwave and millimeter-/submillimeter-wave spectroscopy and quantum-chemical calculations". Semantic Scholar. Retrieved from [Link].

[9] PubChem. (n.d.). "Fluoro(iodo)methane". National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link].

[15] Archibald, T. G., et al. (1990). "Novel Approaches to the Synthesis of Fluorodinitromethane and Fluorodinitroethanol". Fluorochem, Inc.

[10] Wikipedia. (n.d.). "Difluorodiiodomethane". Retrieved January 15, 2026, from [Link].

[16] SATHEE. (n.d.). "Finkelstein Reaction". Retrieved January 15, 2026, from [Link].

[1] Wikipedia. (n.d.). "Fluorodiiodomethane". Retrieved January 15, 2026, from [Link].

[4] BYJU'S. (n.d.). "Finkelstein Reaction". Retrieved January 15, 2026, from [Link].

[5] AdiChemistry. (n.d.). "FINKELSTEIN REACTION | EXPLANATION". Retrieved January 15, 2026, from [Link].

[17] Zhang, R., & Wang, B. (2012). "Density Functional Theory Study of (13)C NMR Chemical Shift of Chlorinated Compounds". Magnetic Resonance in Chemistry, 50(9), 589-596. doi:10.1002/mrc.3853.

[18] Das, S., et al. (2023). "Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding". ACS Omega, 8(2), 2235-2244. doi:10.1021/acsomega.2c06950.

[7] Gerig, J. T. (2003). "Fluorine NMR". Encyclopedia of Physical Science and Technology (3rd ed.).

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The Rising Star in Monofluorocyclopropanation: A Technical Guide to Fluoro(diiodo)methane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a paramount strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the various fluorinated motifs, the monofluorocyclopropane moiety has emerged as a valuable structural element, offering a unique combination of conformational rigidity and metabolic stability.[2][3] This guide provides an in-depth technical overview of fluoro(diiodo)methane (CHFI2) as a highly efficient and practical precursor for the generation of fluorocarbene, with a focus on its application in the synthesis of monofluorocyclopropanes. We will delve into the underlying principles of its reactivity, provide field-proven experimental protocols, and offer a comparative analysis against other common fluorocarbene precursors.

This compound: A Profile of the Precursor

This compound is a trihalomethane distinguished by the presence of a single fluorine atom and two iodine atoms attached to a central carbon. This unique combination of halogens imparts a desirable balance of stability for handling and reactivity for carbene generation.

Physicochemical Properties
PropertyValue
Chemical Formula CHFI2
Molar Mass 285.83 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point 134 °C[4]
Density 3.229 g/cm³[4]
Synthesis of this compound

The preparation of this compound is accessible through established synthetic routes. A common and efficient method is the Finkelstein reaction, involving the treatment of dibromofluoromethane with sodium iodide in a suitable solvent like acetone.[5] Alternatively, for larger-scale synthesis, the reaction of iodoform with mercuric fluoride at elevated temperatures followed by distillation provides the desired product.[5]

The Mechanism of Fluorocarbene Generation: A Modified Simmons-Smith Approach

The utility of this compound as a fluorocarbene precursor is most prominently demonstrated in its reaction with organozinc reagents, a transformation that can be mechanistically understood as a modified Simmons-Smith reaction. The use of diethylzinc (Et2Zn) is particularly effective in this regard.

The reaction is believed to proceed through the formation of a zinc carbenoid intermediate, (iodofluoromethyl)zinc iodide (FICH2ZnI), rather than a free fluorocarbene. This carbenoid is the active species that subsequently reacts with an alkene in a concerted, stereospecific manner to deliver the monofluorocyclopropane.

The causality behind the choice of diethylzinc lies in its ability to readily undergo an exchange reaction with the more labile C-I bond of this compound, leaving the more robust C-F bond intact. This selective activation is key to the clean generation of the desired fluorocarbenoid.

Caption: Proposed mechanism for the diethylzinc-mediated generation of a fluorocarbenoid from this compound and its subsequent reaction with an alkene.

Experimental Protocol: Monofluorocyclopropanation of Styrene

This protocol details a representative procedure for the monofluorocyclopropanation of styrene using this compound and diethylzinc. This self-validating system incorporates best practices for handling pyrophoric reagents and ensures reproducible results.

Safety Precautions

Diethylzinc is a pyrophoric reagent and must be handled with extreme caution under a strictly inert atmosphere (argon or nitrogen).[6][7][8][9] All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use.[6] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and suitable gloves, is mandatory.[7][9]

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. To the stirred DCM, add a 1.0 M solution of diethylzinc in hexanes (1.1 mL, 1.1 mmol) dropwise via syringe.

  • Carbenoid Formation: In the dropping funnel, prepare a solution of this compound (286 mg, 1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Alkene Addition: Prepare a solution of styrene (104 mg, 1.0 mmol) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 15 mL).

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-fluoro-2-phenylcyclopropane as a mixture of diastereomers.

Expected Results
ProductYieldDiastereomeric Ratio (cis:trans)
1-Fluoro-2-phenylcyclopropane75-85%~1:3

Comparative Analysis with Other Monofluorocarbene Precursors

This compound offers several advantages over other commonly used monofluorocarbene precursors. The following table provides a comparative overview:

PrecursorGeneration MethodAdvantagesDisadvantages
This compound (CHFI2) Et2Zn, Cu-Zn coupleHigh efficiency, mild conditions, good functional group tolerance.Requires handling of pyrophoric reagents.
Dibromofluoromethane (CHBr2F) n-BuLi, LDAReadily available.Requires cryogenic temperatures, strong bases can lead to side reactions.
Fluoroiodomethane (CH2FI) LiHMDS, KHMDSCommercially available.Can lead to mixtures of products due to competitive reactions.[10]
Fluoromethylsulfonium salts BaseNon-metallic, tunable reactivity.Can be less atom-economical.

The choice of precursor is often dictated by the specific substrate, desired scale, and available laboratory infrastructure. However, for many applications, the high reactivity and mild conditions associated with the this compound/diethylzinc system make it a superior choice.

Caption: A simplified workflow comparison for monofluorocyclopropanation using CHFI₂ versus CHBr₂F, highlighting the milder conditions of the former.

Applications in Drug Development

The monofluorocyclopropane unit is increasingly sought after in drug discovery programs. Its introduction can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, improved membrane permeability, and favorable conformational constraints that can increase binding affinity to biological targets.[2]

While specific examples of marketed drugs synthesized via this compound are not yet prevalent in the public domain, this methodology is being actively explored in preclinical research for the synthesis of novel analogs of existing drugs and new chemical entities.[11] The ability to efficiently and stereoselectively introduce a monofluorocyclopropane group makes this reagent a powerful tool for lead optimization campaigns.

Conclusion

This compound, in combination with diethylzinc, has established itself as a premier reagent for the generation of a fluorocarbenoid species for the synthesis of monofluorocyclopropanes. Its high efficiency, operational simplicity under mild conditions, and stereospecificity make it an attractive choice for researchers in both academic and industrial settings. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the utility of this compound as a key building block is poised to expand significantly.

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An In-Depth Technical Guide to Fluoro(diiodo)methane for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoro(diiodo)methane (CHFI₂), a trihalomethane of significant interest, stands as a potent and versatile reagent in modern synthetic chemistry. This guide provides an exhaustive overview of its core physicochemical properties, detailed molecular structure, and characteristic spectroscopic signatures. We delve into established synthetic protocols and explore the nuanced reactivity of this molecule, with a particular focus on its role as a highly efficient precursor for monofluorocarbene generation and its subsequent applications in stereoselective cyclopropanation reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage the unique chemical attributes of this compound in advanced research and development endeavors.

Introduction: Unveiling a Unique Halomethane

This compound, with the CAS Number 1493-01-2 , is a unique member of the trihalomethane family, distinguished by the presence of a single fluorine atom alongside two bulky, electron-rich iodine atoms covalently bound to a central carbon atom. This specific combination of halogens imparts a distinct electronic character and reactivity profile, setting it apart from its more common haloalkane counterparts. Its primary utility lies in its capacity to serve as a precursor to monofluorocarbene (:CHF), a transient yet highly reactive intermediate that enables the facile construction of monofluorinated cyclopropanes—a structural motif of increasing importance in medicinal chemistry and materials science. Understanding the fundamental properties and chemical behavior of this compound is paramount to harnessing its full synthetic potential.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound dictates its physical and chemical behavior. A thorough understanding of its geometry and electronic distribution is crucial for predicting its reactivity and interaction with other molecules.

Molecular Geometry

The presence of the highly electronegative fluorine atom and the large, polarizable iodine atoms leads to significant deviations from the ideal tetrahedral bond angle of 109.5°. The large steric bulk of the iodine atoms will likely result in an expanded I-C-I bond angle, while the F-C-I and H-C-I angles will adjust accordingly to minimize steric strain and electronic repulsion.

Table 1: Predicted Molecular Geometry of this compound

ParameterPredicted Value
C-H Bond Length~1.09 Å
C-F Bond Length~1.38 Å
C-I Bond Length~2.14 Å
∠ H-C-F~108°
∠ H-C-I~107°
∠ F-C-I~109°
∠ I-C-I~115°

Note: These values are estimations based on computational models and data from related structures. Experimental verification is recommended for precise applications.

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, purification, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1493-01-2[1][2]
Molecular Formula CHFI₂[1]
Molecular Weight 285.83 g/mol [2]
Appearance Not specified, likely a liquid
Density 3.229 g/cm³[2]
Boiling Point 134 °C[2]
Melting Point -35 to -31 °C[2]
Flash Point 43 °C[2]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

  • ¹H NMR: The proton spectrum is expected to exhibit a single signal, a doublet, due to coupling with the adjacent fluorine atom (²JH-F). The chemical shift will be downfield from methane due to the deshielding effects of the electronegative fluorine and iodine atoms.

  • ¹³C NMR: The carbon spectrum will show a single resonance, which will be split into a doublet by the directly attached fluorine atom (¹JC-F). The chemical shift will be significantly influenced by the three halogen substituents. The presence of two iodine atoms is expected to shift the carbon signal to a higher field (lower ppm value) compared to other fluorinated methanes, a phenomenon known as the "heavy atom effect".[3]

  • ¹⁹F NMR: The fluorine spectrum will display a single resonance, a doublet, resulting from coupling to the geminal proton (²JF-H). The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[4][5]

Table 3: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H 5.0 - 6.0Doublet~50 (²JH-F)
¹³C -50 to -70Doublet>200 (¹JC-F)
¹⁹F -180 to -200 (vs. CFCl₃)Doublet~50 (²JF-H)

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrational modes of its constituent bonds. Key expected absorptions include:

  • C-H stretch: A sharp band around 3000 cm⁻¹.

  • C-F stretch: A strong, characteristic absorption in the region of 1000-1100 cm⁻¹.

  • C-I stretch: Weaker absorptions at lower wavenumbers, typically below 600 cm⁻¹.

  • C-H bend: Bending vibrations in the fingerprint region.

Synthesis of this compound

The preparation of this compound can be achieved through established halogen exchange reactions. Two primary methods are commonly employed:

Finkelstein Reaction from Dibromofluoromethane

This method involves the treatment of dibromofluoromethane with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. The reaction proceeds via a nucleophilic substitution mechanism where iodide ions displace the bromide ions.

Experimental Protocol: Synthesis via Finkelstein Reaction

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous acetone and sodium iodide.

  • Addition of Reactant: Dibromofluoromethane is added dropwise to the stirred suspension of sodium iodide at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by fractional distillation to yield pure this compound.

Finkelstein_Reaction CHBr2F Dibromofluoromethane CHFI2 This compound CHBr2F->CHFI2 Halogen Exchange NaI Sodium Iodide (NaI) in Acetone NaI->CHFI2 NaBr Sodium Bromide (NaBr)

Caption: Finkelstein reaction for the synthesis of this compound.

Halogen Exchange from Iodoform

An alternative synthesis involves the reaction of iodoform (CHI₃) with a fluorinating agent, such as mercuric fluoride (HgF₂). This reaction typically requires heating to drive the halogen exchange.

Experimental Protocol: Synthesis from Iodoform

  • Reaction Setup: In a well-ventilated fume hood, a dry reaction vessel is charged with iodoform and mercuric fluoride.

  • Reaction Conditions: The mixture is heated, typically to around 120 °C, with continuous stirring. The reaction is often performed under an inert atmosphere.

  • Product Isolation: The volatile this compound product is distilled directly from the reaction mixture as it is formed.

  • Purification: The collected distillate may require further purification, such as washing with a reducing agent solution to remove iodine, followed by drying and redistillation.

Caution: Mercuric fluoride is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered on its ability to generate monofluorocarbene, a key intermediate for the synthesis of monofluorinated cyclopropanes.

Generation of Monofluorocarbene

Upon treatment with a suitable organometallic reagent, such as an organolithium or a zinc-copper couple (in a Simmons-Smith-type reaction), this compound undergoes an α-elimination reaction. The organometallic reagent abstracts an iodine atom, forming a transient and unstable α-fluoro-α-iodomethylmetal species, which then rapidly eliminates a metal iodide salt to generate monofluorocarbene (:CHF).

Carbene_Generation CHFI2 This compound Intermediate [F(I)C-M] CHFI2->Intermediate + Reagent Organometallic Organometallic Reagent (e.g., R-Li, Zn(Cu)) Organometallic->Intermediate Carbene Monofluorocarbene (:CHF) Intermediate->Carbene α-Elimination Salt Metal Iodide (MI) Intermediate->Salt - MI

Caption: Generation of monofluorocarbene from this compound.

Monofluorocyclopropanation of Alkenes

The in situ generated monofluorocarbene readily adds across the double bond of a wide range of alkenes in a concerted and stereospecific manner. This reaction, known as monofluorocyclopropanation, provides a direct and efficient route to monofluorinated cyclopropane derivatives. The stereochemistry of the starting alkene is retained in the cyclopropane product.

This transformation is of high synthetic value as the introduction of a fluorine atom into a cyclopropane ring can significantly modulate the biological activity and physicochemical properties of a molecule, making it a valuable strategy in drug discovery.[6]

Workflow: Monofluorocyclopropanation

  • Reaction Setup: The alkene substrate is dissolved in a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran) in a reaction vessel under an inert atmosphere.

  • Reagent Addition: The cyclopropanating reagent, typically a solution of an organolithium compound or a pre-activated zinc-copper couple, is added.

  • This compound Addition: this compound is then added to the reaction mixture, often at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the carbene.

  • Reaction and Quenching: The reaction is allowed to proceed until completion, as monitored by an appropriate analytical technique (e.g., TLC or GC). The reaction is then carefully quenched, typically with an aqueous solution.

  • Work-up and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Cyclopropanation_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up Alkene Alkene in Inert Solvent Add_Reagent Add Organometallic Reagent Alkene->Add_Reagent Add_CHFI2 Add this compound Add_Reagent->Add_CHFI2 Reaction Reaction Progression Add_CHFI2->Reaction Quench Quench Reaction Reaction->Quench Workup Extraction and Purification Quench->Workup Product Monofluorinated Cyclopropane Workup->Product

Caption: General workflow for monofluorocyclopropanation of alkenes.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its relatively high density, care should be taken during liquid transfers. It is also advisable to store it in a cool, dark place to prevent potential decomposition. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and specialized reagent in organic synthesis, offering a reliable and efficient pathway for the introduction of the monofluoromethyl group, primarily through the generation of monofluorocarbene. Its utility in the stereospecific synthesis of monofluorinated cyclopropanes highlights its importance in the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and reactivity, aiming to equip researchers with the necessary knowledge to effectively and safely utilize this powerful synthetic tool.

References

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Spectroscopic data (NMR, IR) of fluoro(diiodo)methane.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Fluoro(diiodo)methane

Abstract

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula CHFI₂ and a molar mass of 285.826 g/mol , is a dense liquid (approximately 3.2 g/cm³) with a boiling point of 134 °C.[1][2] Its molecular structure, featuring a single carbon atom bonded to one hydrogen, one fluorine, and two iodine atoms, creates a unique electronic environment that dictates its reactivity and spectroscopic signature. The large, polarizable iodine atoms and the highly electronegative fluorine atom exert opposing electronic effects, making CHFI₂ a valuable and highly reactive reagent.[1]

Understanding the spectroscopic fingerprint of this molecule is paramount for any chemist utilizing it. NMR and IR spectroscopy provide non-destructive methods to confirm its identity, assess its purity, and monitor its conversion in chemical reactions.

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound (CHFI₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of three different NMR-active nuclei (¹H, ¹⁹F, and ¹³C) provides a wealth of information. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance and high gyromagnetic ratio, making it highly sensitive.[3][4]

Predicted ¹H NMR Spectrum

The proton spectrum of CHFI₂ is expected to be simple yet highly informative.

  • Chemical Shift (δ): The single proton is attached to a carbon bearing one highly electronegative fluorine atom and two less electronegative but bulky iodine atoms. The primary influence is the deshielding effect of the halogens. For comparison, the proton chemical shift of diiodomethane (CH₂I₂) is around 3.95 ppm, while that of difluoromethane (CH₂F₂) is a triplet centered around 5.45 ppm.[5][6] The combined electronegativity and magnetic anisotropy effects of one fluorine and two iodine atoms are predicted to place the proton signal for CHFI₂ in the range of 5.5 - 7.0 ppm .

  • Multiplicity: The spin-½ ¹⁹F nucleus will couple to the proton. According to the n+1 rule, where n is the number of equivalent fluorine atoms, the proton signal will be split into a doublet . The magnitude of this two-bond coupling (²JHF) in geminal fluoroalkanes is typically substantial, expected to be in the range of 45-55 Hz .

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atom.

  • Chemical Shift (δ): ¹⁹F NMR chemical shifts have a very wide range, often exceeding 800 ppm.[3] The chemical shift is highly sensitive to the nature of the other substituents on the carbon. For fluoromethyl groups (CH₂F-), shifts are often in the range of -200 to -220 ppm relative to CFCl₃ (δ = 0 ppm).[3][7] Given the presence of two heavy iodine atoms, which will influence the electron density around the fluorine nucleus, the chemical shift for CHFI₂ is predicted to be significantly downfield (less negative) compared to simple fluoromethyl compounds, likely in the range of -130 to -160 ppm .

  • Multiplicity: Similar to the proton spectrum, the ¹⁹F signal will be coupled to the single proton. This will result in a doublet , with the same coupling constant, ²JFH, observed in the ¹H spectrum (expected: 45-55 Hz ).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct information about the carbon backbone.

  • Chemical Shift (δ): The carbon atom in CHFI₂ is bonded to three heavy atoms. The two iodine atoms will induce a significant downfield shift due to the "heavy atom effect". For instance, the carbon shift in diiodomethane (CH₂I₂) is approximately -54 ppm.[8] Fluorine, while highly electronegative, typically has a smaller effect on the carbon shift than iodine. The ¹³C signal for CHFI₂ is therefore predicted to be at a highly unusual upfield position, likely in the range of -80 to -110 ppm .

  • Multiplicity: In a proton-decoupled ¹³C spectrum, the carbon signal will be split by the directly attached fluorine atom. This one-bond coupling (¹JCF) is typically very large, often in the range of 200-300 Hz . The signal will therefore appear as a large doublet . This feature is a definitive confirmation of a C-F bond.

Table 1: Summary of Predicted NMR Spectroscopic Data for CHFI₂

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H5.5 – 7.0Doublet²JHF = 45 – 55 Hz
¹⁹F-130 – -160 (vs. CFCl₃)Doublet²JFH = 45 – 55 Hz
¹³C-80 – -110Doublet¹JCF = 200 – 300 Hz

Diagram 2: Predicted NMR Splitting Patterns for CHFI₂

NMR_Splitting cluster_H1 ¹H NMR Signal cluster_F19 ¹⁹F NMR Signal cluster_C13 ¹³C NMR Signal H_peak1 H_peak2 H_peak1->H_peak2 ²JHF ≈ 50 Hz F_peak1 F_peak2 F_peak1->F_peak2 ²JFH ≈ 50 Hz C_peak1 C_peak2 C_peak1->C_peak2 ¹JCF ≈ 250 Hz

Caption: Idealized doublet splitting for ¹H, ¹⁹F, and ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. For CHFI₂, the most characteristic absorptions will be the stretching frequencies of the C-H, C-F, and C-I bonds. The positions of these bands are heavily influenced by the mass of the atoms involved in the bond.

  • C-H Stretch: The C-H stretching vibration in alkanes typically appears around 2850-3000 cm⁻¹. In halomethanes, the presence of electronegative atoms tends to shift this band to a slightly higher frequency. A sharp, medium-intensity absorption is predicted in the 3000-3100 cm⁻¹ region.

  • C-F Stretch: The C-F stretching vibration gives rise to a very strong and characteristic absorption. In monofluorinated alkanes, this band is typically found in the 1000-1100 cm⁻¹ region.[9] For CHFI₂, a strong, prominent band is predicted around 1050-1150 cm⁻¹ .

  • C-I Stretches: Due to the heavy mass of the iodine atom, C-I bond vibrations occur at very low frequencies, in the far-infrared region of the spectrum.[9] The C-I stretch in iodomethane (CH₃I) is near 533 cm⁻¹.[10] For CHFI₂, which has two C-I bonds, we expect to see strong absorptions corresponding to symmetric and asymmetric stretches in the 480-600 cm⁻¹ range. These are often some of the lowest frequency fundamental vibrations in an organic molecule.

Table 2: Summary of Predicted IR Absorption Frequencies for CHFI₂

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch3000 – 3100Medium
C-F Stretch1050 – 1150Strong
C-I Asymmetric Stretch480 – 600Strong
C-I Symmetric Stretch480 – 600Strong

Experimental Protocols & Methodologies

To ensure the acquisition of high-quality, reliable data, adherence to validated experimental protocols is essential.

General Sample Handling & Safety

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[1] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

Protocol: NMR Data Acquisition
  • Sample Preparation: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice, but its residual proton peak (~7.26 ppm) may overlap with the analyte signal; Acetone-d₆ (residual peak at ~2.05 ppm) would provide a clear window.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹⁹F, and ¹³C nuclei.

  • Shimming & Tuning: Lock onto the deuterium signal of the solvent. Tune and match the probe for each nucleus (¹H, ¹⁹F, ¹³C) to maximize sensitivity. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a 30° or 45° pulse angle and a relaxation delay (d1) of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Set the spectral width to cover the appropriate range (e.g., -50 to -250 ppm).

    • Reference the spectrum using an external or internal standard (CFCl₃ is the standard, but other secondary standards can be used).

    • Acquire a standard one-pulse spectrum, typically requiring fewer scans than ¹H due to high sensitivity.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse sequence).

    • Set a wide spectral width (e.g., -120 to 50 ppm) to ensure the signal is captured.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) will likely be necessary due to the lower sensitivity of the ¹³C nucleus and its potentially long relaxation time.

Protocol: IR Data Acquisition
  • Sample Preparation: As CHFI₂ is a liquid, the spectrum can be acquired neat. Place a single drop of the liquid between two KBr or NaCl salt plates to form a thin capillary film.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the prepared salt plate assembly in the spectrometer's sample holder.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

Diagram 3: General Spectroscopic Analysis Workflow

Workflow cluster_Prep Sample Preparation cluster_Acquire Data Acquisition cluster_Analyze Data Analysis A Obtain CHFI₂ Sample B Safety Assessment (SDS) A->B C Prepare NMR Sample (~10mg in 0.6mL CDCl₃) B->C D Prepare IR Sample (Neat Liquid Film) B->D E Acquire ¹H, ¹⁹F, ¹³C NMR Spectra C->E F Acquire FTIR Spectrum D->F G Process & Reference Spectra E->G F->G H Identify Chemical Shifts & Coupling Constants G->H I Identify Vibrational Frequencies G->I J Correlate Data with Predicted Structure H->J I->J K Final Structure Confirmation J->K

Caption: A validated workflow for the spectroscopic characterization of CHFI₂.

Conclusion

This guide provides a robust, predictive framework for understanding the NMR and IR spectroscopic data of this compound. By leveraging established principles of spectroscopy and drawing comparisons with structurally related molecules, we have established the expected chemical shifts, multiplicities, coupling constants, and vibrational frequencies. The characteristic doublet signals in the ¹H, ¹⁹F, and ¹³C NMR spectra, defined by large H-F and C-F coupling constants, serve as definitive identifiers. Similarly, the strong C-F and C-I stretching bands in the IR spectrum provide complementary structural confirmation. The protocols detailed herein offer a self-validating methodology for obtaining high-quality data, enabling researchers to confidently identify and utilize this important chemical reagent.

References

  • Wikipedia. Fluorodiiodomethane. [Link]

  • ChemSrc. This compound | CAS#:1493-01-2. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of California, Davis. 19F NMR. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • National Institute of Standards and Technology (NIST). Methane, iodo-. [Link]

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A Technical Guide to the Synthesis of Fluoro(diiodo)methane via Halogen Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of fluoro(diiodo)methane (CHFI₂) through the halogen exchange (Halex) reaction of iodoform (CHI₃) with mercuric fluoride (HgF₂). This document elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and discusses critical safety considerations. The synthesis is presented as a robust and scalable method for producing CHFI₂, a valuable reagent in organic synthesis, particularly for the generation of fluorocarbenes.[1] The guide is structured to provide both theoretical understanding and practical, field-proven insights for laboratory application.

Introduction: The Strategic Importance of Fluorinated Methane Derivatives

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Among the various fluorinated building blocks, monofluorinated C1 synthons are of particular interest. This compound (CHFI₂) is a versatile trihalomethane that serves as a highly efficient precursor for monofluorocyclopropanation and other transformations involving fluorocarbenes.[1]

The most direct and established method for preparing large quantities of this compound is through the reaction of iodoform with a suitable fluorinating agent.[1] This guide focuses on the use of mercuric fluoride, a classic but effective reagent for such halogen exchange reactions, often categorized under the umbrella of Swarts-type fluorinations.[2][3] Understanding the causality behind this transformation is key to achieving high yields and purity.

Reaction Mechanism: A Stepwise Halogen Exchange

The conversion of iodoform to this compound is a nucleophilic substitution reaction. The driving force is the high affinity of mercury for the larger, more polarizable iodide ion, leading to the formation of a stable mercury-iodide salt.

The mechanism proceeds as follows:

  • Fluoride Ion Source : Mercuric fluoride (HgF₂) serves as the source of nucleophilic fluoride ions (F⁻).

  • Nucleophilic Attack : A fluoride ion attacks the electrophilic carbon atom of the iodoform molecule.

  • Leaving Group Departure : Concurrently, an iodide ion (I⁻) departs. The reaction is a classic example of a Finkelstein-type reaction, where one halogen is replaced by another.[4]

  • Product Formation : The departure of the iodide ion, which is subsequently sequestered by the mercury(II) cation to form mercuric iodide (HgI₂), drives the reaction forward.

The reaction can be represented by the following equation:

2 CHI₃ + HgF₂ → 2 CHFI₂ + HgI₂

It is crucial to control the reaction conditions, primarily temperature and stoichiometry, to favor the formation of the monosubstituted product, this compound.[1][4] Excessive fluorinating agent or higher temperatures can lead to the formation of difluoroiodomethane (CHF₂I) and fluoroform (CHF₃) as over-fluorinated byproducts.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility and safety. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.

Reagents and Materials
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
IodoformCHI₃393.7375-47-8Solid, yellow crystalline powder.
Mercuric FluorideHgF₂238.597783-39-3Highly Toxic. Solid powder. Must be handled with extreme care.
This compoundCHFI₂285.831493-01-2Target product. Liquid at room temperature.[1]
Equipment
  • 100 mL three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Distillation head with condenser

  • Receiving flask

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat. All operations must be performed in a certified chemical fume hood.

Step-by-Step Procedure
  • Reactor Setup : Assemble the three-neck flask with the heating mantle, magnetic stirrer, thermometer, and distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the mercuric fluoride.[3] The entire system should be under a slight positive pressure of an inert gas.

  • Charging Reagents : In the fume hood, carefully charge the round-bottom flask with iodoform (e.g., 39.4 g, 0.1 mol). Subsequently, add mercuric fluoride (e.g., 12.0 g, 0.05 mol). Causality: Using a 2:1 molar ratio of iodoform to mercuric fluoride ensures that the fluoride is the limiting reagent, minimizing the risk of over-fluorination.

  • Reaction Execution : Begin stirring the solid mixture and slowly heat the flask. The reaction typically requires a temperature of 120 °C to proceed efficiently.[1] Maintain this temperature and continue stirring. The reaction progress can be monitored by the distillation of the product.

  • Product Isolation : this compound has a boiling point of approximately 134 °C.[1] As it is formed, it will distill from the reaction mixture. Collect the distillate in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.

  • Purification : The collected crude product may contain unreacted iodoform or other impurities. A subsequent fractional distillation is recommended to obtain pure this compound.

Workflow Visualization

The experimental workflow can be summarized in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus under N2 Dry_Glassware->Assemble_Apparatus Weigh_Reagents Weigh CHI3 and HgF2 Assemble_Apparatus->Weigh_Reagents Charge_Flask Charge Flask with Reagents Weigh_Reagents->Charge_Flask Heat_Stir Heat to 120°C with Stirring Charge_Flask->Heat_Stir Distill Distill Product Heat_Stir->Distill Collect Collect Crude Distillate Distill->Collect Purify Fractional Distillation Collect->Purify Characterize Characterize Final Product Purify->Characterize

A flowchart of the synthesis and purification process.

Safety, Handling, and Waste Disposal

Trustworthiness in chemical synthesis is intrinsically linked to safety and responsible handling.

  • Mercuric Fluoride (HgF₂) : This compound is extremely toxic by inhalation, ingestion, and skin contact. It is corrosive and can cause severe burns. All handling must be conducted within a fume hood using appropriate PPE. Avoid creating dust. In case of exposure, seek immediate medical attention.

  • Iodoform (CHI₃) : Harmful if swallowed or inhaled. It is an irritant to the skin, eyes, and respiratory system.

  • This compound (CHFI₂) : Classified as a hazardous substance. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1]

  • Waste Disposal : All mercury-containing waste, including the reaction residue (primarily HgI₂) and any contaminated materials, must be collected in a designated, sealed hazardous waste container. Dispose of this waste according to institutional and governmental regulations for heavy metal waste. Do not dispose of mercury waste down the drain or in regular trash.

Applications and Further Reactions

The primary utility of this compound lies in its role as a fluorocarbene (:CHF) precursor.[1] Upon treatment with appropriate reagents, it can be used for the monofluorocyclopropanation of alkenes, a valuable transformation for introducing a fluorinated three-membered ring into complex molecules. This reactivity makes it a key intermediate for synthetic chemists in the pharmaceutical and agrochemical industries.

Conclusion

The reaction of iodoform with mercuric fluoride provides a direct and effective route to this compound.[1] While the toxicity of the mercury reagent necessitates stringent safety protocols, the procedure itself is straightforward and scalable. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol, researchers can reliably produce this valuable fluorinated building block for advanced synthetic applications.

References

  • Colella, M. (2022). The synthetic versatility of fluoroiodomethane: recent applications as monofluoromethylation platform. Organic & Biomolecular Chemistry, 20(23), 4669-4680.

  • Navuluri, C. S. (2015). Fluorodiiodomethane. Encyclopedia of Reagents for Organic Synthesis.

  • Wikipedia. (n.d.). Fluorodiiodomethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Difluoroiodomethane. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Fluoromethanes and fluoro-halomethanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Mercury(I) fluoride. Retrieved from [Link]

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A Theoretical and Computational Guide to the Electronic Structure of Fluoro(diiodo)methane (CHFI₂)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fluoro(diiodo)methane (CHFI₂) is a unique trihalomethane presenting a fascinating case for theoretical electronic structure analysis due to the simultaneous presence of the highly electronegative fluorine atom and two large, polarizable iodine atoms on the same carbon center. This combination introduces significant relativistic and electron correlation effects that dictate its geometry, stability, and reactivity. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for investigating the electronic structure of CHFI₂. We delve into the critical theoretical considerations, justify the selection of appropriate computational methodologies, and present a detailed protocol for a rigorous in silico analysis. The narrative emphasizes the causality behind methodological choices, particularly the necessity of incorporating relativistic effects, such as spin-orbit coupling, which are paramount for accurately describing the C-I bonds and the molecule's frontier orbitals. This document serves as a roadmap for predicting the molecule's properties and understanding its potential as a fluorocarbene precursor and its role in photochemical reactions.

Introduction to a Molecule of Contrasts

Halogenated methanes are a cornerstone of organic chemistry and materials science, with applications ranging from refrigerants and solvents to critical reagents in synthesis. Within this class, molecules containing multiple, diverse halogen atoms offer rich ground for fundamental research. This compound (CHFI₂), with the CAS number 1493-01-2, is a prime example.[1]

The Significance of Asymmetric Polyhalogenation

The electronic structure of CHFI₂ is governed by the starkly different properties of its halogen substituents. Fluorine is the most electronegative element, forming a short, strong, and highly polarized C-F bond. In contrast, iodine is much larger, less electronegative, and highly polarizable, forming long, weak C-I bonds. This asymmetry creates a complex electronic environment that cannot be understood by simple extrapolation from more symmetric molecules like methane or carbon tetraiodide. Understanding this interplay is crucial for predicting its chemical behavior, including its utility as a precursor for generating fluorocarbenes for use in monofluorocyclopropanation reactions.[2]

Core Theoretical Challenge: The Heavy Atom Effect

The primary challenge in the theoretical treatment of CHFI₂ is the presence of two iodine atoms. For elements with high atomic numbers, the core electrons travel at speeds approaching a significant fraction of the speed of light. This necessitates a relativistic treatment of the electronic structure.[3] Two key relativistic phenomena are:

  • Scalar Relativistic Effects: These are corrections related to the relativistic mass increase of the electron, which causes the contraction of s and p orbitals. This contraction leads to more effective shielding of the nuclear charge, which in turn causes the expansion of d and f orbitals.

  • Spin-Orbit Coupling (SOC): This is the interaction between the electron's intrinsic spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus.[4] In heavy atoms like iodine, SOC is substantial and leads to the splitting of energy levels. For CHFI₂, SOC is expected to significantly influence the molecular orbitals with substantial iodine p-character, which is critical for its photochemistry and reactivity.[5][6]

Neglecting these effects can lead to qualitatively incorrect predictions of molecular properties, from bond lengths to reaction pathways.[7]

A Validated Computational Framework

To accurately model CHFI₂, a multi-faceted computational approach is required. The choice of method must be deliberately tailored to capture the complex physics at play. This section outlines a self-validating protocol designed to provide a robust and reliable description of the molecule's electronic structure.

The Imperative of Relativistic Hamiltonians

Standard non-relativistic quantum chemical calculations, based on the Schrödinger equation, are inadequate for CHFI₂. It is essential to employ methods that approximate the Dirac equation.

  • Causality: The large nuclear charge of iodine (Z=53) induces strong spin-orbit coupling.[8] This interaction can mix electronic states of different spin multiplicities (e.g., singlet and triplet states) and is a dominant factor in the photodissociation dynamics of iodoalkanes, often dictating the branching ratios of reaction products.[5][9] Therefore, a computational protocol must explicitly include SOC for any meaningful prediction of reactivity or spectroscopic properties.

Selecting the Appropriate Methodology

A hierarchical approach, starting with an efficient method for geometry and ground-state properties and moving to more sophisticated methods for excited states, is recommended.

  • Density Functional Theory (DFT): For ground-state geometry optimization, vibrational analysis, and initial electronic structure insights, DFT offers the best balance of computational cost and accuracy.[10]

    • Functional: A hybrid functional, such as B3LYP, is a robust starting point, as it incorporates a portion of exact Hartree-Fock exchange, which is often beneficial for describing core-electron regions.

    • Basis Set: A mixed basis set approach is optimal. For Carbon, Hydrogen, and Fluorine, a Pople-style basis set like 6-311+G(d,p) or a Dunning correlation-consistent basis set like aug-cc-pVTZ is appropriate. For the two iodine atoms, an Effective Core Potential (ECP) is mandatory. ECPs, such as those in the LANL2DZ or Stuttgart-Dresden (SDD) families, replace the core electrons of iodine with a potential, which implicitly includes scalar relativistic effects, and explicitly treat only the valence electrons. This drastically reduces computational cost while maintaining accuracy.

  • Post-Hartree-Fock Methods: To validate the DFT results and obtain benchmark-quality energies, single-reference methods like Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) can be employed.[11] These methods provide a more rigorous treatment of electron correlation.

  • Multireference Methods: To study photodissociation or electronically excited states, the electronic wavefunction may not be well-described by a single determinant. In such cases, methods like Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron Valence State Perturbation Theory (CASPT2) are necessary.[12] These methods are designed to handle the near-degeneracies that occur during bond breaking.

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines a comprehensive in silico investigation of CHFI₂.

  • Step 1: Initial Structure Generation

    • Construct the 3D structure of this compound based on standard tetrahedral geometry.

  • Step 2: Ground State Geometry Optimization

    • Perform a geometry optimization using DFT (e.g., B3LYP functional) with the mixed basis set and ECP described in 2.2.

    • This step seeks the lowest energy conformation of the molecule on the potential energy surface.

  • Step 3: Vibrational Frequency Analysis

    • Calculate the harmonic vibrational frequencies at the optimized geometry.

    • Self-Validation: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These frequencies can also be compared with experimental IR spectra if available.[13]

  • Step 4: Electronic Structure and Bonding Analysis

    • At the optimized geometry, perform a single-point energy calculation to obtain the molecular orbitals (MOs).

    • Analyze the composition of the Frontier Molecular Orbitals (HOMO, LUMO) to understand the molecule's reactivity.

    • Perform a population analysis (e.g., Natural Bond Orbital, NBO) to determine atomic charges, bond orders, and hybridization.

  • Step 5: Inclusion of Spin-Orbit Coupling

    • Perform a subsequent calculation that includes spin-orbit coupling effects, often available in advanced quantum chemistry packages. This will reveal the splitting of MOs and electronic states.

  • Step 6: Excited State Analysis (Optional, for Photochemistry)

    • Employ Time-Dependent DFT (TD-DFT) or CASSCF/CASPT2 to calculate vertical excitation energies and identify the low-lying excited states responsible for UV-Vis absorption and subsequent photochemistry.[12]

G

Predicted Electronic Structure and Properties

Based on established principles from studies of analogous halogenated methanes, we can predict the key features of CHFI₂'s electronic structure.

Molecular Geometry

The molecule will adopt a distorted tetrahedral geometry. The C-F bond will be the shortest, while the two C-I bonds will be significantly longer due to the large atomic radius of iodine. The bond angles will deviate from the ideal 109.5° to accommodate the steric bulk of the iodine atoms.

Table 1: Predicted Ground-State Geometrical Parameters for CHFI₂ (Note: These are estimated values based on typical DFT calculations for analogous compounds. Actual values must be computed via the protocol in Section 2.3.)

ParameterPredicted ValueRationale / Comparison
C-I Bond Length~2.15 - 2.20 ÅLonger than in CH₃I due to steric hindrance and inductive effects.
C-F Bond Length~1.37 - 1.40 ÅTypical for a C(sp³)-F bond.[14]
C-H Bond Length~1.08 - 1.10 ÅStandard for a C(sp³)-H bond.
∠(I-C-I) Angle~112° - 115°Larger than 109.5° to minimize steric repulsion between bulky iodine atoms.
∠(F-C-I) Angle~106° - 108°Smaller than 109.5° due to repulsion from the I-C-I plane.
Frontier Molecular Orbital (FMO) Analysis

The FMOs are critical as they govern the molecule's reactivity and photochemical behavior.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO and HOMO-1 are expected to be degenerate or near-degenerate non-bonding orbitals (lone pairs) composed primarily of the 5p atomic orbitals of the two iodine atoms. These orbitals will have minimal contribution from the other atoms.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predicted to be a σ* anti-bonding orbital localized along the two C-I bonds.

Causality: The high energy of the iodine 5p orbitals and the weakness of the C-I bond place the C-I σ* orbital at a low energy, making it the LUMO. This HOMO-LUMO character is the cornerstone of iodoalkane photochemistry. Excitation of an electron from the iodine lone-pair HOMO to the C-I σ* LUMO (an n → σ* transition) directly populates an anti-bonding orbital, leading to the rapid cleavage of a C-I bond.[15][16]

G e1 e1 e2 e2 e1:e->e2:w e3 e3 e1:e->e3:w h1 h1 e1:e->h1:w h2 h2 e1:e->h2:w h3 h3 e1:e->h3:w

Electron Density and Dipole Moment

The molecule is expected to be highly polar. The strong electronegativity of fluorine will pull electron density towards it, creating a partial negative charge (δ-). The iodine atoms, being more polarizable and less electronegative than carbon, will likely bear a partial positive charge (δ+). This charge distribution will result in a significant molecular dipole moment, which is a key property that can be both calculated and experimentally measured.[17]

Conclusion and Outlook

The theoretical study of this compound is not merely an academic exercise; it is a crucial step toward harnessing its chemical potential. The computational framework detailed in this guide provides a robust pathway to understanding its electronic structure, stability, and reactivity. The key takeaway for any researcher approaching this system is the indispensability of relativistic quantum chemical methods. The inclusion of scalar relativistic effects and, most critically, spin-orbit coupling is non-negotiable for achieving chemically accurate and predictive results.

The insights gained from these theoretical studies—from the nature of the frontier orbitals to the energies of excited states—will directly inform the practical application of CHFI₂ in synthetic chemistry and provide a deeper understanding of the fundamental physics governing bonding and reactivity in asymmetric polyhalogenated molecules.

References

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  • Wei, Z., Li, J., See, S. T., & Loh, Z. H. (2017). Spin-Orbit State-Selective C–I Dissociation Dynamics of the CH₃I⁺ X̃ Electronic State Induced by Intense Few-Cycle Laser Fields. The Journal of Physical Chemistry Letters, 8(24), 6067–6072. [Link][5]

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  • Brownsword, R. A., Hillenkamp, M., Laurent, T., Vatsa, R. K., Volpp, H. R., & Wolfrum, J. (1997). Photodissociation dynamics of the chloromethanes at the Lyman-α wavelength (121.6 nm). The Journal of Chemical Physics, 106(5), 1856–1867. [Link][15]

  • Lee, S. K., & Kim, T. K. (2023). Investigating the Photodissociation Dynamics of CF₂BrCF₂I in CCl₄ through Femtosecond Time-Resolved Infrared Spectroscopy. Molecules, 28(2), 706. [Link][16]

  • A Quantum Chemical Study of Familiar and Exotic Low-Lying Singlet and Triplet States of CH₂, CF₂, and CHF. (n.d.). ResearchGate. Retrieved January 15, 2026.[21]

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  • Fluorodiiodomethane. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link][2]

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  • Galland, N., & Teze, D. (2020). Delocalized relativistic effects, from the viewpoint of halogen bonding. Physical Chemistry Chemical Physics, 23(2), 804-810. [Link]

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  • End-to-End Photodissociation Dynamics of Energized H₂COO. (2023). arXiv. Retrieved January 15, 2026.[23]

  • Photodissociation Dynamics in Liquids. (n.d.). University of Bristol. Retrieved January 15, 2026.[24]

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  • Minaev, B. F. (1992). Spin-Orbit Coupling Induced Chemical Reactivity and Spin-Catalysis Phenomena. Spectroscopy Letters, 25(6), 837-851. [Link][9]

  • Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. (2021). ACS Sensors, 6(1), 148–157.[26]

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  • Friedrich, C., & Blügel, S. (2022). Influence of spin-orbit coupling on chemical bonding. arXiv. [Link][28]

  • Cammi, R. (2019). The Role of Computational Chemistry in the Experimental Determination of the Dipole Moment of Molecules in Solution. Journal of Computational Chemistry, 40(26), 2309–2317. [Link][17]

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An In-depth Technical Guide to Fluoro(diiodo)methane: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Standing of Fluoro(diiodo)methane in Halomethane Chemistry

This compound (CHFI₂), a trihalomethane with a unique combination of halogen atoms, occupies a significant position in the landscape of synthetic chemistry. As a mixed halomethane, it possesses a fascinating dichotomy of reactivity and properties conferred by the highly electronegative fluorine atom and the large, polarizable iodine atoms. This guide provides a comprehensive overview of the discovery, first synthesis, and detailed characterization of this intriguing molecule, offering valuable insights for its application in modern research and development.

Physicochemical Properties

This compound is a dense liquid at standard conditions. A summary of its key physical properties is presented in Table 1.

PropertyValueReference
Chemical Formula CHFI₂[1]
Molar Mass 285.826 g·mol⁻¹[1]
CAS Number 1493-01-2[1]
Density 3.2 ± 0.1 g/cm³[1]
Boiling Point 134 °C (273 °F; 407 K)[1]
Melting Point -35 to -31 °C
Flash Point 43.4 ± 5.6 °C[1]
Refractive Index 1.661

The Genesis of this compound: A Look into its Discovery

The first documented synthesis and characterization of this compound can be traced back to the work of Hine, Butterworth, and Langford in 1958. Their research, focused on the hydrolysis and deuterium exchange of various halomethanes, provided the foundational knowledge of this compound's existence and basic reactivity. This seminal work opened the door for further exploration of its synthetic utility.

The First Synthesis: A Detailed Protocol

The initial preparation of this compound was achieved through two primary methods, which remain relevant today.

Method 1: The Finkelstein Reaction

One of the pioneering methods for synthesizing this compound is a halogen exchange reaction, specifically a Finkelstein reaction.[1] This approach involves the treatment of a suitable dihalofluoromethane precursor with an iodide salt.

Reaction Scheme:

CHBr2F Dibromofluoromethane CHFI2 This compound CHBr2F->CHFI2 + 2 NaI NaI Sodium Iodide NaI->CHFI2 Acetone Acetone (solvent) Acetone->CHFI2 NaBr Sodium Bromide (precipitate) CHFI2->NaBr + 2 NaBr(s)

Caption: Finkelstein reaction for the synthesis of this compound.

Experimental Protocol:

While the original 1958 paper provides the basis, a generalized modern protocol is as follows:

  • Reaction Setup: A solution of dibromofluoromethane in anhydrous acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: A stoichiometric excess of sodium iodide is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the precipitation of sodium bromide, which is sparingly soluble in acetone.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the precipitated sodium bromide is removed by filtration.

  • Purification: The acetone is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by distillation to yield pure this compound.

Causality Behind Experimental Choices:

  • Acetone as Solvent: Acetone is a polar aprotic solvent that readily dissolves sodium iodide but not sodium bromide. This differential solubility is the driving force of the reaction, as the precipitation of sodium bromide shifts the equilibrium towards the formation of this compound, in accordance with Le Châtelier's principle.

  • Anhydrous Conditions: The exclusion of water is crucial to prevent side reactions, such as hydrolysis of the haloalkanes.

  • Reflux: Heating the reaction mixture increases the rate of this SN2 reaction, allowing for a reasonable reaction time.

Method 2: Halogen Exchange with Mercuric Fluoride

Another early and effective method for the synthesis of this compound involves the reaction of iodoform with mercuric fluoride.[1] This method is particularly useful for preparing larger quantities of the reagent.[1]

Reaction Scheme:

CHI3 Iodoform CHFI2 This compound CHI3->CHFI2 + HgF₂ (120 °C) HgF2 Mercuric Fluoride HgF2->CHFI2 HgI2 Mercuric Iodide CHFI2->HgI2 + HgI₂

Caption: Synthesis of this compound from Iodoform and Mercuric Fluoride.

Experimental Protocol:

  • Reaction Setup: Iodoform and mercuric fluoride are combined in a reaction vessel suitable for heating.

  • Reaction Conditions: The mixture is heated to 120 °C.

  • Purification: The this compound product is isolated directly from the reaction mixture by distillation.[1]

Causality Behind Experimental Choices:

  • Mercuric Fluoride as Fluorinating Agent: Mercuric fluoride is a potent fluorinating agent capable of exchanging iodine atoms for fluorine.

  • Elevated Temperature: The reaction requires thermal energy to overcome the activation energy for the halogen exchange process.

  • Distillation: The relatively low boiling point of this compound compared to the starting materials and other byproducts allows for its direct purification from the reaction mixture.

Spectroscopic Characterization

A comprehensive understanding of a molecule's structure and purity relies on spectroscopic analysis. The following sections detail the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a single signal, a doublet, due to the coupling between the single proton and the adjacent fluorine atom. The chemical shift will be significantly downfield from methane due to the deshielding effects of the three halogen atoms.

¹³C NMR: The carbon-13 NMR spectrum will exhibit a single resonance. This signal will be split into a doublet due to the one-bond coupling with the fluorine atom. The chemical shift will be in a region characteristic of highly halogenated methanes. Increasing substitution with iodine generally leads to a high-field shift, while fluorine causes a low-field shift.

¹⁹F NMR: The fluorine-19 NMR spectrum will display a single signal, a doublet, resulting from the coupling to the single proton. The chemical shift will be in a region typical for monofluorinated alkyl halides.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will be characterized by absorption bands corresponding to the vibrational modes of its bonds. Key expected absorptions include:

  • C-H stretching: A band in the region of 3000 cm⁻¹.

  • C-F stretching: A strong absorption band, typically in the range of 1100-1000 cm⁻¹.

  • C-I stretching: Absorptions at lower wavenumbers, generally below 700 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be indicative of the loss of halogen atoms. Key expected fragments would include:

  • [CHFI]⁺: Loss of an iodine atom.

  • [CHI₂]⁺: Loss of a fluorine atom (less likely).

  • [CF]⁺ and [CI]⁺: Further fragmentation.

The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum compared to compounds containing chlorine or bromine.

Synthetic Applications

This compound is a valuable reagent in organic synthesis, primarily as a precursor to fluorocarbenes.[1] These reactive intermediates can then participate in various reactions, most notably the monofluorocyclopropanation of alkenes, leading to the formation of fluorinated three-membered rings.[1] This reactivity makes this compound a useful tool in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science.

Conclusion

This compound, since its initial synthesis and characterization, has proven to be a molecule of considerable interest. Its unique combination of halogens provides a platform for specialized synthetic transformations. This guide has provided an in-depth look at its discovery, detailed the primary methods for its synthesis with an emphasis on the underlying chemical principles, and outlined its key spectroscopic characteristics. As the demand for sophisticated fluorinated molecules continues to grow, a thorough understanding of reagents like this compound is essential for the advancement of chemical synthesis.

References

  • Hine, J., Butterworth, R., & Langford, P. B. (1958). The Hydrolysis and Deuterium Exchange of Dibromofluoromethane and Fluorodiiodomethane. Journal of the American Chemical Society, 80(4), 819–824. [Link]

  • Wikipedia contributors. (2023, December 22). Fluorodiiodomethane. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • LookChem. (n.d.). Fluorodiiodomethane. Retrieved January 15, 2026, from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for Monofluorocyclopropanation using Fluoro(diiodo)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Monofluorocyclopropanes in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1] When combined with the cyclopropyl ring, a motif known for its unique conformational rigidity and ability to act as a bioisostere for larger groups, the monofluorocyclopropane moiety emerges as a highly desirable structural element in drug design.[1] This guide provides a detailed protocol for the monofluorocyclopropanation of alkenes using fluoro(diiodo)methane (CHFI₂), a reagent that allows for the direct installation of the monofluorocyclopropyl group. This method is analogous to the well-established Simmons-Smith reaction, proceeding through an in situ-generated organozinc carbenoid.[2][3]

The strategic introduction of monofluorocyclopropane rings can enhance a drug candidate's profile by:

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism.

  • Modulating Lipophilicity and Permeability: The fluorine atom can fine-tune the molecule's passage through biological membranes.[1]

  • Enhancing Binding Interactions: The unique electronic properties of the C-F bond can lead to favorable interactions with biological targets.[1]

This document will provide a comprehensive overview of the reaction mechanism, detailed experimental protocols for the synthesis of the precursor and the cyclopropanation reaction itself, and expert insights into substrate scope and potential challenges.

Reaction Mechanism: The Fluoro-Simmons-Smith Reaction

The monofluorocyclopropanation of an alkene with this compound and a zinc reagent (such as diethylzinc or a zinc-copper couple) is a cheletropic reaction that proceeds via a concerted mechanism.[2][3] This ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][4]

The key steps are:

  • Formation of the Organozinc Carbenoid: Diethylzinc (Et₂Zn) reacts with this compound (CHFI₂) to form the active carbenoid species, (fluoroiodomethyl)zinc iodide (FICH₂ZnI). This is the monofluorinated analogue of the iodomethylzinc iodide used in the traditional Simmons-Smith reaction.[2][5]

  • Coordination to the Alkene: The zinc carbenoid coordinates to the alkene, often in a "butterfly" transition state.[6] For certain substrates, such as allylic alcohols, the zinc atom can coordinate to a Lewis basic group on the substrate, directing the cyclopropanation to a specific face of the double bond.[3][7]

  • Concerted Methylene Transfer: The fluoromethylene group is transferred to the alkene in a single, concerted step, forming two new carbon-carbon bonds simultaneously and releasing a zinc halide species.[3]

Caption: Reaction mechanism for monofluorocyclopropanation.

Experimental Protocols

Part 1: Synthesis of this compound (CHFI₂) - A Cautionary Note

This compound is a specialized reagent and may not be commercially available. It can be synthesized from iodoform. This procedure involves toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

One established method involves the reaction of iodoform with mercuric fluoride.[8]

Materials and Reagents:

ReagentFormulaMWAmountMoles
IodoformCHI₃393.73(Specify)(Specify)
Mercuric FluorideHgF₂238.59(Specify)(Specify)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, combine iodoform and mercuric fluoride.

  • Heat the mixture to 120 °C.

  • The product, this compound, will distill over. Collect the distillate.

  • Due to the toxicity of mercury compounds, all waste must be disposed of according to institutional safety protocols.

Part 2: Monofluorocyclopropanation of an Alkene (General Protocol)

This protocol is adapted from the Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc for enhanced reactivity.[9]

Materials and Reagents:

ReagentFormulaMWAmountMolesEquivalents
Alkene--(Specify)1.01.0
This compoundCHFI₂285.83(Specify)2.02.0
Diethylzinc (1.0 M in hexanes)Et₂Zn123.49(Specify)2.02.0
Anhydrous DichloromethaneCH₂Cl₂84.93(Specify)--
Saturated aq. NH₄Cl--(Specify)--
Saturated aq. NaHCO₃--(Specify)--
Anhydrous MgSO₄--(Specify)--

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for air-sensitive transfers

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Experimental_Workflow Start Start: Dry Glassware under Inert Atmosphere Add_Alkene_Solvent Add Alkene and Anhydrous CH₂Cl₂ Start->Add_Alkene_Solvent Cool Cool to 0 °C Add_Alkene_Solvent->Cool Add_Et2Zn Add Diethylzinc (Et₂Zn) dropwise Cool->Add_Et2Zn Add_CHFI2 Add this compound (CHFI₂) dropwise Add_Et2Zn->Add_CHFI2 Warm_Stir Warm to Room Temperature and Stir Add_CHFI2->Warm_Stir Quench Quench with sat. aq. NH₄Cl Warm_Stir->Quench Workup Aqueous Workup (Extraction) Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Characterize Product Purify->End

Caption: General workflow for monofluorocyclopropanation.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene followed by anhydrous dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution dropwise via syringe. After the addition is complete, add the this compound dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.

Substrate Scope and Diastereoselectivity

The monofluorocyclopropanation using CHFI₂ is applicable to a wide range of alkenes. The reactivity is generally higher for electron-rich alkenes.

Substrate ClassExampleExpected ReactivityDiastereoselectivity Notes
Unfunctionalized AlkenesCyclohexeneGoodStereochemistry of the alkene is retained.
Electron-Rich AlkenesStyrene, Enol ethersExcellentHigh yields are typically observed.[9]
Electron-Deficient Alkenesα,β-Unsaturated estersModerate to GoodMay require harsher conditions or alternative methods.[8][10]
Allylic Alcohols(Z)-But-2-ene-1,4-diolGood to ExcellentHigh diastereoselectivity is often observed due to the directing effect of the hydroxyl group.[7][11]

Expert Insight on Diastereoselectivity: For substrates containing a directing group, such as an allylic alcohol, the zinc carbenoid coordinates to the hydroxyl group, leading to the delivery of the fluoromethylene group to the same face of the double bond.[3][7] This can be a powerful tool for controlling the stereochemical outcome of the reaction.

Troubleshooting and Expert Recommendations

IssuePossible CauseRecommended Solution
Low or No Conversion Inactive zinc reagentEnsure anhydrous conditions. Use freshly opened or titrated diethylzinc. Consider activating the zinc reagent (e.g., with I₂ or TMSCl for Zn(Cu) couple).
Low reactivity of the alkeneFor electron-deficient alkenes, consider increasing the reaction temperature or using a more reactive carbenoid precursor.
Formation of Side Products Decomposition of the carbenoidMaintain a low reaction temperature during the addition of reagents.
Reaction with solvent or impuritiesEnsure all glassware is dry and solvents are anhydrous.
Difficulty in Purification Co-elution of product and starting materialOptimize chromatography conditions (e.g., solvent system, gradient).
Volatility of the productUse care during solvent removal. Consider purification by distillation for low-boiling products.

Conclusion

The monofluorocyclopropanation of alkenes using this compound provides a direct and stereospecific method for the synthesis of monofluorocyclopropanes, which are of increasing importance in medicinal chemistry. By understanding the reaction mechanism and following the detailed protocols provided, researchers can effectively utilize this powerful transformation in the development of novel therapeutics and other advanced materials. The ability to control diastereoselectivity through substrate-directing groups further enhances the utility of this methodology.

References

  • Navuluri, C. S. (2015). Fluorodiiodomethane. Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Ivashkin, P., Couve-Bonnaire, S., Jubault, P., & Pannecoucke, X. (2012). One-step Synthesis of Highly Functionalized Monofluorinated Cyclopropanes From Electron-Deficient Alkenes. Organic Letters, 14(11), 2830-2833. [Link]

  • Charette, A. B., & Lebel, H. (1996). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. The Journal of Organic Chemistry, 61(3), 886-887. [Link]

  • Fang, W. H., Phillips, D. L., Wang, D. Q., & Li, Y. L. (2002). A Density Functional Theory Investigation of the Simmons-Smith Cyclopropanation Reaction: Examination of the Insertion Reaction of Zinc Into the C-I Bond of CH(2)I(2) and Subsequent Cyclopropanation Reactions. The Journal of Organic Chemistry, 67(1), 154-160. [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (2000). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 100(5), 1641-1664. [Link]

  • Luisi, R., Capriati, V., & Perna, F. M. (2018). Luisi's fluorocyclopropanation of allylic alcohols mediated by fluoroiodomethyl lithium. ResearchGate. [Link]

  • Wikipedia. (n.d.). Fluorodiiodomethane. Retrieved from [Link]

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168-12175. [Link]

  • Knochel, P. (2001). Preparation and Applications of Functionalized Organozinc Compounds. Angewandte Chemie International Edition, 40(1), 22-52. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel synthetic route to cyclopropanes from olefins. Tetrahedron Letters, 7(29), 3353-3354. [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of Fluoro(diiodo)methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoro(diiodo)methane (CHFI₂) has emerged as a potent and highly specialized reagent in modern organic synthesis. Its primary utility lies in its function as an efficient precursor to fluoroiodocarbene (:CFI), a reactive intermediate that enables the direct monofluorocyclopropanation of alkenes. The introduction of a monofluorocyclopropane moiety is of significant interest in medicinal and materials chemistry, as the unique stereoelectronic properties of the fluorine atom can profoundly modulate a molecule's lipophilicity, metabolic stability, and conformational preferences. This guide provides an in-depth exploration of the synthesis, mechanism, and practical application of this compound, complete with detailed experimental protocols and mechanistic diagrams to empower researchers in leveraging this valuable C1 building block.

Introduction: Properties and Synthetic Rationale

This compound is a trihalomethane distinguished by the presence of one fluorine and two iodine atoms attached to a central carbon. This unique substitution pattern imparts specific reactivity, making it an ideal precursor for generating fluorinated carbenes. The significant difference in the carbon-halogen bond strengths and the lability of the C-I bonds are key to its synthetic utility.

The primary application of CHFI₂ is the generation of fluoroiodocarbene, which then participates in [1+2] cycloaddition reactions with various alkenes.[1] This provides a direct and often stereospecific route to monofluorinated cyclopropanes, a structural motif that is otherwise challenging to synthesize. The rationale for employing CHFI₂ stems from its efficiency as a carbene precursor under relatively mild conditions, offering a reliable method for installing this valuable functional group.

Physicochemical Data

A clear understanding of the reagent's properties is critical for safe and effective handling in a laboratory setting.

PropertyValueSource
Chemical Formula CHFI₂[1]
Molar Mass 285.83 g/mol [1]
Appearance Not specified, likely a dense liquid
Boiling Point 134 °C (407 K)[1]
Density ~3.2 g/cm³[1]
CAS Number 1493-01-2[1]

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context for its purity and potential trace impurities. The most common laboratory-scale preparations involve halogen exchange reactions.

A robust method involves the reaction of iodoform (CHI₃) with a suitable fluorinating agent, such as mercuric fluoride (HgF₂).[1] This reaction is typically performed at elevated temperatures, and the product is isolated by distillation. Another viable route is the Finkelstein reaction, using dibromofluoromethane (CHBr₂F) and sodium iodide in acetone.[1]

Visualization: Synthesis Workflow

The following diagram illustrates a common synthetic route from iodoform.

G cluster_start Starting Materials Iodoform Iodoform (CHI₃) Reaction Halogen Exchange Reaction (Heat, ~120 °C) Iodoform->Reaction HgF2 Mercuric Fluoride (HgF₂) HgF2->Reaction Purification Distillation Reaction->Purification Product This compound (CHFI₂) Purification->Product

Caption: Synthesis of CHFI₂ via halogen exchange from iodoform.

Core Application: Monofluorocyclopropanation of Alkenes

The flagship application of this compound is the synthesis of monofluorocyclopropanes. The process occurs in two key stages:

  • Generation of Fluoroiodocarbene (:CFI): Deprotonation of CHFI₂ with a strong, non-nucleophilic base (e.g., an organolithium reagent or a hindered amide base) at low temperature generates a transient trihalomethyl anion. This species readily undergoes α-elimination of an iodide ion to form the highly reactive fluoroiodocarbene.

  • Cycloaddition: The generated carbene undergoes a concerted [1+2] cycloaddition reaction with an alkene substrate. This reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][3]

Mechanistic Pathway

The causality behind this transformation is rooted in the principles of carbene chemistry. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over nucleophilic attack on an iodine atom. The low reaction temperature is essential to control the reactivity of the organometallic species and the carbene intermediate, minimizing side reactions.

G CHFI2 This compound Anion [CF(I)Li]⁻I⁺ (Trihalomethyl Anion) CHFI2->Anion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Anion Carbene Fluoroiodocarbene :CFI Anion->Carbene α-elimination LiI LiI Anion->LiI Product Monofluorocyclopropane Carbene->Product [1+2] Cycloaddition Alkene Alkene Substrate (R₂C=CR₂) Alkene->Product

Caption: Mechanism of monofluorocyclopropanation using CHFI₂.

Protocol: General Procedure for Monofluorocyclopropanation

This protocol provides a representative, self-validating procedure for the reaction of an alkene with this compound. Note: This reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • This compound (CHFI₂)

  • Alkene substrate

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard glassware for inert atmosphere reactions (Schlenk line, syringes, septa)

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an inert gas inlet, add the alkene substrate (1.0 equiv).

    • Dissolve the alkene in anhydrous THF (or Et₂O) to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to prevent premature decomposition of the lithium carbenoid and to control the exotherm of the lithiation.

  • Reagent Addition:

    • Add this compound (1.2-1.5 equiv) to the stirred solution via syringe.

    • Slowly add n-butyllithium (1.1-1.4 equiv) dropwise via syringe over 10-20 minutes. A color change is often observed. Causality: Slow addition of n-BuLi is necessary to maintain the low temperature and control the rate of carbene generation, minimizing side reactions like dimerization.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1-3 hours.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis (after quenching).

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the pure monofluorocyclopropane.

Scope and Limitations

The monofluorocyclopropanation using this compound is applicable to a range of alkene substrates.

Substrate Scope:

  • Electron-rich alkenes: Generally perform well, as the electrophilic carbene reacts readily with the nucleophilic double bond.

  • Strained alkenes: Norbornene and other strained systems are often excellent substrates.

  • Functional Group Tolerance: The reaction conditions (strong base, low temperature) may not be compatible with substrates bearing acidic protons (e.g., alcohols, unprotected amines) or certain electrophilic functional groups. Protecting group strategies may be required.

Limitations:

  • Electron-deficient alkenes: Substrates like α,β-unsaturated esters or nitriles may react sluggishly or undergo conjugate addition with the organolithium base instead of cyclopropanation.

  • Steric Hindrance: Highly substituted alkenes can exhibit lower reactivity due to steric hindrance, impeding the approach of the carbene.

Safety and Handling

This compound is a halogenated organic compound and should be handled with appropriate care in a well-ventilated fume hood.

  • Toxicity: Assumed to be toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactivity: The use of n-butyllithium, a pyrophoric reagent, requires specialized handling techniques under an inert atmosphere.

  • Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

References

  • This compound Properties and Synthesis. Wikipedia. URL: [Link]

  • Carbene Chemistry and Cyclopropanation. Chemistry LibreTexts. URL: [Link]

  • General Principles of Cyclopropanation. Wikipedia. URL: [Link]

  • Overview of Fluoroiodomethane Chemistry (Note: Discusses CH₂FI primarily, but concepts are related). PubMed Central. URL: [Link]

  • Simmons-Smith Reaction Analogy. Master Organic Chemistry. URL: [Link]

  • Reagents for Organic Synthesis Entry (General Concept). Encyclopedia of Reagents for Organic Synthesis (e-EROS). While a direct entry for CHFI₂ might require subscription, the principles are outlined in related entries. URL: [Link]

  • CAS Registry and Physical Data. Chemsrc. URL: [Link]

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Application Note: Synthesis of Fluorinated Cyclopropanes via Fluoro(diiodo)methane and Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Similarly, the cyclopropane ring, a conformationally rigid three-membered carbocycle, serves as a versatile bioisostere for various functional groups, enabling fine-tuning of a molecule's three-dimensional structure.[1][2][4] The combination of these two motifs in the form of fluorinated cyclopropanes creates a unique structural class with significant potential in drug development.[4][5] These moieties are increasingly sought after by researchers in pharmaceutical and agrochemical industries for their ability to impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds.[6]

This application note provides a detailed guide for the synthesis of fluorinated three-membered rings through the reaction of fluoro(diiodo)methane (CHFI₂) with various alkenes. We will delve into the mechanistic underpinnings of this transformation, offer a robust experimental protocol, and discuss the critical parameters for successful and safe execution.

Reaction Mechanism: The Furukawa Modification of the Simmons-Smith Reaction

The synthesis of fluorinated cyclopropanes from this compound and an alkene is a variation of the well-established Simmons-Smith cyclopropanation.[7][8] This reaction proceeds through the formation of a zinc carbenoid intermediate. The generally accepted mechanism, often referred to as the Furukawa modification which utilizes diethylzinc, can be outlined as follows:

  • Formation of the Organozinc Reagent: Diethylzinc (Et₂Zn) reacts with this compound in an exchange reaction to form the active carbenoid species, (fluoroiodomethyl)zinc iodide (FICH₂ZnI), and ethyl iodide as a byproduct. Using diethylzinc is often preferred over the traditional zinc-copper couple as it can increase reactivity.[7]

  • Coordination to the Alkene: The newly formed zinc carbenoid coordinates to the double bond of the alkene substrate. In the case of alkenes with directing groups, such as allylic alcohols, the zinc atom can coordinate to the oxygen atom, which directs the cyclopropanation to occur on the same face of the double bond.[9]

  • Concerted Cycloaddition: The reaction proceeds via a concerted mechanism where the fluorinated carbene is transferred to the alkene, forming the cyclopropane ring with the simultaneous elimination of zinc iodide. This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[8][10]

reaction_mechanism cluster_step1 Step 1: Carbenoid Formation cluster_step2 Step 2: Alkene Coordination & Cyclopropanation Et2Zn Et₂Zn FICH2ZnI FICH₂ZnI (Active Carbenoid) Et2Zn->FICH2ZnI CHFI₂ CHFI2 CHFI₂ CHFI2->FICH2ZnI EtI EtI Alkene R₂C=CR₂ Complex [Alkene-Carbenoid Complex] FICH2ZnI->Complex Alkene Alkene->Complex Product Fluorinated Cyclopropane Complex->Product Concerted Transfer ZnI2 ZnI₂

Figure 1: Simplified workflow of the fluorocyclopropanation reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the fluorocyclopropanation of a generic alkene. Researchers should optimize reaction conditions based on the specific reactivity and steric properties of their substrate.

Materials and Reagents:

  • Alkene substrate

  • This compound (CHFI₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Ice bath

Safety Precautions:

  • Diethylzinc is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.[11]

  • This compound is toxic if inhaled or swallowed and causes skin and eye irritation. [12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • All operations should be conducted in a well-ventilated chemical fume hood.

Procedure:

  • Reaction Setup:

    • Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inlet for an inert gas (e.g., nitrogen or argon).

    • Place the flask under a positive pressure of the inert gas.

    • Dissolve the alkene (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) and add it to the reaction flask via syringe.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the stirred solution at 0 °C, add this compound (1.5 mmol, 1.5 equiv) via syringe.

    • Slowly add diethylzinc (1.0 M solution in hexanes, 3.0 mL, 3.0 mmol, 3.0 equiv) dropwise via syringe over a period of 15-20 minutes. A gentle evolution of gas (ethane) may be observed. Caution: The addition of diethylzinc can be exothermic.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours (reaction time will vary depending on the alkene).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL). Caution: Unreacted diethylzinc will react vigorously.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure fluorinated cyclopropane.

experimental_workflow Start Start: Dry Glassware under Inert Gas Dissolve Dissolve Alkene in Anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_CHFI2 Add this compound Cool->Add_CHFI2 Add_Et2Zn Add Diethylzinc (dropwise, 0 °C) Add_CHFI2->Add_Et2Zn Stir_0C Stir at 0 °C for 1h Add_Et2Zn->Stir_0C Warm_RT Warm to RT, Stir 2-16h Stir_0C->Warm_RT Monitor Monitor by TLC/GC-MS Warm_RT->Monitor Quench Quench with sat. NH₄Cl (0 °C) Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Isolated Fluorinated Cyclopropane Purify->End

Figure 2: Step-by-step experimental workflow for fluorocyclopropanation.

Data Summary and Substrate Scope

The efficiency of the fluorocyclopropanation can vary depending on the electronic and steric nature of the alkene. The following table provides a summary of expected outcomes for different classes of alkenes.

Alkene Substrate TypeTypical ReactivityExpected YieldNotes
Electron-rich (e.g., styrenes, enol ethers)HighGood to ExcellentFavorable due to the electrophilic nature of the zinc carbenoid.
Unactivated (e.g., simple aliphatic alkenes)ModerateModerate to GoodMay require longer reaction times or slightly elevated temperatures.
Electron-deficient (e.g., α,β-unsaturated esters)LowPoor to ModerateThe electrophilic carbenoid reacts sluggishly with electron-poor double bonds.[14]
Allylic Alcohols HighGood to ExcellentThe hydroxyl group acts as a directing group, often leading to high diastereoselectivity.[9][15]

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous. Diethylzinc is highly sensitive to moisture.

    • Verify the quality of the this compound, as it can decompose over time.

    • Consider increasing the equivalents of the zinc reagent and CHFI₂ for less reactive substrates.

  • Incomplete Reaction:

    • Extend the reaction time or consider performing the reaction at a slightly higher temperature (e.g., 40 °C).

    • For electron-deficient alkenes, this method may not be optimal. Alternative methods for synthesizing fluorocyclopropanes may be necessary.[16][17]

  • Side Product Formation:

    • Slow, controlled addition of diethylzinc at 0 °C is crucial to minimize side reactions and control the exotherm.

    • Ensure the quenching step is also performed slowly at low temperatures to prevent degradation of the product.

Conclusion

The reaction of this compound with alkenes, mediated by diethylzinc, is an effective method for the synthesis of valuable fluorinated cyclopropanes. This protocol offers a reliable pathway to these sought-after building blocks, which are of high interest to the medicinal and materials science communities.[2][18] By understanding the underlying mechanism and adhering to the outlined safety and experimental procedures, researchers can successfully incorporate this powerful tool into their synthetic repertoire. Careful optimization based on the specific alkene substrate is key to achieving high yields and purity.

References

  • Catalytic enantioselective synthesis of fluorocyclopropanes from α‐fluoroacrylates and donor–acceptor diazo compounds. ResearchGate. Available at: [Link]

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. Available at: [Link]

  • Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. Available at: [Link]

  • M. K. B. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry19 , 1736–1742 (2023). Available at: [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. Available at: [Link]

  • Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. PMC - NIH. Available at: [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC - NIH. Available at: [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. Available at: [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Wiley Online Library. Available at: [Link]

  • Diethylzinc. Common Organic Chemistry. Available at: [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. Available at: [Link]

  • Synthesis and Applications of Fluorocyclopropanes. ResearchGate. Available at: [Link]

  • Cyclopropanation. Wikipedia. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. PubMed. Available at: [Link]

  • Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Organic Chemistry Portal. Available at: [Link]

  • Scope of the asymmetric dichlorocyclopropanation. ResearchGate. Available at: [Link]

  • Fluorinated Cyclopropanes. ResearchGate. Available at: [Link]

  • Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. PubMed. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis. ChemRxiv. Available at: [Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. Available at: [Link]

  • Reactions of alkenes: Making dihaloalkanes. YouTube. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. Available at: [Link]

  • The preparation method of diethylzinc. Google Patents.
  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Summary: Three Key Families Of Alkene Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Introduction to reaction mechanisms. Khan Academy. Available at: [Link]

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Step-by-step guide for using fluoro(diiodo)methane in a laboratory setting.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Fluoro(diiodo)methane

Document ID: ANP-FDIM-202601

Version: 1.0

Abstract

This compound (CHFI₂) is a pivotal reagent in modern organic synthesis, primarily utilized as a highly efficient precursor for the generation of fluorocarbenes. These reactive intermediates are instrumental in the construction of monofluorinated cyclopropanes, a structural motif of increasing importance in medicinal chemistry and materials science. This document provides a comprehensive guide for the safe handling and effective use of this compound in a laboratory setting. It includes detailed protocols for its application in monofluorocyclopropanation reactions, insights into the underlying reaction mechanisms, and critical safety procedures. The information is intended for researchers, chemists, and drug development professionals engaged in advanced synthetic chemistry.

Introduction: The Synthetic Utility of this compound

This compound is a trihalomethane that has emerged as a valuable tool for the introduction of a fluorinated three-membered ring system into organic molecules. Its primary application lies in monofluorocyclopropanation reactions, where it serves as a precursor to the highly reactive fluorocarbene (:CHF).[1] The presence of the fluorine atom on the cyclopropane ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.

The synthetic power of this compound stems from its ability to generate a fluorocarbenoid species, typically through reaction with an organozinc reagent in a process analogous to the well-established Simmons-Smith reaction.[2][3] This method offers a reliable and stereospecific route to cyclopropanes, preserving the geometry of the starting alkene.[2] This guide will elucidate the practical aspects of employing this versatile reagent.

Material Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental setups.

PropertyValueSource(s)
Chemical Formula CHFI₂[1]
Molar Mass 285.826 g·mol⁻¹[1]
Appearance Data not explicitly available; related diiodomethane is a colorless liquid.
Density 3.2 ± 0.1 g/cm³[1]
Melting Point -35 to -31 °C[4]
Boiling Point 134 °C (at 760 mmHg)[1][5]
Flash Point 43.4 ± 5.6 °C[1]
CAS Number 1493-01-2[1][5]

Synthesis and Availability

This compound is commercially available from various chemical suppliers. For laboratory-scale synthesis, two primary methods have been reported:

  • Finkelstein Reaction: This approach involves the reaction of dibromofluoromethane with sodium iodide in an acetone solvent.[1]

  • From Iodoform: Iodoform (CHI₃) can be reacted with mercuric fluoride at elevated temperatures (120 °C), followed by distillation to yield this compound. This method is noted for its utility in preparing larger quantities of the reagent.[1]

Given the hazards associated with mercury compounds, the Finkelstein reaction is often preferred for smaller-scale preparations.

Core Application: Monofluorocyclopropanation

The premier application of this compound is the synthesis of monofluorocyclopropanes from alkenes. This transformation proceeds via a fluorocarbenoid intermediate, typically generated using a modification of the Simmons-Smith reaction.[2][6]

Reaction Mechanism: The Furukawa Modification

The most common and effective method for generating the reactive species from this compound is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of the traditional zinc-copper couple.[2]

Step 1: Formation of the Zinc Fluorocarbenoid: Diethylzinc reacts with this compound in an iodine-zinc exchange to form the active carbenoid species, ethyl(fluoroiodomethyl)zinc (EtZnCHFI). This carbenoid is more soluble and generally more reactive than the species formed from a Zn-Cu couple.

Step 2: Cheletropic Reaction with Alkene: The zinc carbenoid then reacts with an alkene in a concerted, cheletropic manner.[2] The reaction proceeds through a "butterfly-type" transition state, where the :CHF moiety is delivered simultaneously to both carbons of the double bond. This concerted mechanism ensures that the stereochemistry of the parent alkene is retained in the cyclopropane product.[2][3]

Caption: Monofluorocyclopropanation Mechanism.

Safety and Handling Protocol

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Identification

Based on GHS labelling, this compound presents the following hazards:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Related halomethanes are often toxic by inhalation and can be lachrymatory.[7][8] All handling should be performed under the assumption that the compound is toxic and irritates the respiratory system.

Safe Handling Workflow

Adherence to a strict safety workflow is mandatory when working with this reagent.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Post-Reaction & Disposal PPE Don Full PPE: - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat FumeHood Work in a Certified Chemical Fume Hood Inert Use under Inert Atmosphere (Nitrogen or Argon) PPE->Inert SpillKit Ensure Spill Kit is Accessible (Inert Absorbent Material) Quench Prepare Quenching Station (e.g., Saturated NH₄Cl) Transfer Transfer via Syringe or Cannula Workup Quench Reaction Mixture Carefully in Fume Hood Inert->Workup Temp Maintain Low Temperature (as per protocol) Waste Segregate Halogenated Organic Waste Dispose Dispose of Waste via EH&S Guidelines Workup->Dispose Decon Decontaminate Glassware with Suitable Solvent

Caption: Laboratory Safety Workflow.
Storage and Stability
  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and alkali metals.[8][9] Keep the container tightly sealed and protected from light. Similar diiodo-compounds can decompose upon exposure to light, liberating iodine.[10]

  • Stability: The compound is stable under recommended storage conditions but may be sensitive to light and moisture.[8]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocol: Monofluorocyclopropanation of (E)-Cinnamyl Alcohol

This protocol details the diastereoselective monofluorocyclopropanation of an allylic alcohol, where the hydroxyl group directs the carbenoid addition.

Materials:

  • (E)-Cinnamyl alcohol

  • This compound (CHFI₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

G Start Start: Flame-dried Schlenk Flask under N₂ Atmosphere Dissolve 1. Dissolve Cinnamyl Alcohol in Anhydrous DCM Start->Dissolve Cool 2. Cool solution to 0 °C (ice-water bath) Dissolve->Cool Add_Et2Zn 3. Add Diethylzinc solution dropwise (1.1 eq) Cool->Add_Et2Zn Stir_1 4. Stir for 20 minutes at 0 °C Add_Et2Zn->Stir_1 Add_CHFI2 5. Add this compound dropwise (1.2 eq) Stir_1->Add_CHFI2 Warm 6. Allow to warm to room temperature and stir for 12-16 hours Add_CHFI2->Warm Monitor 7. Monitor reaction by TLC Warm->Monitor Quench 8. Cool to 0 °C and slowly quench with sat. aq. NH₄Cl Monitor->Quench Extract 9. Extract with DCM (3x) Quench->Extract Wash 10. Wash combined organic layers with sat. NaHCO₃ and Brine Extract->Wash Dry 11. Dry over Na₂SO₄, filter, and concentrate in vacuo Wash->Dry Purify 12. Purify crude product via flash column chromatography Dry->Purify End End: Characterize Pure Product Purify->End

Caption: Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add (E)-cinnamyl alcohol (1.0 g, 7.45 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (30 mL) via syringe to dissolve the alcohol.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition 1 (Et₂Zn): Slowly add diethylzinc (1.0 M solution in hexanes, 8.2 mL, 8.2 mmol, 1.1 eq) dropwise to the stirred solution over 10 minutes. Gas evolution (ethane) may be observed.

  • Stirring: Stir the mixture for 20 minutes at 0 °C. A zinc alkoxide intermediate will form.

  • Reagent Addition 2 (CHFI₂): Slowly add this compound (2.55 g, 8.94 mmol, 1.2 eq) dropwise to the reaction mixture. The solution may become cloudy.

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL). Caution: Unreacted organozinc reagents react violently with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure monofluorocyclopropane product.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of monofluorinated cyclopropanes. Its application via a modified Simmons-Smith protocol provides a stereospecific method that is tolerant of various functional groups. While the hazardous nature of the reagent requires strict adherence to safety protocols, its utility in accessing valuable fluorinated building blocks makes it an indispensable tool for synthetic chemists in academia and industry.

References

  • Vertex AI Search. CH2FI properties. Accessed January 15, 2026.
  • Wikipedia. Fluorodiiodomethane. [Link]. Accessed January 15, 2026.

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  • Wikipedia. Difluorodiiodomethane. [Link]. Accessed January 15, 2026.

  • Rowe Scientific. Diiodomethane Safety Data Sheet. [Link]. Accessed January 15, 2026.

  • Wikipedia. Fluoroiodomethane. [Link]. Accessed January 15, 2026.

  • ACS Publications. Stereoselective Cyclopropanation Reactions | Chemical Reviews. [Link]. Accessed January 15, 2026.

  • Wikipedia. Simmons–Smith reaction. [Link]. Accessed January 15, 2026.

  • Grokipedia. Simmons–Smith reaction. [Link]. Accessed January 15, 2026.

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]. Accessed January 15, 2026.

  • NIH National Center for Biotechnology Information. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]. Accessed January 15, 2026.

  • BONNER. Safety Data Sheet - Diiodomethane. [Link]. Accessed January 15, 2026.

  • Research Core Facilities. Diiodomethane-MSDS.pdf. [Link]. Accessed January 15, 2026.

  • I.R.I.S. Fluoroiodomethane: A CH2F-Moiety-Delivering Agent Suitable for Nucleophilic-, Electrophilic. [Link]. Accessed January 15, 2026.

  • Wikipedia. Cyclopropanation. [Link]. Accessed January 15, 2026.

  • NIH PubChem. Fluoro(iodo)methane | CH2FI | CID 13981373. [Link]. Accessed January 15, 2026.

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]. Accessed January 15, 2026.

  • Chemistry LibreTexts. 11.3.5 Cyclopropanation of Alkenes. [Link]. Accessed January 15, 2026.

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Application Notes and Protocols for the Large-Scale Synthesis of Fluoro(diiodo)methane (FCHI₂)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fluoro(diiodo)methane (CHFI₂) is a specialized reagent of significant interest in organic synthesis, particularly for the introduction of the monofluoromethyl (-CH₂F) group in pharmacologically active molecules. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document provides a comprehensive guide to the large-scale synthesis of this compound for industrial applications. It delves into the underlying principles of the viable synthetic routes, offers detailed protocols for production and purification, outlines critical safety procedures, and specifies analytical methods for quality control. This guide is intended to equip researchers and process chemists with the necessary knowledge for the safe and efficient industrial-scale production of this valuable synthetic building block.

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine.[2] The monofluoromethyl group, in particular, serves as a metabolically stable isostere for hydroxyl or thiol moieties, favorably modulating the physicochemical properties of drug candidates. This compound has emerged as a key reagent for introducing this group, primarily through monofluorocyclopropanation reactions.[3] Its utility is underscored by its role as a precursor to fluorocarbenes, which are highly reactive intermediates for the synthesis of complex fluorinated molecules.[3]

This guide provides a detailed overview of the industrial-scale synthesis of this compound, addressing the practical considerations for its production, purification, and safe handling.

Strategic Selection of an Industrial Synthesis Route

Two primary methods for the synthesis of this compound have been reported: the Finkelstein halogen exchange reaction and the fluorination of iodoform using a metal fluoride.[3] The selection of a particular route for industrial-scale production is dictated by a careful consideration of factors such as reagent cost and availability, reaction yield and purity, process safety, and waste management.

Method 1: The Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction involving the exchange of a halogen atom.[2][4][5] In the context of this compound synthesis, this typically involves the reaction of dibromofluoromethane with sodium iodide in acetone.

Reaction: CHBr₂F + 2 NaI → CHFI₂ + 2 NaBr

The primary driver for this reaction is the differential solubility of the sodium halides in acetone; sodium iodide is soluble, while the resulting sodium bromide precipitates, thus shifting the equilibrium towards the product.[4][5]

Industrial Viability: While effective at the laboratory scale, the Finkelstein approach for large-scale production of this compound presents several challenges. The precursor, dibromofluoromethane, is not as readily available in bulk as iodoform. Furthermore, the need for large volumes of acetone and the subsequent separation of the precipitated sodium bromide can complicate the work-up process at an industrial scale.

Method 2: Fluorination of Iodoform with Mercuric Fluoride

A more direct and historically utilized method for preparing larger quantities of this compound involves the reaction of iodoform (CHI₃) with a fluorinating agent, such as mercuric fluoride (HgF₂).[3]

Reaction: 2 CHI₃ + HgF₂ → 2 CHFI₂ + HgI₂

Industrial Viability and Rationale: This method is often preferred for larger-scale synthesis due to several factors:

  • Precursor Availability: Iodoform is a readily available and relatively inexpensive solid starting material.

  • Direct Conversion: The reaction provides a more direct route to the desired product.

  • Higher Throughput Potential: The reaction can be driven to completion with appropriate temperature control, lending itself to batch production processes.

However, the significant drawback of this method is the use of highly toxic mercury salts.[6][7][8][9][10] The handling of mercuric fluoride and the disposal of mercury-containing waste streams necessitate stringent safety protocols and specialized facilities, which adds to the overall cost and complexity of the process.

Industrial Synthesis Protocol: Fluorination of Iodoform with Mercuric Fluoride

The following protocol is a representative procedure for the large-scale synthesis of this compound. All operations must be conducted in a well-ventilated chemical manufacturing facility designed for handling highly toxic materials, with personnel equipped with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaKey Properties
Iodoform75-47-8CHI₃Yellow crystalline solid
Mercuric Fluoride7783-39-3HgF₂White crystalline solid, highly toxic
Anhydrous Solvent (e.g., Toluene)108-88-3C₇H₈Flammable liquid
Equipment
  • Glass-lined or Hastelloy reactor with a heating/cooling jacket, overhead stirrer, reflux condenser, and a temperature probe.

  • Solid addition system for the controlled addition of mercuric fluoride.

  • Filtration system for removing solid byproducts.

  • Fractional distillation unit with a packed column.

  • Appropriate scrubbers for off-gases.

Step-by-Step Synthesis Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging the Reactor: Charge the reactor with iodoform and the anhydrous solvent. Begin agitation to form a slurry.

  • Controlled Addition of Mercuric Fluoride: Gradually add mercuric fluoride to the reactor. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction: Heat the reaction mixture to 120°C and maintain this temperature for several hours.[3] Monitor the reaction progress by in-process controls (e.g., GC analysis of aliquots).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to ambient temperature. Filter the reaction mixture to remove the solid mercury iodide byproduct. The filtration and subsequent handling of the mercury-containing solids must be performed in a contained environment.

  • Work-up: Wash the filtrate with a suitable aqueous solution to remove any remaining water-soluble impurities. Separate the organic layer.

  • Solvent Removal: Remove the solvent from the organic layer by distillation.

Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Charge Reactor with Iodoform and Solvent B Controlled Addition of Mercuric Fluoride A->B C Heat to 120°C and React B->C D Cool and Filter C->D E Wash Filtrate D->E Crude FCHI₂ Solution F Solvent Removal E->F G Fractional Distillation F->G H Collect Pure FCHI₂ G->H G FCHI2 CHFI₂ Product Monofluorocyclopropane Derivative FCHI2->Product [FCH:] Alkene R-CH=CH-R' Alkene->Product Base Base Base->FCHI2

Sources

Application Notes & Protocols: Fluoro(diiodo)methane as a Key Reagent for Monofluorocyclopropanation in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of strained, sp³-rich scaffolds is a cornerstone of modern medicinal chemistry, aimed at enhancing the three-dimensionality and metabolic stability of drug candidates. The monofluorocyclopropane moiety, in particular, offers a unique combination of conformational rigidity and the advantageous physicochemical properties of fluorine. This guide provides an in-depth exploration of fluoro(diiodo)methane (CHFI₂) as a highly effective fluorocarbene precursor for the synthesis of these valuable monofluorocyclopropyl groups. We will detail the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol for a model cyclopropanation, and discuss the broader applications of the resulting intermediates in drug development programs.

Reagent Profile and Safety Considerations

This compound is a dense, halogenated liquid that serves as the primary reagent for the protocols described herein. Understanding its properties and handling requirements is critical for safe and effective experimentation.

Causality: The high molar mass and density of this compound compared to common organic solvents necessitate vigorous stirring to ensure homogeneity during the reaction. Its classification as an irritant requires handling within a certified chemical fume hood with appropriate personal protective equipment (PPE) to prevent contact with skin and eyes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1493-01-2[1]
Chemical Formula CHFI₂[1]
Molar Mass 285.83 g/mol [1]
Boiling Point 134 °C[1]
Density ~3.2 g/cm³[1]
GHS Hazards H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

Handling & Storage Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Storage: Store in a cool, dry, dark place, away from incompatible materials. The container should be tightly sealed.

The Mechanism of Monofluorocyclopropanation

This compound is a highly efficient precursor to fluorocarbene (:CHF), a reactive intermediate that readily engages with alkenes to form monofluorocyclopropanes.[1] The transformation is most effectively achieved via a carbenoid intermediate, analogous to the well-established Simmons-Smith reaction.[2][3] In this process, an activated metal, typically a zinc-copper couple, performs an oxidative insertion into one of the carbon-iodine bonds.

Causality: The C-I bond is significantly weaker than the C-F bond, making it the exclusive site for metal insertion. The resulting organometallic species, a zinc carbenoid (I(F)HC-ZnI), is more stable than the free carbene. This carbenoid acts as the delivery agent, transferring the "CHF" moiety to the alkene in a concerted, stereospecific syn-addition. This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product, a crucial feature for controlling the three-dimensional structure of pharmaceutical intermediates.[2][4]

Monofluorocyclopropanation Mechanism cluster_0 Step 1: Carbenoid Formation cluster_1 Step 2: Concerted Cycloaddition CHFI2 F-CH(I)₂ This compound Carbenoid I(F)HC-ZnI Zinc Carbenoid CHFI2->Carbenoid Oxidative Insertion ZnCu Zn(Cu) Couple Alkene R₁-CH=CH-R₂ Alkene Substrate TransitionState [Transition State] Carbenoid->TransitionState Alkene->TransitionState Product Fluorocyclopropane Product TransitionState->Product syn-addition ZnI2 ZnI₂ TransitionState->ZnI2

Caption: Proposed mechanism for monofluorocyclopropanation via a zinc carbenoid.

Protocol: Synthesis of a Model Fluorocyclopropyl Intermediate

This protocol details the synthesis of (1-fluoro-2-phenylcyclopropyl)methane from allylbenzene, a representative transformation demonstrating the utility of this compound.

Objective: To perform a stereospecific monofluorocyclopropanation of an alkene using a zinc carbenoid generated in situ from this compound.

Table 2: Materials and Reagents

Reagent/MaterialGradeQuantitySupplier
This compound (CHFI₂)≥97%5.72 g (20 mmol)Commercial
Zinc Dust (<10 micron)Reagent2.62 g (40 mmol)Commercial
Copper(I) Chloride (CuCl)Reagent0.40 g (4 mmol)Commercial
Allylbenzene≥98%1.18 g (10 mmol)Commercial
Diethyl Ether (Et₂O), AnhydrousACS100 mLCommercial
Saturated NH₄Cl (aq)Lab50 mLLab Prepared
Saturated NaCl (aq)Lab50 mLLab Prepared
Anhydrous MgSO₄Lab10 gCommercial
250 mL Round-bottom flask-1Glassware
Reflux Condenser-1Glassware
Magnetic Stir Plate/Bar-1Equipment
Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Activate Zinc: Stir Zn dust and CuCl in Et₂O under N₂. C 3. Initiate Reaction: Add reagent solution to Zn(Cu) suspension. A->C B 2. Prepare Reagent Solution: Dissolve CHFI₂ and Allylbenzene in anhydrous Et₂O. B->C D 4. Reflux: Heat mixture to gentle reflux for 12-18h. C->D E 5. Monitor Progress: Check for consumption of allylbenzene via TLC or GC-MS. D->E F 6. Quench Reaction: Cool to 0°C and slowly add sat. NH₄Cl(aq). E->F G 7. Extract: Separate layers, extract aqueous phase with Et₂O (2x). F->G H 8. Wash & Dry: Combine organics, wash with brine, dry over MgSO₄. G->H I 9. Purify: Filter, concentrate, and purify by flash chromatography. H->I J 10. Characterize Product: Obtain ¹H, ¹³C, ¹⁹F NMR and Mass Spectrometry data. I->J

Caption: Step-by-step workflow for monofluorocyclopropanation.

Step-by-Step Methodology

Part A: Preparation of the Zinc-Copper Couple (Self-Validating Checkpoint 1)

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (2.62 g, 40 mmol) and copper(I) chloride (0.40 g, 4 mmol).

  • Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Add 50 mL of anhydrous diethyl ether. Stir the suspension vigorously for 30 minutes at room temperature.

  • Expertise Insight: The zinc surface must be activated to facilitate oxidative insertion. The CuCl helps create a more reactive bimetallic couple. A visual change from a light gray to a darker, bronze-colored suspension indicates successful activation.

Part B: Reaction Execution (Self-Validating Checkpoint 2)

  • In a separate dry flask, dissolve this compound (5.72 g, 20 mmol) and allylbenzene (1.18 g, 10 mmol) in 50 mL of anhydrous diethyl ether.

  • Using a cannula or dropping funnel, slowly add the solution from Step B1 to the activated Zn(Cu) suspension over 20 minutes. The reaction is exothermic; maintain a gentle reflux with external cooling if necessary.

  • Once the addition is complete, heat the mixture to a gentle reflux (~35-40°C) and maintain for 12-18 hours.

  • Trustworthiness: Monitor the reaction progress by periodically taking aliquots, quenching them with water, and analyzing the organic layer by TLC or GC-MS. The disappearance of the allylbenzene spot/peak indicates reaction completion.

Part C: Work-up and Purification (Self-Validating Checkpoint 3)

  • Cool the reaction flask to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Caution: Gas evolution may occur.

  • Transfer the mixture to a separatory funnel. Remove the aqueous layer and extract it twice with 25 mL portions of diethyl ether.

  • Combine all organic layers and wash with 50 mL of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the fluorocyclopropane product.

  • Expected Outcome: The product will be a colorless oil. Characterization by ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry, will confirm the structure. The presence of large C-F coupling constants in the ¹³C NMR spectrum is a key diagnostic feature.[5]

Applications and Scope in Drug Development

The monofluorocyclopropane unit is a valuable "bioisostere" in medicinal chemistry. Its rigid, three-dimensional structure can lock a molecule into a specific conformation required for optimal binding to a biological target.

Key Advantages in Pharmaceutical Design:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the cyclopropane ring can block sites of metabolism, increasing the half-life of a drug.[6]

  • Conformational Constraint: By replacing a more flexible group (like a gem-dimethyl or isopropyl group), the cyclopropane ring reduces the entropic penalty of binding to a protein, potentially increasing potency.[7]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical parameters for oral bioavailability and cell penetration.[8]

  • Novel Chemical Space: Fluorocyclopropanes provide access to novel chemical structures, which can lead to new intellectual property and overcome challenges with existing drug scaffolds.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive zinc. 2. Wet solvent or reagents. 3. Insufficient reaction time/temperature.1. Ensure zinc is a fine powder and appears dark after activation. 2. Use freshly dried, anhydrous solvents. 3. Extend reflux time and monitor by GC-MS until starting material is consumed.
Formation of Side Products 1. Reaction temperature too high, leading to decomposition. 2. Dimerization of the carbenoid.1. Maintain a gentle, controlled reflux. 2. Ensure slow addition of the CHFI₂/alkene solution to the zinc suspension.
Difficult Purification Product co-elutes with unreacted CHFI₂.This compound is very dense and non-polar. Ensure the reaction has gone to completion. If necessary, a gentle distillation under reduced pressure can remove some of the unreacted reagent before chromatography.

References

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • Vyas, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Fluoroiodomethane. Retrieved from [Link]

  • Wikipedia. (2023). Fluorodiiodomethane. Retrieved from [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. Retrieved from [Link]

  • Zhang, P., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved from [Link]

  • Bobrova, A., et al. (2025). Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis. ChemRxiv. Retrieved from [Link]

  • PubMed. (2025). Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of gem‐Difluorocyclopropanes. Retrieved from [Link]

  • PubChem. (n.d.). Fluoro(iodo)methane. National Center for Biotechnology Information. Retrieved from [Link]

  • Thomoson, C. S., & Dolbier Jr., W. R. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Starcuk, Z., & Starcuk Jr., Z. (2011). Application of NMR spectroscopy in medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Cruz, L. S., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: Fluoro(diiodo)methane as a Versatile Reagent for Monofluoromethyl Group Introduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Monofluoromethyl Group

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The monofluoromethyl (CH₂F) group, in particular, serves as a crucial bioisosteric replacement for methyl and hydroxymethyl groups. Its unique electronic properties, arising from the high electronegativity of fluorine and the strength of the C-F bond, can significantly enhance metabolic stability, binding affinity, and oral bioavailability of bioactive compounds[1].

Fluoro(diiodo)methane (CHFI₂) has emerged as a powerful and versatile reagent for introducing this valuable moiety. As a dense, high-boiling point liquid, it offers handling advantages over gaseous or highly volatile monofluoromethylating agents. Its reactivity is defined by the presence of two distinct carbon-halogen bonds: a relatively weak carbon-iodine bond and a very strong carbon-fluorine bond. This disparity allows for the selective cleavage of the C-I bonds, enabling CHFI₂ to function as a precursor for fluorocarbenes and other reactive intermediates under specific conditions[2].

This guide provides an in-depth exploration of this compound's applications, detailing the mechanistic principles and providing actionable protocols for its use in key synthetic transformations.

Physicochemical Properties of this compound

A clear understanding of the reagent's physical properties is essential for safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 1493-01-2[2][3]
Molecular Formula CHFI₂[2][4]
Molar Mass 285.83 g·mol⁻¹[2][3]
Appearance Colorless to pale yellow liquid-
Density ~3.2 g/cm³[2][4]
Boiling Point 134 °C (at 760 mmHg)[2][4]
Melting Point -35 to -31 °C[3]
Flash Point 43.4 ± 5.6 °C[2]
Synthesis Overview

This compound is typically prepared via well-established halogen exchange reactions. Common synthetic routes include:

  • Finkelstein Reaction: Treatment of dibromofluoromethane with sodium iodide in a suitable solvent like acetone[2].

  • Reaction with Iodoform: The reaction of iodoform (CHI₃) with mercuric fluoride at elevated temperatures, followed by distillation, is used for larger-scale preparations[2].

Core Application: Monofluorocyclopropanation via Fluorocarbene Generation

One of the primary applications of this compound is as a highly efficient precursor for monofluorocarbene (:CHF). This reactive intermediate readily engages with alkenes to form monofluorinated cyclopropanes, which are valuable building blocks in medicinal chemistry.

Mechanism of Fluorocarbene Generation and Cyclopropanation

The generation of monofluorocarbene from this compound is typically achieved through an α-elimination pathway initiated by a strong base. The process can be summarized as follows:

  • Deprotonation: A strong, non-nucleophilic base (e.g., a lithium amide or alkoxide) abstracts the acidic proton from CHFI₂, forming a transient fluoro(diiodo)methyl anion intermediate.

  • Iodide Elimination: This unstable anion rapidly eliminates an iodide ion (I⁻) to generate the neutral monofluorocarbene (:CHF).

  • Cycloaddition: The generated carbene, an electrophilic species, undergoes a concerted [1+2] cycloaddition reaction with an alkene to yield the desired monofluorocyclopropane derivative.

G CHFI2 This compound (CHFI₂) Anion [CFI₂]⁻ Anion CHFI2->Anion + B⁻ - BH Base Strong Base (B⁻) Carbene Monofluorocarbene (:CHF) Anion->Carbene - I⁻ Iodide Iodide (I⁻) Carbene_ref :CHF Alkene Alkene (R₂C=CR₂) Product Monofluorocyclopropane Carbene_ref->Product + Alkene

Caption: Workflow for Monofluorocyclopropanation using CHFI₂.

Protocol: Diethyl Zinc-Mediated Monofluorocyclopropanation of Styrene

This protocol describes a common method for generating and trapping monofluorocarbene. The use of diethyl zinc (Et₂Zn) provides a milder alternative to strong bases for carbene generation.

Materials:

  • This compound (CHFI₂)

  • Styrene (freshly distilled)

  • Diethyl zinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and standard glassware, dried in an oven

  • Nitrogen or Argon inert gas supply

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere of nitrogen, add styrene (1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add anhydrous DCM (10 mL) to the flask via syringe. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring at 0 °C, add this compound (1.5 mmol, 1.5 eq.) to the solution dropwise via syringe.

  • Initiation: Add the diethyl zinc solution (1.5 mL, 1.5 mmol, 1.5 eq.) dropwise to the stirred reaction mixture over 10 minutes. Causality Note: The slow addition of Et₂Zn is crucial to control the exothermic reaction and the rate of carbene generation, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (10 mL) to remove any residual iodine, followed by brine (10 mL).

  • Workup - Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-fluoro-2-phenylcyclopropane.

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures.

  • Toxicity and Hazards: The compound is harmful if swallowed and may cause skin and eye irritation[2]. GHS hazard statements indicate it is an acute oral toxin[5]. Due to the presence of iodine, it can be corrosive and is destructive to mucous membranes and the upper respiratory tract.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves[6][7].

  • Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area[8]. Protect from heat and sources of ignition, as it has a relatively low flash point[2][8]. Isolate from incompatible substances such as strong oxidizing agents[7].

  • Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for chemical waste disposal. Do not use combustible materials like sawdust[6][8].

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

References

  • Hu, J., & Zhang, W. (2021). Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. Nature Communications. Available at: [Link]

  • Navuluri, C. S. (2015). Fluorodiiodomethane. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • Colella, M., et al. (2022). The synthetic versatility of fluoroiodomethane: recent applications as monofluoromethylation platform. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). Fluoro(iodo)methane. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • J. T. H. (2009). Diiodomethane MSDS. Available at: [Link]

  • Chemsrc. (n.d.). This compound | CAS#:1493-01-2. Retrieved January 15, 2026, from [Link]

Sources

Catalytic Systems for Fluoro(diiodo)methane-Mediated Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of catalytic systems for reactions mediated by fluoro(diiodo)methane (CHFI₂) and its close relative, fluoroiodomethane (CH₂FI). These reagents have garnered significant attention as valuable building blocks in organic synthesis, particularly for the introduction of fluorinated methyl groups into complex molecules. The strategic incorporation of such moieties can profoundly influence the biological and physicochemical properties of organic compounds, making these methods highly relevant to drug discovery and materials science.[1][2]

This document moves beyond a simple recitation of procedures to offer a deeper understanding of the principles governing these reactions. We will delve into the mechanistic underpinnings of various catalytic approaches, providing a rationale for experimental design and troubleshooting. The protocols presented herein are designed to be robust and reproducible, serving as a reliable resource for researchers at the forefront of chemical synthesis.

Introduction to this compound and Fluoroiodomethane as Synthetic Reagents

This compound (CHFI₂) and fluoroiodomethane (CH₂FI) are versatile C1 building blocks that offer a unique combination of reactivity. The presence of iodine atoms facilitates the generation of radical or organometallic intermediates under relatively mild conditions, while the fluorine atom imparts distinct properties to the final product. The significant difference in bond dissociation energies between the C–I and C–F bonds allows for selective cleavage of the carbon-iodine bond, making these reagents predictable and effective.[1]

Fluoroiodomethane, in particular, has emerged as an easy-to-handle, non-ozone-depleting agent for monofluoromethylation strategies.[1] Its applications are extensive, spanning nucleophilic substitutions, transition-metal catalyzed transformations, and radical processes.[1]

Catalytic Systems for this compound-Mediated Reactions

The utility of this compound and its analogues is significantly enhanced through the use of catalytic systems. These catalysts provide pathways for efficient and selective transformations that would be difficult to achieve otherwise. The two primary catalytic manifolds are transition metal catalysis and photocatalysis.

Transition Metal Catalysis

Transition metal catalysts, particularly those based on copper and palladium, have proven effective in mediating reactions involving this compound and fluoroiodomethane.[3][4] These systems often operate through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.

Copper Catalysis: Copper-catalyzed reactions are particularly prevalent for the monofluoromethylation of various substrates. For instance, copper-catalyzed monofluoromethylation of aryl iodides has been successfully demonstrated.[5] These reactions can proceed through a Cu(I)/Cu(III) or a more complex catalytic cycle, depending on the specific reagents and conditions. The choice of copper precursor and ligands is critical for achieving high efficiency and selectivity.

Palladium Catalysis: Palladium catalysts are well-known for their versatility in cross-coupling reactions. The first reported transition metal-catalyzed monofluoromethylation involved the use of a palladium catalyst for the reaction of fluoromethyl iodide with pinacol phenylboronate.[3]

Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates from this compound under mild conditions.[2][6][7] These reactions can be conducted with or without an external photocatalyst.

Photocatalyst-Free Systems: In some cases, the direct photolysis of the C–I bond in fluoroiodomethane by visible light can initiate a radical chain process.[2][8] The presence of a halogen atom transfer agent, such as tris(trimethylsilyl)silane, can facilitate the formation of the desired products.[2]

Photocatalyst-Mediated Systems: The use of a photocatalyst, such as iridium or ruthenium complexes, can significantly enhance the efficiency and scope of these reactions.[7] The photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the this compound to generate the corresponding radical.[7]

Application Notes and Detailed Protocols

This section provides detailed protocols for two representative reactions: a copper-catalyzed monofluoromethylation and a photocatalytic hydrofluoromethylation of an alkene.

Protocol 1: Copper-Catalyzed Monofluoromethylation of Aryl Iodides

This protocol describes a general procedure for the copper-catalyzed monofluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent, which can be prepared from difluoroiodomethane.

Reaction Scheme:

Ar-I + (DMPU)₂Zn(CF₂H)₂ --(CuI catalyst)--> Ar-CF₂H

Materials:

  • Aryl iodide (1.0 mmol)

  • (DMPU)₂Zn(CF₂H)₂ (2.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (as solvent)

  • Anhydrous reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an anhydrous reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol) and copper(I) iodide (0.1 mmol).

  • Add DMPU as the solvent (sufficient to dissolve the reagents, typically 2-3 mL).

  • Add the (difluoromethyl)zinc reagent (2.0 mmol).

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethylated arene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The organozinc reagent and the copper catalyst are sensitive to air and moisture. An inert atmosphere is crucial to prevent their decomposition and ensure high catalytic activity.

  • DMPU as Solvent: DMPU serves as a coordinating solvent that stabilizes the zinc reagent.[5]

  • Excess Zinc Reagent: A stoichiometric excess of the zinc reagent is used to ensure complete consumption of the aryl iodide and drive the reaction to completion.

  • Temperature: The reaction is heated to 60 °C to facilitate the transmetalation and reductive elimination steps of the catalytic cycle.[5]

Data Summary:

Aryl Iodide SubstrateProductYield (%)
Ethyl 2-iodobenzoateEthyl 2-(difluoromethyl)benzoate90
4-Iodoacetophenone1-(4-(Difluoromethyl)phenyl)ethan-1-one85
1-Iodo-4-nitrobenzene1-(Difluoromethyl)-4-nitrobenzene78

Table 1: Representative yields for the copper-catalyzed difluoromethylation of aryl iodides.[5]

Mechanism:

The proposed mechanism for this reaction involves a catalytic cycle with copper.

G Catalytic Cycle for Copper-Catalyzed Difluoromethylation CuI CuI Cu(CF2H) Cu-CF2H CuI->Cu(CF2H) Transmetalation with Zn(CF2H)2 Ar-I Ar-I Zn(CF2H)2 Zn(CF2H)2 Ar-CF2H Ar-CF2H Ar-Cu(III)(I)(CF2H) Ar-Cu(III)(I)(CF2H) Cu(CF2H)->Ar-Cu(III)(I)(CF2H) Oxidative Addition of Ar-I Ar-Cu(III)(I)(CF2H)->CuI Reductive Elimination Ar-Cu(III)(I)(CF2H)->Ar-CF2H G Radical Chain Mechanism for Hydrofluoromethylation cluster_initiation Initiation cluster_propagation Propagation CH2FI CH2FI CH2F_rad •CH2F CH2FI->CH2F_rad Visible Light I_rad •I CH2FI->I_rad Visible Light Adduct_rad Alkene-CH2F• CH2F_rad->Adduct_rad Addition to Alkene Alkene Alkene Product Product Adduct_rad->Product HAT from (TMS)3SiH TMS3SiH (TMS)3SiH TMS3Si_rad (TMS)3Si• TMS3Si_rad->CH2F_rad XAT from CH2FI TMS3SiI (TMS)3SiI TMS3Si_rad->TMS3SiI

Sources

In-situ generation of fluorocarbene from fluoro(diiodo)methane.

Author: BenchChem Technical Support Team. Date: January 2026

In-situ Generation of Fluorocarbene from Fluoro(diiodo)methane for Synthetic Applications

Abstract

The introduction of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery and materials science. The unique properties conferred by fluorine, such as enhanced metabolic stability, altered acidity, and modulated lipophilicity, make fluorinated compounds highly valuable. Monofluorocyclopropanes, in particular, are intriguing structural motifs that combine the conformational constraints of a three-membered ring with the electronic effects of fluorine. This application note provides a comprehensive guide to the in-situ generation of monofluorocarbene from this compound (CHFI₂) and its subsequent application in the synthesis of monofluorocyclopropanes. Drawing parallels with the well-established Simmons-Smith reaction, we present detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of Fluorinated Cyclopropanes

Fluorine-containing organic molecules have seen a dramatic increase in representation among pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Cyclopropanes, being the smallest carbocyclic rings, introduce conformational rigidity and a unique electronic character into molecules. The fusion of these two motifs in fluorocyclopropanes offers a powerful tool for medicinal chemists to fine-tune molecular properties. However, the stereoselective synthesis of these structures can be challenging. The in-situ generation of fluorocarbene provides a direct and efficient route to these valuable building blocks.[1]

This compound has been identified as a highly efficient precursor for monofluorocarbene, reacting with alkenes to form fluorinated three-membered rings.[2] This guide focuses on leveraging this reactivity through a practical, in-situ generation protocol.

Mechanistic Rationale: The Simmons-Smith Analogy

The proposed in-situ generation of fluorocarbene from this compound is mechanistically analogous to the well-known Simmons-Smith cyclopropanation reaction. In the classic Simmons-Smith reaction, diiodomethane reacts with a zinc-copper couple to form an organozinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI).[3][4][5] This carbenoid then transfers a methylene group to an alkene in a concerted and stereospecific manner.

By substituting diiodomethane with this compound, we can anticipate the formation of a fluorinated zinc carbenoid, iodo(fluoro)methylzinc iodide (FCHI-ZnI). This species is expected to be a potent fluorocarbene equivalent, capable of reacting with a wide range of alkenes to afford monofluorocyclopropanes. The use of highly electrophilic reagents like this compound has been shown to be advantageous, particularly for less reactive or electron-deficient alkenes.[3]

The proposed mechanism involves the oxidative addition of zinc into the carbon-iodine bond of this compound, leading to the formation of the reactive carbenoid. This intermediate then undergoes a concerted [2+1] cycloaddition with an alkene, transferring the fluoromethylene group.

Fluorocarbene Generation and Cyclopropanation cluster_0 In-situ Carbenoid Formation cluster_1 Cyclopropanation CHFI2 This compound (CHFI₂) Carbenoid Fluoro(iodo)methylzinc Iodide (F(I)CH-ZnI) CHFI2->Carbenoid Oxidative Addition ZnCu Zinc-Copper Couple (Zn(Cu)) ZnCu->Carbenoid Product Monofluorocyclopropane Carbenoid->Product [2+1] Cycloaddition Alkene Alkene Substrate Alkene->Product ZnI2 Zinc Iodide (ZnI₂) Product->ZnI2 Byproduct

Figure 1: Proposed mechanism for the in-situ generation of a fluorinated zinc carbenoid from this compound and its subsequent reaction with an alkene to form a monofluorocyclopropane.

Synthesis of this compound (CHFI₂)

For researchers who wish to prepare this compound in-house, two primary methods are reported:[2]

  • Finkelstein Reaction: This method involves the reaction of dibromofluoromethane with sodium iodide in acetone.

  • From Iodoform: Iodoform can be reacted with mercuric fluoride at 120 °C, followed by distillation to yield this compound. This method is noted to be suitable for preparing larger quantities of the reagent.[2]

Note: this compound is a trihalomethane and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Experimental Protocols

The following protocols are based on the established procedures for the Simmons-Smith reaction and are adapted for the use of this compound.[1][6] Optimization of reaction conditions may be necessary for specific substrates.

Preparation of the Zinc-Copper Couple

A highly active zinc-copper couple is crucial for the efficient generation of the carbenoid.

Materials:

  • Zinc dust (<10 micron, 99.9%)

  • Copper(I) chloride (CuCl)

  • Anhydrous diethyl ether or 1,2-dichloroethane (DCE)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (10 eq. relative to the alkene).

  • Add anhydrous diethyl ether or DCE to cover the zinc dust.

  • While stirring vigorously, add copper(I) chloride (1 eq. relative to zinc) in one portion.

  • The mixture will warm up and the color will change from black to a grayish-brown.

  • Stir the mixture at reflux for 30 minutes under a nitrogen atmosphere.

  • Allow the mixture to cool to room temperature and settle. The supernatant liquid can be decanted, and the activated zinc-copper couple is ready for use.

In-situ Generation of Fluorocarbene and Cyclopropanation of an Alkene

This protocol describes a general procedure for the monofluorocyclopropanation of an alkene.

Materials:

  • Alkene substrate (1 eq.)

  • This compound (CHFI₂) (2-3 eq.)

  • Activated Zinc-Copper Couple (from section 4.1) or Diethylzinc (Et₂Zn) (2 eq.)

  • Anhydrous diethyl ether or 1,2-dichloroethane (DCE)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To the flask containing the activated zinc-copper couple under a nitrogen atmosphere, add fresh anhydrous diethyl ether or DCE.

  • Add a solution of the alkene (1 eq.) in the same anhydrous solvent to the flask.

  • In a separate, dry dropping funnel, prepare a solution of this compound (2-3 eq.) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred suspension of the zinc-copper couple and the alkene over a period of 30-60 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Alternative using Diethylzinc (Furukawa Modification):

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the alkene (1 eq.) in anhydrous DCE.

  • Cool the solution to 0 °C and add diethylzinc (2 eq.) dropwise.

  • Add this compound (2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress.

  • Quench and work up the reaction as described above.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_cycloaddition Cyclopropanation cluster_workup Workup and Purification A Activate Zinc Dust with CuCl B Combine Alkene and Activated Zn(Cu) in Anhydrous Solvent A->B D Add CHFI₂ Solution Dropwise B->D C Prepare Solution of This compound C->D E Stir and Monitor Reaction D->E F Quench with aq. NH₄Cl E->F G Filter and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Figure 2: A generalized experimental workflow for the monofluorocyclopropanation of an alkene using in-situ generated fluorocarbene from this compound.

Substrate Scope and Considerations

The reactivity of the in-situ generated fluorocarbene is expected to be influenced by the electronic nature of the alkene.

Alkene TypeExpected ReactivityNotes
Electron-rich Alkenes HighEnol ethers, enamines, and simple alkyl-substituted alkenes are expected to react readily.
Unfunctionalized Alkenes Moderate to GoodThe use of the Furukawa modification (diethylzinc) may enhance reactivity.
Electron-deficient Alkenes ModerateThe electrophilic nature of the fluorinated carbenoid may lead to slower reaction rates. The Shi modification, which involves the use of an acid additive like trifluoroacetic acid with diethylzinc, could potentially improve yields for these substrates.[3]
Alkenes with Directing Groups High with StereocontrolAllylic and homoallylic alcohols can direct the cyclopropanation to the syn-face of the hydroxyl group through chelation with the zinc carbenoid, offering a degree of stereocontrol.

Safety and Handling

  • This compound: This is a dense liquid that should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Diethylzinc: This reagent is highly pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

  • Zinc Dust: Fine zinc dust can be flammable.

  • Solvents: Anhydrous solvents are essential for the success of the reaction.

Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive zinc-copper couple.- Wet reagents or solvents.- Low reactivity of the alkene.- Prepare a fresh batch of activated zinc-copper couple.- Ensure all glassware is flame-dried and solvents are anhydrous.- Increase the reaction temperature or time. Consider using the diethylzinc modification for higher reactivity.
Formation of side products - Decomposition of the carbenoid.- Reaction of the carbenoid with the solvent.- Maintain a consistent and appropriate reaction temperature.- Ensure dropwise addition of the this compound to keep its concentration low.
Difficulty in purification - Volatility of the fluorocyclopropane product.- Use a rotary evaporator at low temperature and reduced pressure to remove the solvent.- Consider using a less polar eluent system for column chromatography.

Conclusion

The in-situ generation of fluorocarbene from this compound presents a promising and direct method for the synthesis of monofluorocyclopropanes. By drawing upon the well-established principles of the Simmons-Smith reaction, researchers can access these valuable fluorinated building blocks with operational simplicity. The protocols and considerations outlined in this application note provide a solid foundation for the exploration and application of this methodology in the fields of organic synthesis, medicinal chemistry, and drug development.

References

  • Wikipedia. Fluorodiiodomethane. [Link]

  • CH2FI properties. [No valid URL provided]
  • García, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365. [Link]

  • Poutrie, M., et al. (2022). Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. Nature Communications, 13(1), 6033. [Link]

  • Wikipedia. Difluorodiiodomethane. [Link]

  • Chemsrc. This compound | CAS#:1493-01-2. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Vankar, Y. D. Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis. [Link]

  • Kitamura, T., et al. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. The Journal of Organic Chemistry, 86(24), 18300–18303. [Link]

  • Chen, F., et al. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Organic Letters, 23(7), 2364–2369. [Link]

  • Sharma, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8219. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • PubChem. Fluoro(iodo)methane. [Link]

  • Yang, M.-H., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897. [Link]

  • Carreira, E. M. (2018). Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A. [Link]

  • García, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Monofluorocyclopropanation Yields with Fluoro(diiodo)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monofluorocyclopropanation using fluoro(diiodo)methane. This resource is tailored for researchers, medicinal chemists, and drug development professionals who are looking to incorporate the valuable monofluorocyclopropyl motif into their molecules. This guide moves beyond simple step-by-step instructions, offering in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ultimately, improve your yields.

Section 1: Troubleshooting Guide — From Low Conversion to Optimal Yield

Encountering challenges in a monofluorocyclopropanation reaction is not uncommon. The interplay between the reagents and the substrate requires careful attention to detail. This section is designed to help you diagnose and resolve the most frequent issues encountered in the lab.

Common Issues and Actionable Solutions
Issue Probable Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Material A. Inactive Zinc Reagent: The activity of the zinc reagent is paramount. Zinc-copper couples can lose activity over time, and diethylzinc is highly sensitive to air and moisture.- Activate Zinc-Copper Couple: Ensure your zinc-copper couple is freshly prepared and properly activated. For diethylzinc, use a recently opened bottle of a high-purity solution and maintain strict anhydrous and inert conditions throughout the experiment.[1] - Consider Furukawa's Modification: The use of diethylzinc in place of a zinc-copper couple often results in a more reactive carbenoid species, which can improve conversion.[1][2]
B. Degraded this compound: This reagent can be sensitive to light and may decompose upon prolonged storage, leading to a lower concentration of the active species.- Purify the Reagent: If you suspect decomposition (often indicated by a noticeable discoloration), consider purifying the this compound by distillation before use. - Implement Proper Storage: Store this compound in a cool, dark environment under an inert atmosphere to maintain its integrity.
C. Inefficient Carbenoid Formation: The formation of the active fluorinated zinc carbenoid is a critical step that can be influenced by solvent and temperature.- Solvent Selection: While ethereal solvents are commonly used in Simmons-Smith reactions, they can sometimes coordinate to the zinc center and reduce the reaction rate. Consider using less coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][3] - Precise Temperature Control: The initial formation of the carbenoid is typically carried out at a low temperature (e.g., 0 °C or -20 °C). After the addition of the alkene, a gradual warming to room temperature is often necessary.
D. Low Alkene Reactivity: Alkenes that are electron-deficient can be poor substrates for the electrophilic zinc carbenoid.- Adjust Reaction Temperature: For less reactive alkenes, a higher reaction temperature may be required to facilitate the cyclopropanation after the initial carbenoid formation. - Employ a More Reactive Carbenoid: Consider using modified zinc reagents, such as those developed by Shi, which can enhance the reactivity of the carbenoid.[4]
2. Significant Byproduct Formation A. Carbenoid Homocoupling: At higher concentrations, the fluorinated carbenoid can react with itself, leading to undesired byproducts.- Slow Addition is Key: To maintain a low concentration of the reactive carbenoid, add the this compound solution to the zinc reagent in a slow, dropwise manner.
B. Solvent Reactivity: The highly reactive carbenoid can potentially react with certain solvents.- Choose an Inert Solvent: Utilize a non-reactive, anhydrous solvent such as DCM or DCE to minimize the risk of side reactions.
C. Substrate Side Reactions: If your starting material contains sensitive functional groups, they may undergo undesired reactions under the experimental conditions.- Utilize Protecting Groups: Protect sensitive functional groups, such as alcohols and amines, prior to the cyclopropanation reaction to prevent side reactions.
3. Poor Diastereoselectivity A. Ineffective Directing Group: For substrates that contain a directing group (e.g., an allylic alcohol), steric hindrance or electronic factors may prevent it from effectively coordinating to the zinc carbenoid.- Zinc Reagent Matters: The choice of zinc reagent can significantly influence diastereoselectivity. The Furukawa modification (using Et2Zn) is known to enhance the directing effect of allylic alcohols.[2][5] - Incorporate Chiral Ligands: For the development of an asymmetric cyclopropanation, the use of appropriate chiral ligands is essential.
B. Suboptimal Reaction Temperature: The diastereoselectivity of the reaction can be highly dependent on the temperature.- Temperature Optimization: It is crucial to experiment with a range of temperatures to identify the optimal balance between the reaction rate and the desired diastereoselectivity.
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of Monofluorocyclopropanation CheckReagents Verify Reagent Quality and Activity Start->CheckReagents CheckConditions Optimize Reaction Conditions Start->CheckConditions CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate Byproducts Analyze for Byproducts CheckReagents->Byproducts Impure reagents can lead to side reactions Solution Improved Yield CheckReagents->Solution Use high-quality reagents CheckConditions->Byproducts Suboptimal conditions can favor byproduct formation CheckConditions->Solution Fine-tune conditions Diastereoselectivity Evaluate Diastereoselectivity CheckSubstrate->Diastereoselectivity Substrate structure influences stereochemical outcome CheckSubstrate->Solution Consider substrate modifications if necessary Byproducts->Solution Minimize byproducts Diastereoselectivity->Solution Enhance diastereoselectivity

Caption: A workflow for troubleshooting low yields in monofluorocyclopropanation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of monofluorocyclopropanation with this compound and a zinc reagent?

A1: The reaction follows a mechanism that is analogous to the well-established Simmons-Smith reaction.[1][6] The first step involves the reaction of the zinc reagent (such as diethylzinc or a zinc-copper couple) with this compound to generate a fluorinated zinc carbenoid, F(I)HC-ZnI. This carbenoid then undergoes a concerted, cheletropic reaction with the alkene, delivering the fluoromethylene group to form the monofluorocyclopropane ring. A key feature of this mechanism is that the stereochemistry of the starting alkene is preserved in the final product.[1]

Mechanism Reagents CHFI2 + Et2Zn Carbenoid F(I)HC-ZnEt + EtI (Fluorinated Zinc Carbenoid) Reagents->Carbenoid Carbenoid Formation TransitionState [Transition State] Carbenoid->TransitionState Alkene Alkene Alkene->TransitionState Product Monofluorocyclopropane + EtZnI TransitionState->Product Cyclopropanation

Caption: Simplified mechanism of monofluorocyclopropanation.

Q2: How does this compound differ from diiodomethane in cyclopropanation reactions?

A2: The primary difference lies in the group that is transferred to the alkene. This compound is utilized to introduce a monofluoromethylene (-CHF-) group, while diiodomethane introduces a standard methylene (-CH2-) group.[7] The presence of the highly electronegative fluorine atom in this compound can influence the reactivity of the resulting zinc carbenoid, which may require adjustments to the reaction conditions when compared to a traditional Simmons-Smith reaction with diiodomethane.

Q3: What are the essential safety precautions when handling this compound and organozinc reagents?

A3:

  • This compound: This is a dense and volatile liquid. It is imperative to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[8][9]

  • Diethylzinc (Et2Zn): This reagent is extremely pyrophoric and reacts violently with both water and air. All manipulations involving diethylzinc must be conducted under a strict inert atmosphere (such as argon or nitrogen) using proper syringe techniques.

  • General Precautions: Before beginning any experiment, it is crucial to thoroughly review the Safety Data Sheet (SDS) for all reagents being used.[8][9][10]

Q4: Are there alternative metals that can be used for this reaction?

A4: While zinc is the most frequently used metal for this type of cyclopropanation, other metals have been investigated for similar chemical transformations. However, for the specific application of monofluorocyclopropanation using this compound, zinc-based reagents are the most extensively studied and well-documented in the scientific literature.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of this compound

The synthesis of this compound from iodoform should only be undertaken by experienced chemists in a controlled laboratory setting with all necessary safety measures in place.

Materials:

  • Iodoform (CHI3)

  • Mercuric fluoride (HgF2)

  • Anhydrous reaction vessel equipped with a distillation apparatus

  • Heating mantle

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a completely dry reaction vessel under an inert atmosphere, carefully combine the iodoform and mercuric fluoride.

  • Gently heat the mixture to 120 °C.[11]

  • The this compound product will distill from the reaction mixture. Collect the distillate in a receiver that is being cooled.

  • The crude product can be further purified by careful redistillation.

Protocol 2: A General Procedure for the Monofluorocyclopropanation of an Alkene

Please note that this is a general protocol and may need to be optimized for your specific substrate.

Materials:

  • Alkene (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (Et2Zn), 1.0 M solution in hexanes (2.0 eq)

  • This compound (2.0 eq)

  • Inert atmosphere (argon or nitrogen)

  • Oven-dried glassware

Procedure:

  • Assemble a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

  • Dissolve the alkene (1.0 eq) in anhydrous DCM.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly and carefully add the diethylzinc solution (2.0 eq) to the stirred alkene solution.

  • In a separate, dry flask, prepare a solution of this compound (2.0 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction to gradually warm to room temperature and continue stirring for 12-24 hours, or until reaction monitoring (e.g., TLC or GC-MS) indicates that the starting material has been consumed.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine all the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solution under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel to obtain the desired monofluorocyclopropane.

Visualizing the Experimental Workflow

ExperimentalWorkflow Start Start Setup Setup Dry Glassware under Inert Atmosphere Start->Setup AddAlkene Dissolve Alkene in Anhydrous DCM and Cool to 0°C Setup->AddAlkene AddEt2Zn Add Diethylzinc AddAlkene->AddEt2Zn AddCHFI2 Add this compound Solution AddEt2Zn->AddCHFI2 React Warm to Room Temperature and Stir AddCHFI2->React Quench Quench with Saturated aq. NH4Cl React->Quench Workup Workup (Extraction, Washing, Drying) Quench->Workup Purify Purify by Column Chromatography Workup->Purify End Obtain Monofluorocyclopropane Purify->End

Caption: A step-by-step workflow for a typical monofluorocyclopropanation experiment.

References

  • Charette, A. B., Beauchemin, A., & Marcoux, J.-F. (1999). Preparation and reactivity of some functionalized halomethylzinc carbenoids. Tetrahedron Letters, 40(1), 33–36.
  • Wikipedia. (2023). Fluorodiiodomethane. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1684.
  • PubChem. (n.d.). Fluoro(iodo)methane. Retrieved from [Link]

  • Charette, A. B., & Juteau, H. (1997). Stereoselective Cyclopropanation Reactions. Journal of the American Chemical Society, 119(46), 11277–11282.
  • CH2FI properties. (n.d.). Retrieved from a source providing physicochemical properties of fluoroiodomethane.
  • Wikipedia. (2023). Fluoroiodomethane. Retrieved from [Link]

  • Urbina-Blanco, C. A., et al. (2019). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 25(56), 12974-12978.
  • Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • da Silva, J. B. P., & da Silva, A. B. F. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1629–1638.
  • Khan, I., & Ali, A. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6543.
  • Wikipedia. (2023). Cyclopropanation. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • da Silva, J. B. P., & da Silva, A. B. F. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1629–1638.
  • Dolbier, W. R. (2009). The preparation and properties of 1,1-difluorocyclopropane derivatives. Journal of Fluorine Chemistry, 130(11), 975-985.
  • Charette, A. B., et al. (2010). Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[8][12]-Sigmatropic Rearrangement Reactions. The Journal of Organic Chemistry, 75(4), 1244–1250.

  • Tona, V., et al. (2024). A Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • da Silva, J. B. P., & da Silva, A. B. F. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 19, 1629–1638.

Sources

Optimizing reaction conditions (temperature, solvent) for fluoro(diiodo)methane.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluoro(diiodo)methane (CHFI₂) Reaction Optimization

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for this compound (CHFI₂). This document is designed for researchers, chemists, and drug development professionals who are leveraging this potent monofluorocyclopropanating agent. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction parameters, enabling you to troubleshoot issues effectively and optimize your synthetic outcomes. We will focus on the critical interplay of temperature and solvent, which are paramount to achieving high yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and application of this compound.

Q1: What is this compound and what is its primary application?

This compound (chemical formula: CHFI₂) is a dense trihalomethane liquid used as a highly efficient precursor for fluorocarbene (:CHF).[1] Its principal application in organic synthesis is the monofluorocyclopropanation of alkenes. This reaction is mechanistically related to the well-known Simmons-Smith reaction, where an organozinc carbenoid transfers a fluoromethylene group to a double bond stereospecifically.

Q2: How should I properly store and handle CHFI₂?

Proper storage is critical to maintaining the reagent's integrity. CHFI₂ should be:

  • Stored Cold: Keep refrigerated at 2-8 °C. For long-term storage, temperatures of -20 °C are advisable, similar to recommendations for other reactive halomethanes.[2]

  • Protected from Light: Like many iodine-containing compounds, CHFI₂ can be light-sensitive, leading to gradual decomposition and the release of iodine (I₂), which manifests as a purple or brown discoloration.[3] Always store in an amber or foil-wrapped container.

  • Kept Under Inert Atmosphere: To prevent degradation from atmospheric moisture and oxygen, store the reagent under an inert atmosphere such as nitrogen or argon.

  • Handled with Care: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4][5]

Q3: What are the typical starting points for temperature and solvent in a reaction with CHFI₂?

For a typical fluorocyclopropanation using an activating metal like a zinc-copper couple or diethylzinc, a good starting point is:

  • Temperature: 0 °C to room temperature (20-25 °C). The formation of the organozinc carbenoid is often initiated at a lower temperature (0 °C or even -10 °C) to control exothermicity and improve stability, after which the reaction may be allowed to warm to room temperature.[6]

  • Solvent: A non-coordinating, anhydrous solvent is generally preferred to avoid interference with the carbenoid intermediate. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[7] For substrates with directing groups like hydroxyls, a coordinating solvent like diethyl ether (Et₂O) may be beneficial.[8][9]

Q4: How does the reactivity of CHFI₂ compare to diiodomethane (CH₂I₂) in Simmons-Smith type reactions?

The presence of the highly electronegative fluorine atom in CHFI₂ significantly influences the reactivity of the resulting carbenoid (F-C-Zn). The fluorinated carbenoid is more electrophilic than its non-fluorinated counterpart derived from CH₂I₂. This can lead to different substrate scope and reactivity profiles. While the fundamental mechanism is similar, reaction conditions may require re-optimization when substituting CHFI₂ for CH₂I₂.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during fluorocyclopropanation reactions.

Q1: My reaction yield is low or zero. What are the likely causes and how can I fix this?

Low or no yield is a common issue that can often be traced back to one of several factors. The logical flow for troubleshooting this problem is outlined below.

Troubleshooting Workflow for Low Reaction Yield

LowYield Start Low / No Yield Observed Reagent_Check 1. Verify Reagent Integrity Start->Reagent_Check Activator_Check 2. Assess Metal Activator Reagent_Check->Activator_Check Reagent OK Reagent_Decomp CHFI₂ discolored (brown/purple)? - Use freshly purified/new reagent. - Ensure proper storage (cold, dark, inert). Reagent_Check->Reagent_Decomp Conditions_Check 3. Evaluate Reaction Conditions Activator_Check->Conditions_Check Activator OK Activator_Inactive Using Zn-Cu couple? - Ensure fresh activation. - Consider using Et₂Zn (Furukawa mod.). Using Et₂Zn? - Check solution titer. Activator_Check->Activator_Inactive Substrate_Check 4. Consider Substrate Reactivity Conditions_Check->Substrate_Check Conditions OK Temp_Issue Temperature too high/low? - Start carbenoid formation at 0°C. - Allow to warm slowly to RT. - For sluggish reactions, gently heat (e.g., 40°C in DCE). Conditions_Check->Temp_Issue Solvent_Issue Solvent appropriate? - Ensure anhydrous conditions. - Try a different non-coordinating solvent (e.g., Toluene, DCE). - If directing group present, try Et₂O. Conditions_Check->Solvent_Issue Substrate_Poor Substrate electron-deficient? - Fluorinated carbenoids are electrophilic. - Electron-rich alkenes react best. Steric hindrance? - Cyclopropanation occurs on less hindered face. Substrate_Check->Substrate_Poor Success Problem Resolved Reagent_Decomp->Success Activator_Inactive->Success Temp_Issue->Success Solvent_Issue->Success

Caption: Troubleshooting flowchart for low-yield fluorocyclopropanation reactions.

Q2: My reaction mixture is turning dark brown or purple, and I'm observing multiple side products on my TLC/LCMS. What is happening?

This observation strongly indicates decomposition of the iodo-containing reagent and the formation of molecular iodine (I₂).[3]

  • Causality: The carbon-iodine bond in CHFI₂ is significantly weaker than the carbon-fluorine bond and is susceptible to homolytic cleavage, especially under thermal stress or upon exposure to light.[10] This process generates radical species that can lead to a cascade of side reactions, while the liberated iodine imparts the characteristic color.

  • Solutions:

    • Lower the Temperature: If you are heating the reaction, reduce the temperature. Many fluorocyclopropanations proceed efficiently at room temperature once the initial carbenoid has been formed.

    • Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light, especially if the reaction is running for an extended period.

    • Check for Incompatibilities: Ensure your substrate or solvent does not contain functional groups that could catalytically decompose the reagent. Peroxides or strong acids/bases are particularly problematic.

    • Workup Quench: During the workup, washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) will quench any residual iodine, removing the color.

Q3: I am getting inconsistent yields from one run to the next. What factors should I investigate?

Inconsistency is often a sign of sensitivity to subtle procedural variations.

  • Causality: Organometallic reactions, including carbenoid formations, are highly sensitive to moisture and oxygen. The activity of solid reagents like the Zn-Cu couple can also vary depending on the activation procedure and surface area.

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Perform all additions under a positive pressure of an inert gas.

    • Consistent Activator Preparation: If using a Zn-Cu couple, standardize your activation protocol (e.g., acid wash, water rinses, acetone/ether rinses, and drying time under vacuum). Alternatively, switch to a more consistent commercial solution of diethylzinc (Et₂Zn).

    • Reagent Quality: Use a fresh bottle of CHFI₂ or purify older material by passing it through a short plug of neutral alumina or by distillation under reduced pressure. Avoid multiple freeze-thaw cycles of the reagent.

    • Precise Temperature Control: Use a cryostat or a well-maintained ice bath for sub-ambient temperatures. Avoid letting the reaction temperature fluctuate significantly, especially during the initial addition phase.

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for Monofluorocyclopropanation of an Electron-Rich Alkene

This protocol is a starting point based on a Furukawa modification of the Simmons-Smith reaction, which uses diethylzinc for more reliable carbenoid formation.[8]

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow it to cool to room temperature.

  • Reagent Setup: Add the alkene substrate (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (DCM, to make a ~0.1 M solution).

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Activator Addition: Slowly add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 1.2 eq) dropwise via syringe. Stir for 15 minutes at 0 °C.

  • Carbenoid Formation: Add this compound (CHFI₂, 1.2 eq) dropwise to the reaction mixture at 0 °C. Caution: The reaction may be exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting alkene is consumed (typically 2-16 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium thiosulfate (if color is present), then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Solvent Selection Logic

The choice of solvent is critical and depends on substrate properties. This decision tree can guide your selection.

SolventChoice Start Select Solvent Substrate_Props Analyze Substrate Start->Substrate_Props Directing_Group Hydroxyl or other coordinating group near alkene? Substrate_Props->Directing_Group Solubility Substrate solubility? Substrate_Props->Solubility Yes_DG Yes Directing_Group->Yes_DG No_DG No Directing_Group->No_DG Polar_Sol Substrate is polar? Solubility->Polar_Sol Use_Ether Use coordinating solvent: - Diethyl Ether (Et₂O) - Tetrahydrofuran (THF) Reason: Directs cyclopropanation via chelation to the zinc carbenoid. Yes_DG->Use_Ether Use_NonCoord Use non-coordinating solvent: - Dichloromethane (DCM) - 1,2-Dichloroethane (DCE) - Toluene Reason: Avoids interference with the carbenoid species. No_DG->Use_NonCoord Consider_Polar Consider more polar aprotic solvents (e.g., Acetonitrile, DMF), but be aware they can inhibit carbenoid reactivity. Screen on small scale. Polar_Sol->Consider_Polar

Caption: Decision tree for selecting an optimal reaction solvent.

Section 4: Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1493-01-2[1]
Molecular FormulaCHFI₂[1]
Molar Mass285.826 g/mol [1]
Boiling Point134 °C[1]
Density~3.2 g/cm³[1]
AppearanceColorless liquid[1]

Table 2: Common Solvents for Cyclopropanation and Their Properties

SolventFormulaBoiling Point (°C)Dielectric ConstantNotes
Dichloromethane (DCM)CH₂Cl₂39.69.1Excellent general-purpose, non-coordinating solvent.[7]
1,2-Dichloroethane (DCE)C₂H₄Cl₂83.510.4Higher boiling point allows for heating if needed.[7]
Diethyl Ether (Et₂O)(C₂H₅)₂O34.64.3Coordinating solvent, useful for directed reactions.[11]
TolueneC₇H₈1112.4Non-polar, non-coordinating, high boiling point.
Acetonitrile (MeCN)C₂H₃N8237.5Polar aprotic; can inhibit carbenoid formation but may aid solubility.[12]

Data compiled from various sources.[13]

References

  • Wikipedia. Fluorodiiodomethane. [Link]

  • Molbase. CH2FI properties. [Link]

  • Wikipedia. Difluorodiiodomethane. [Link]

  • Tiley, M., et al. (2021). Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. Nature Communications. [Link]

  • Chemsrc. This compound | CAS#:1493-01-2. [Link]

  • BONNER. Safety Data Sheet. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • The Organic Division. Simmons-Smith Reaction - Common Conditions. [Link]

  • Grokipedia. Simmons–Smith reaction. [Link]

  • ResearchGate. Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. [Link]

  • ResearchGate. Optimization of the reactions conditions. [Link]

  • ISSSource. Optimizing Chemical Reactions Faster, Safer. [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • PubChem. Fluoro(iodo)methane. [Link]

  • NCBI. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • Wikipedia. Cyclopropanation. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • NCBI. Optimization of Radiochemical Reactions Using Droplet Arrays. [Link]

  • YouTube. How Do You Optimize Chemical Reaction Yields?. [Link]

  • NCBI. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. [Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]

  • ACS Publications. Cyclopropanation Using Electrons Derived from Hydrogen. [Link]

  • Chemistry LibreTexts. Reactions of Alkenes with Halogens. [Link]

  • NIST. Factors Affecting the Thermal Stability of Polytetrafluoroethylene. [Link]

  • NASA. Determination of the Thermal Stability of Perfluoroalkylethers. [Link]

  • MDPI. Fire-Resistant and Thermal Stability Properties of Fluorosilicone Adhesives. [Link]

  • Solubility of Things. Diiodomethane. [Link]

  • Wikipedia. Fluoroiodomethane. [Link]

  • ResearchGate. An overview on Common Organic Solvents and their Toxicity. [Link]

Sources

Technical Support Center: Purification of Products from Fluoro(diiodo)methane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for purification techniques related to products derived from fluoro(diiodo)methane reactions. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with purifying these specialized fluorinated and iodinated compounds.

I. Common Purification Challenges & Troubleshooting

This section addresses specific issues that may arise during the purification of products from reactions involving this compound and its derivatives.

Product Instability on Silica Gel

Issue: You observe significant product degradation or the formation of numerous byproducts during silica gel column chromatography.

Causality: Products derived from this compound can be sensitive to the acidic nature of standard silica gel. The presence of two iodine atoms can make the C-I bonds susceptible to nucleophilic attack or elimination, processes that can be catalyzed by the acidic silanol groups on the silica surface. Additionally, some fluorinated compounds may be unstable under these conditions.

Troubleshooting Protocol:

  • Assess Stability: Before performing a full-scale chromatographic separation, test the stability of your crude product on a small scale.[1] Mix a small amount of the crude material with slurries of different stationary phases (e.g., silica gel, neutral alumina, basic alumina) in your intended eluent.[1] Analyze the resulting solutions by ¹H NMR or LC-MS to quantify any degradation.[1]

  • Deactivate Silica Gel: If silica gel must be used, consider deactivating it. This can be achieved by preparing a slurry of the silica gel in the desired solvent system containing 1-2% of a neutral or basic modifier, such as triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds.[1] It's important to choose the correct activity grade of alumina, as highly activated alumina can sometimes cause other unwanted reactions.

    • Fluorous Silica Gel: For highly fluorinated compounds, fluorous silica gel chromatography can be a powerful technique.[2] This method relies on the principle of "fluorous-fluorous" interactions and can provide excellent separation from non-fluorinated impurities.[2]

  • Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with a slightly more polar solvent system than you might typically choose to expedite elution.[3]

Co-elution of Product and Iodinated Byproducts

Issue: Your desired product co-elutes with iodinated impurities, such as unreacted diiodomethane or other iodine-containing species, during column chromatography.

Causality: The polarity of your fluorinated product and the iodinated byproducts may be very similar, leading to poor separation on standard stationary phases.

Troubleshooting Protocol:

  • Orthogonal Chromatography: Employ a different separation mechanism.[4] If you initially used normal-phase chromatography, consider reversed-phase chromatography.[4] The different selectivity of a C18 or phenyl column can often resolve compounds that co-elute on silica gel.[4][5]

  • Solvent System Optimization: Systematically screen different solvent systems. Changing one of the solvents in your mobile phase to one from a different solvent selectivity group can dramatically alter the separation.[4] For example, in normal-phase chromatography, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve resolution.[4]

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than standard flash chromatography.[2][6]

  • Chemical Treatment: In some cases, a chemical wash can remove specific impurities. For instance, a wash with an aqueous solution of sodium thiosulfate or sodium bisulfite can help remove elemental iodine (I₂), which can form from the decomposition of iodinated compounds and often appears as a colored impurity.[7]

Product is a Volatile Liquid or Low-Melting Solid

Issue: You are experiencing significant loss of your product during solvent removal under reduced pressure or during drying.

Causality: The introduction of fluorine atoms can lower the boiling point and increase the vapor pressure of organic molecules.[8] This makes them more volatile and susceptible to evaporation.

Troubleshooting Protocol:

  • Careful Solvent Removal:

    • Avoid using high vacuum.

    • Use a rotary evaporator with a carefully controlled bath temperature, keeping it as low as possible.

    • Consider using a cold trap with dry ice/acetone or liquid nitrogen to recover any volatilized product.

  • Alternative Purification Techniques:

    • Fractional Distillation: This is an ideal method for separating volatile compounds with different boiling points.[8][9] For compounds that form azeotropes, extractive distillation with a suitable solvent may be necessary.[10][11]

    • Preparative Gas Chromatography (Prep-GC): This high-resolution technique is excellent for separating volatile compounds.[8]

    • Kugelrohr Distillation: This apparatus is particularly useful for small-scale distillations of viscous or low-volatility liquids at reduced pressure.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted this compound or the substrate.

  • Reagent-Derived Byproducts: These can include compounds formed from the decomposition or side reactions of the reagents used to generate the active species from this compound.

  • Iodinated Impurities: Besides unreacted starting material, these may include diiodomethane (from potential side reactions) and elemental iodine (from decomposition).[12][13]

  • Over-reacted or Under-reacted Products: Depending on the specific reaction, you might see products with multiple additions of the fluorinated moiety or incompletely formed products.

Q2: My fluorinated product "oils out" instead of crystallizing during recrystallization. What should I do?

A2: This is a common issue with fluorinated compounds, which can have unique solubility profiles and may be prone to forming oils.[14][15] Here are several strategies to address this:

  • Solvent Selection: The principle of "like dissolves like" is key.[15] Highly fluorinated compounds can be both hydrophobic and lipophobic, leading to poor solubility in common organic solvents.[15] Consider using "fluorous" solvents, which are highly fluorinated alkanes or ethers that have a high affinity for other fluorinated compounds.[15]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[15]

    • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to initiate crystallization.[15]

  • Lower the Temperature Slowly: Rapid cooling often leads to oiling out. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.[16]

  • Use a Co-solvent System: Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: How can I effectively remove residual iodine color from my product?

A3: The characteristic purple or brown color of iodine can often be removed with a simple chemical wash.

Protocol for Iodine Removal:

  • Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[7] The iodine color should disappear as it is reduced to colorless iodide (I⁻).

  • Separate the aqueous layer.

  • Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: Are there any special safety considerations when working with this compound and its derivatives?

A4: Yes, several safety precautions should be taken:

  • Toxicity and Handling: Halogenated methanes can be toxic, and their specific hazards should be reviewed in the Safety Data Sheet (SDS).[17] Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Light Sensitivity: this compound and many other iodinated compounds can be light-sensitive and may decompose over time, releasing elemental iodine.[12][13] It is best to store them in amber bottles or wrap the container in aluminum foil and keep them in a cool, dark place.

  • Reactivity: The reagents used to activate this compound, such as strong bases or organometallic compounds, are often highly reactive and may be pyrophoric or water-sensitive. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols & Visualizations

Protocol: General Column Chromatography for Fluorinated Compounds
  • Slurry Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel, alumina) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product has poor solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin elution with the least polar solvent, gradually increasing the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, taking care if the product is volatile.

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product from This compound Reaction is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes is_thermally_stable Is it thermally stable? is_volatile->is_thermally_stable No distillation Distillation / Prep-GC is_volatile->distillation Yes is_thermally_stable->distillation Yes column_chrom Column Chromatography is_thermally_stable->column_chrom No is_acid_sensitive Is it acid-sensitive? is_acid_sensitive->column_chrom No, use Silica Gel neutral_alumina Use Neutral/Basic Alumina or Deactivated Silica is_acid_sensitive->neutral_alumina Yes column_chrom->is_acid_sensitive

Caption: Decision tree for selecting an initial purification technique.

IV. Data Summary Tables

Table 1: Common Solvents for Chromatography of Fluorinated Compounds

Stationary PhaseCommon Mobile PhasesNotes
Silica GelHexanes/Ethyl Acetate, Dichloromethane/MethanolStandard choice for many organic compounds. Acidity may be an issue for sensitive products.
Reversed-Phase (C18)Acetonitrile/Water, Methanol/WaterGood for polar compounds and provides orthogonal selectivity to normal-phase.[4]
Alumina (Neutral/Basic)Hexanes/Ethyl Acetate, DichloromethaneSuitable for acid-sensitive compounds.[1]
Fluorous Silica GelFluorous solvents (e.g., perfluorohexane) and organic co-solventsExcellent for separating highly fluorinated compounds from non-fluorinated ones.[2]

Table 2: Troubleshooting Summary

ProblemPotential CauseSuggested Solution(s)
Product DegradationAcidic stationary phaseUse neutral/basic alumina or deactivated silica.[1]
Co-elution of ImpuritiesSimilar polarity of componentsChange solvent system, try orthogonal chromatography (e.g., reversed-phase), or use preparative HPLC.[4]
Sample LossHigh volatility of the productUse careful solvent removal techniques, fractional distillation, or preparative GC.[8]
"Oiling Out"Improper solvent or cooling rateScreen different solvents (including fluorous), cool slowly, scratch the flask, or use seed crystals.[15][16]
Iodine DiscolorationDecomposition of iodinated compoundsWash with aqueous sodium thiosulfate or sodium bisulfite.[7]

V. References

  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem. Available from:

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. Available from:

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available from:

  • Technical Support Center: Purification of Volatile Fluorinated Compounds. Benchchem. Available from:

  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization. Benchchem. Available from:

  • Combustion ion chromatography for extractable organofluorine analysis. National Institutes of Health. Available from:

  • Distillation process for fluorocarbons. Google Patents. Available from:

  • Difluorodiiodomethane. Wikipedia. Available from:

  • Fluoroiodomethane synthesis. ChemicalBook. Available from:

  • Distillation process for fluorocarbons. Google Patents. Available from:

  • Fluorodiiodomethane. Wikipedia. Available from:

  • Recrystallization. Wired Chemist. Available from:

  • Fluor's Fractionation and Distillation Expertise. Fluor. Available from:

  • Methane, fluoroiodo-. CymitQuimica. Available from:

  • (E)-β-STYRYL IODIDE. Organic Syntheses Procedure. Available from:

  • How to isolate impurities from a reaction product. Biotage. Available from:

  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. ResearchGate. Available from:

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PubMed. Available from:

  • Automated synthesis and purification of [F-18]bromofluoromethane at high specific radioactivity. ResearchGate. Available from:

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. Available from:

Sources

Technical Support Center: Fluoro(diiodo)methane (CHFI₂) Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluoro(diiodo)methane (CHFI₂). This guide is designed to provide you, as a valued researcher, with in-depth technical insights and practical solutions to ensure the long-term stability and integrity of your CHFI₂ reagent. As Senior Application Scientists, we understand that reagent quality is paramount to experimental success. This resource consolidates field-proven advice, troubleshooting protocols, and answers to frequently asked questions regarding the storage and handling of this versatile, yet sensitive, fluorinated building block.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section addresses specific issues you may encounter, providing not just a solution, but the scientific rationale behind it.

Q1: I've noticed a yellow, brown, or even violet discoloration in my vial of this compound. What does this signify and is the reagent still usable?

A1: Discoloration is the most common visual indicator of this compound decomposition. The color is caused by the formation of molecular iodine (I₂), which arises from the cleavage of the carbon-iodine (C-I) bonds.[1][2] The C-I bond is significantly weaker than the C-F bond, with a bond dissociation energy of approximately 57 kcal/mol, making it susceptible to cleavage by light (photolysis) or heat (thermolysis).[3]

  • Mechanism: The decomposition is often a radical process initiated by an input of energy (light or heat), which causes homolytic cleavage of a C-I bond to form a fluoro(iodo)methyl radical (•CHFI) and an iodine radical (•I). Two iodine radicals then combine to form molecular iodine (I₂), which imparts the characteristic color.[1]

  • Usability: The presence of color indicates that the reagent is no longer pure. Molecular iodine and other radical byproducts can interfere with subsequent chemical reactions, leading to inconsistent yields, unexpected side products, or complete reaction failure. It is strongly advised not to use discolored this compound without purification.

Q2: My experimental results have become inconsistent or yields have dropped when using an older stock of this compound. Could decomposition be the culprit?

A2: Yes, a decline in experimental performance is a classic symptom of reagent degradation, even if significant discoloration is not yet visible. The decomposition of this compound reduces the concentration of the active reagent and introduces reactive impurities.

  • Causality: The generated decomposition byproducts can act as radical initiators or terminators, interfering with sensitive reaction mechanisms, particularly in transition-metal-catalyzed cross-couplings or delicate fluoromethylation reactions.

  • Recommended Action:

    • Purity Assessment: Before use, analyze the older stock using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H/¹⁹F NMR to quantify the purity and identify potential contaminants.

    • Use Fresh Stock: For critical applications, always use a fresh, unopened vial of the reagent or a recently purified batch.

    • Purification (for advanced users): If necessary, the reagent can be purified by passing it through a short plug of activated neutral alumina or by distillation under reduced pressure. However, care must be taken as thermal stress during distillation can accelerate decomposition.

Q3: I observed a fine, dark precipitate in my this compound. What is it and what should I do?

A3: The formation of a precipitate is a sign of advanced decomposition. The solid material is likely a combination of elemental iodine and potentially polymeric byproducts formed from radical chain reactions. Using this material is highly discouraged as the impurities are non-volatile and can significantly impact catalytic activity or reaction stoichiometry. The vial should be marked as "decomposed" and submitted for proper chemical waste disposal according to your institution's guidelines.

Frequently Asked Questions (FAQs): Optimal Storage Protocols

Proactive prevention is the best strategy for maintaining the integrity of this compound.

Q1: What is the single most important factor for minimizing decomposition during storage?

A1: Protection from light. The carbon-iodine bond is highly susceptible to photolytic cleavage.[2] Exposure to ambient laboratory light, especially UV wavelengths, provides sufficient energy to initiate radical decomposition.[1][4]

  • Protocol: Always store this compound in an amber glass vial or a clear vial completely wrapped in aluminum foil to block all light transmission. Store these protected vials inside a dark cabinet or refrigerator.

Q2: What is the recommended storage temperature?

A2: Low temperature storage is critical. Storing the reagent at -20°C is the standard recommendation.[3]

  • Rationale: Chemical reactions, including decomposition pathways, are kinetically slowed at lower temperatures. Refrigeration or freezing drastically reduces the thermal energy available to overcome the activation barrier for C-I bond cleavage, thereby extending the shelf life of the compound significantly.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, storage under an inert atmosphere of argon or nitrogen is highly recommended.[2][3]

  • Rationale: While the primary decomposition pathway is photolytic or thermal cleavage, the presence of oxygen and moisture can facilitate secondary degradation pathways.[2] Oxygen can participate in radical chain reactions, and moisture can lead to hydrolysis over long periods. An inert atmosphere displaces both oxygen and ambient moisture, creating a protective environment.

Q4: Can I add a stabilizer to the vial for long-term storage?

A4: Yes, adding a stabilizer is a proven method for extending the shelf life, particularly for material that will be stored for many months or accessed multiple times.

  • Recommended Stabilizer: A small piece of copper wire or copper powder is an effective stabilizer.

  • Mechanism of Action: Copper acts as a scavenger for any free iodine (I₂) that may form. It reacts with iodine to form copper(I) iodide (CuI), a stable salt, effectively removing the visual and chemical indicator of decomposition from the solution and helping to quench radical chain reactions.

Summary of Storage Recommendations & Experimental Protocols

Table 1: Optimal Storage Conditions for this compound
ParameterRecommendationScientific Rationale
Light Store in amber glass vials or wrap clear vials in aluminum foil.[2]Prevents photolytic cleavage of the weak C-I bond, a primary decomposition trigger.[1][4]
Temperature -20°C (Freezer)[3]Reduces the kinetic rate of thermal decomposition by lowering available energy.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[2][3]Prevents oxidation and hydrolysis by displacing reactive oxygen and moisture.[2]
Container Original supplier vial (borosilicate glass with PTFE-lined cap).Ensures material compatibility and prevents leaching or catalytic decomposition from improper container materials.
Stabilizer Add a small amount of copper wire or powder for long-term storage.Scavenges free iodine (I₂) formed during initial decomposition, preventing further reactions.
Protocol: Preparing a Stabilized Stock Solution
  • Acquire Materials: Obtain a new, sealed vial of this compound, a vial of oxygen-free, high-purity copper powder, and a clean, oven-dried amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere: Perform all transfers inside a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.

  • Transfer: Using a clean, dry syringe, transfer the desired volume of this compound to the new amber vial.

  • Add Stabilizer: Add a small amount of copper powder (e.g., a spatula tip, approximately 5-10 mg per 5 mL of liquid).

  • Seal and Store: Tightly seal the vial cap, wrap the cap threads with Parafilm® for extra security, and place the vial in a labeled secondary container in a -20°C freezer.

Visualization of Decomposition Pathway

The following diagram illustrates the primary decomposition pathway of this compound initiated by energy input.

Decomposition_Pathway cluster_products Observable Decomposition CHFI2 This compound (CHFI₂) Radicals Radical Formation CHFI2->Radicals Homolytic C-I Cleavage Energy Energy Input (Light or Heat) Energy->CHFI2 Initiates Cleavage CHFI_rad •CHFI (Fluoro(iodo)methyl radical) Radicals->CHFI_rad I_rad •I (Iodine radical) Radicals->I_rad Products Decomposition Products Polymer Polymeric Byproducts CHFI_rad->Polymer Chain Reactions I2 I₂ (Molecular Iodine) Causes Discoloration I_rad->I2 2x Radical Combination

Caption: Initiating factors and products of CHFI₂ decomposition.

References

  • CH2FI properties. Google Vertex AI Search.
  • Fluorodiiodomethane - Wikipedia . Wikipedia. [Link]

  • Why do alkyl bromides and iodides develop colour when exposed to light? . Chemistry Stack Exchange. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Fluoro(diiodo)methane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for fluoro(diiodo)methane (CHFI₂) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing CHFI₂ and encountering challenges with reaction efficiency. As a potent yet sensitive reagent, its successful application often requires careful optimization and a clear understanding of the underlying reaction mechanisms. This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve issues leading to low conversion rates.

Section 1: Frequently Asked Questions (FAQs) about this compound (CHFI₂)

This section addresses fundamental questions about the properties, handling, and mechanism of CHFI₂.

Q1: What is this compound (CHFI₂) and what is its primary application?

This compound (CAS 1493-01-2) is a trihalomethane containing one fluorine and two iodine atoms. Its primary and most valuable application in synthetic chemistry is as a precursor for the generation of monofluorocarbene (:CHF).[1] This highly reactive intermediate is then used in monofluorocyclopropanation reactions by adding across an alkene, which introduces a valuable fluorinated three-membered ring into a molecule.[1] These fluorocyclopropane motifs are of significant interest in medicinal chemistry.[2]

Q2: What are the key physical properties and safety considerations for CHFI₂?

This compound is a dense, colorless to pale yellow liquid. Key physical properties are summarized below.

PropertyValueSource
Molecular Formula CHFI₂[3]
Molecular Weight 285.83 g/mol [3]
Boiling Point 134 °C[3]
Density ~3.23 g/cm³[3]
Flash Point 43.4 °C[3]

Safety: CHFI₂ should be handled with caution in a well-ventilated fume hood. It is considered toxic if swallowed, in contact with skin, or if inhaled.[4] Due to the presence of iodine, it can be sensitive to light and may decompose over time, releasing iodine, which is indicated by a characteristic brown or violet color.[5] Always consult the Safety Data Sheet (SDS) from your supplier before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: How should I store and handle CHFI₂ to ensure its stability and purity?

To maintain the integrity of this compound, proper storage is critical. It should be stored in a sealed amber vessel under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (typically -20°C). This minimizes thermal and photochemical decomposition.[6] Before use, visually inspect the reagent. A significant brown or purple tint indicates the presence of free iodine (I₂), a sign of decomposition. While minor discoloration may be manageable, heavily discolored reagent may lead to inconsistent results and lower yields.

Q4: What is the general mechanism of monofluorocyclopropanation with CHFI₂?

The reaction proceeds via a two-step mechanism. First, a strong, non-nucleophilic base abstracts the proton from CHFI₂. This is followed by the rapid elimination of an iodide ion (α-elimination) to generate the electrophilic monofluorocarbene (:CHF) intermediate. In the second step, this carbene undergoes a concerted cycloaddition reaction with an alkene to form the desired monofluorocyclopropane product.

G cluster_0 Step 1: Monofluorocarbene Generation cluster_1 Step 2: Cycloaddition CHFI2 CHFI₂ Intermediate [CF(I)₂]⁻ (unstable) CHFI2->Intermediate Deprotonation Base Base (B⁻) Carbene :CHF (Monofluorocarbene) Intermediate->Carbene α-Elimination (- I⁻) Iodide I⁻ Carbene2 :CHF Alkene Alkene (R₂C=CR₂) Product Fluorocyclopropane Carbene2->Product Cycloaddition

Caption: General mechanism for monofluorocyclopropanation using CHFI₂.

Section 2: Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

Low conversion is the most common challenge in these reactions. The following guide is structured to help you diagnose the root cause based on your experimental observations.

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Verify Reagent Quality (CHFI₂, Alkene, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok review_conditions 2. Review Reaction Conditions (Temp, Stoichiometry, Time) reagents_ok->review_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok Conditions Optimal? review_conditions->conditions_ok analyze_byproducts 3. Analyze Byproducts (TLC, GC-MS, NMR) conditions_ok->analyze_byproducts Yes optimize_conditions Systematically Optimize (See Protocol 3.2) conditions_ok->optimize_conditions No byproducts_id Byproducts Identified? analyze_byproducts->byproducts_id address_side_reactions Address Specific Side Reactions (e.g., lower temp, slow addition) byproducts_id->address_side_reactions Yes consult Consult Literature for Similar Substrates byproducts_id->consult No purify_reagents->check_reagents success Improved Conversion optimize_conditions->success address_side_reactions->success consult->optimize_conditions

Caption: A systematic workflow for troubleshooting low conversion rates.

Symptom 1: Low or No Product Formation, Starting Material Recovered

This outcome suggests that the reaction is not initiating. The primary culprits are inactive reagents or inappropriate reaction conditions.

  • Potential Cause 1.1: Degraded this compound

    • Causality: CHFI₂ can decompose upon exposure to light, heat, or moisture, reducing its effective concentration and introducing impurities that may inhibit the reaction.[5]

    • Solution: Use a fresh bottle of the reagent or one that has been properly stored. If decomposition is suspected (visible iodine color), consider purifying it by passing it through a short plug of activated basic alumina, or by distillation under reduced pressure, though the latter can be challenging.

  • Potential Cause 1.2: Inappropriate Base Selection

    • Causality: The deprotonation of CHFI₂ is the rate-limiting step for carbene formation. The base must be strong enough to effectively deprotonate the C-H bond. A pKa of the conjugate acid of the base >20 is generally required. Furthermore, a bulky, non-nucleophilic base is preferred to prevent Sₙ2 attack on the CHFI₂.

    • Solution: Switch to a stronger and/or bulkier base. For example, if you are using potassium tert-butoxide (t-BuOK) with limited success, consider stronger bases like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA).

BasepKa (Conjugate Acid)TypeCommon SolventsNotes
Potassium t-butoxide (t-BuOK)~19 (in DMSO)Bulky, StrongTHF, Diethyl EtherCommon choice, but may not be strong enough for all substrates.
NaHMDS / KHMDS~26 (in DMSO)Bulky, Very StrongTHF, TolueneExcellent choice, highly soluble and non-nucleophilic.
LDA~36 (in THF)Bulky, Very StrongTHFMust be freshly prepared or titrated. Can be more reactive.
  • Potential Cause 1.3: Suboptimal Reaction Temperature

    • Causality: Carbene generation and stability are highly temperature-dependent. The reaction may have a high activation energy, requiring heating to initiate. Conversely, the carbene intermediate may be unstable at higher temperatures, decomposing before it can react with the alkene. Many carbenoid reactions are run at low temperatures (e.g., -78 °C) to control reactivity.[7]

    • Solution: Perform a temperature screen. Set up small-scale parallel reactions at different temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature) to identify the optimal range for your specific substrate.

Symptom 2: Complex Mixture of Byproducts, Low Yield of Desired Product

The formation of multiple products indicates that while the reaction is initiating, side reactions are competing with the desired cyclopropanation.

  • Potential Cause 2.1: Carbene Dimerization or Insertion

    • Causality: At high concentrations, the generated monofluorocarbene can react with itself to form difluorodiiodeethene (F(I)C=C(I)F) or undergo C-H insertion reactions with the solvent or starting materials. This is a common failure mode for carbene chemistry.

    • Solution: Employ slow addition techniques. Prepare a solution of the alkene and add a pre-mixed solution of CHFI₂ and the base dropwise over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the carbene low, favoring the bimolecular reaction with the alkene over side reactions.

  • Potential Cause 2.2: Reaction with Solvent

    • Causality: The highly electrophilic carbene can react with certain solvents. Protic solvents (alcohols, water) will quench the reaction immediately. Some aprotic solvents can also be problematic; for example, carbenes can insert into the C-H bonds of hydrocarbons or react with ethers.

    • Solution: Ensure the use of an appropriate, anhydrous solvent. Ethereal solvents like THF, diethyl ether, or dimethoxyethane (DME) are generally suitable. Avoid protic solvents entirely. Ensure all solvents are rigorously dried before use.[8]

  • Potential Cause 2.3: Base-Induced Side Reactions

    • Causality: If the base is too nucleophilic (e.g., an alkoxide with little steric hindrance), it may directly attack the CHFI₂ molecule or the alkene, leading to unwanted byproducts.

    • Solution: As mentioned in 1.2, use a bulky, non-nucleophilic base. Silylamides (like NaHMDS or KHMDS) are often ideal choices as their primary reactivity is as a base, not a nucleophile.

Section 3: Optimized Protocols and Methodologies

The following protocols provide a starting point for your experiments. They should be optimized for each specific substrate.

Protocol 3.1: General Procedure for Monofluorocyclopropanation of an Alkene

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the alkene (1.0 mmol, 1.0 equiv) and anhydrous diethyl ether or THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flame-dried flask, prepare a solution of this compound (1.2 mmol, 1.2 equiv) and the same anhydrous solvent (5 mL). To the stirred alkene solution at -78 °C, add a solution of NaHMDS (1.0 M in THF, 1.2 mL, 1.2 equiv) dropwise. Immediately after, begin the slow, dropwise addition of the CHFI₂ solution via syringe pump over 1 hour.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by quenching small aliquots in saturated NH₄Cl solution.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature.[9]

  • Extraction: Transfer the mixture to a separatory funnel, add water (20 mL), and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 3.2: Procedure for Small-Scale Reaction Optimization

To efficiently find the best conditions, systematically vary one parameter at a time.[10]

  • Setup: Use an array of small reaction vials (e.g., 2 mL microwave vials with stir fleas) under an inert atmosphere.

  • Baseline Reaction: In each vial, place your alkene (e.g., 0.1 mmol).

  • Vary a Parameter:

    • Base Screening: To separate vials, add different bases (e.g., t-BuOK, NaHMDS, LDA) at the same stoichiometry (e.g., 1.2 equiv).

    • Solvent Screening: Use the best base from the previous screen and test different anhydrous solvents (e.g., THF, Et₂O, Toluene, DME).

    • Temperature Screening: Use the best base/solvent combination and run the reaction at different temperatures (-78 °C, -40 °C, 0 °C, 25 °C).

  • Execution: Add the CHFI₂ and run all reactions for the same amount of time (e.g., 3 hours).

  • Analysis: Quench all reactions and analyze the crude mixtures by ¹H NMR or GC-MS using an internal standard to determine the relative conversion and yield. This will quickly identify the most promising conditions for a larger-scale reaction.

References
  • Colella, M., Musci, P., Andresini, M., Spennacchio, M., Degennaro, L., & Luisi, R. (2022). The synthetic versatility of fluoroiodomethane: recent applications as monofluoromethylation platform. Organic & Biomolecular Chemistry, 20(23), 4669-4680. [Link]

  • ResearchGate. (n.d.). The Synthetic Versatility of Fluoroiodomethane: Recent Applications as Monofluoromethylation Platform | Request PDF. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (2023). Fluoroiodomethane. Retrieved January 15, 2026, from [Link]

  • Google Cloud. (n.d.). CH2FI properties.
  • Wikipedia. (2023). Fluorodiiodomethane. Retrieved January 15, 2026, from [Link]

  • Rowe Scientific. (n.d.). Diiodomethane SDS. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes | Request PDF. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reactions conditions. | Download Scientific Diagram. Retrieved January 15, 2026, from [Link]

  • ISSSource. (2018). Optimizing Chemical Reactions Faster, Safer. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Fluoro(iodo)methane. PubChem. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). Optimization of Radiochemical Reactions Using Droplet Arrays. Retrieved January 15, 2026, from [Link]

  • YouTube. (2025). How Do You Optimize Chemical Reaction Yields?. Chemistry For Everyone. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). (E)-β-STYRYL IODIDE. Retrieved January 15, 2026, from [Link]

  • Sciencemadness Discussion Board. (n.d.). diiodomethane. Retrieved January 15, 2026, from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

Sources

Effect of substrate electronics on fluoro(diiodo)methane cyclopropanation.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Fluoro(diiodo)methane Cyclopropanation

Welcome to the technical support center for this compound cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to synthesize monofluorinated cyclopropanes, a motif of growing importance in bioactive molecules.[1][2][3] We will delve into the nuances of how substrate electronic properties influence reaction outcomes and provide practical, field-tested solutions to common experimental challenges.

Introduction: The Role of Electronics in Fluorocyclopropanation

The reaction of an alkene with this compound (CHFI₂) and an activated zinc species, such as a zinc-copper couple or diethylzinc (Et₂Zn), is a specialized variant of the Simmons-Smith reaction.[4][5] It proceeds via an organozinc carbenoid, likely (iodofluoromethyl)zinc iodide (FICH₂ZnI), which acts as an electrophilic methylene fluoride donor.[6][7] The success of this reaction is critically dependent on the electronic nature of the alkene substrate. The nucleophilic double bond of the alkene attacks the electrophilic carbon of the carbenoid in a concerted, stereospecific syn-addition.[7][8] Consequently, the electron density of the alkene is the primary determinant of reaction rate and efficiency.[6][9]

Electron-rich alkenes react readily, while electron-deficient systems pose a significant challenge, often leading to sluggish reactions and poor yields.[10][11] This guide provides the expertise to navigate these electronic effects and troubleshoot your experiments effectively.

Troubleshooting Guide

This section addresses the most common issues encountered during this compound cyclopropanation, with a focus on substrate-related problems.

Issue 1: Low to No Product Yield, Especially with Electron-Deficient Alkenes

This is the most frequent challenge, stemming directly from the electronic mismatch between a nucleophilic reagent and an electron-poor substrate.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Inherently Low Substrate Reactivity Alkenes bearing electron-withdrawing groups (EWGs) such as esters, nitriles, ketones, or nitro groups have a π-system with low electron density.[10][12] This makes them poor nucleophiles, unable to efficiently attack the electrophilic zinc carbenoid.[6][11]1. Increase Reaction Time & Temperature: Monitor the reaction by TLC/GC-MS for an extended period (24-48 hours). If still sluggish, cautiously increase the temperature in 10°C increments. Note that this may compromise diastereoselectivity.[10][13] 2. Employ a More Reactive Reagent System: Switch from a standard Zn-Cu couple to the Furukawa modification (Et₂Zn and CHFI₂).[4] Diethylzinc often generates a more reactive carbenoid. 3. Consider the Shi Modification: The addition of a Lewis acid or a proton source with a non-coordinating conjugate base, like trifluoroacetic acid (TFA), can generate a more nucleophilic zinc carbenoid (e.g., CF₃CO₂ZnCHFI), which is more effective for electron-deficient alkenes.[4][14]
Inactive Zinc Reagent The zinc carbenoid must be formed in situ. If the zinc surface is oxidized or poorly activated, carbenoid formation will fail, leading to no reaction. This is a common point of failure.[13]1. Freshly Prepare and Activate Zinc: Use a freshly prepared Zn-Cu couple. For Et₂Zn, ensure it is a fresh, high-purity solution. 2. Use Ultrasonication: Applying ultrasound can help activate the zinc surface and improve the rate of carbenoid formation.[14]
Presence of Moisture or Air Organozinc reagents are highly sensitive to moisture and oxygen. Contamination will quench the carbenoid and inhibit the reaction.[13]1. Rigorous Anhydrous Technique: Ensure all glassware is flame- or oven-dried. Perform the reaction under a positive pressure of an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
Side Reaction: N-Alkylation For substrates with unprotected amine functionalities, the nitrogen can act as a nucleophile, competing with the alkene and leading to N-alkylation side products.[4]1. Protect the Amine: Install a suitable protecting group (e.g., Boc, Cbz) on the nitrogen. Note that this will make the alkene more electron-deficient. 2. Use a Highly Electrophilic Reagent: The use of this compound, which creates a more electrophilic carbenoid compared to diiodomethane, has been shown to sometimes favor cyclopropanation over N-alkylation.[4]
Troubleshooting Workflow: Low Yield

Here is a logical decision-making process for addressing low-yield reactions.

G start Low or No Yield Observed check_reagents Verify Reagent Quality & Activity (Fresh Zn/Et₂Zn, Pure CHFI₂, Anhydrous Conditions) start->check_reagents reagents_ok Reagents Confirmed Active check_reagents->reagents_ok analyze_substrate Analyze Substrate Electronics reagents_ok->analyze_substrate Yes fix_reagents Prepare Fresh Reagents Ensure Rigorous Inert Atmosphere reagents_ok->fix_reagents No substrate_type Is Alkene Electron-Deficient (e.g., contains -CO₂R, -CN, -NO₂)? analyze_substrate->substrate_type edg_neutral edg_neutral substrate_type->edg_neutral No (Electron-Rich/Neutral) ewg ewg substrate_type->ewg Yes (Electron-Deficient) increase_conditions Increase Reaction Time Gradually Increase Temperature edg_neutral->increase_conditions Reaction Sluggish? modify_protocol 1. Use Furukawa (Et₂Zn) or Shi (TFA) Modification 2. Increase Reagent Stoichiometry 3. Consider Alternative Synthesis Route ewg->modify_protocol Optimize Protocol

Caption: Troubleshooting Decision Tree for Low-Yield Fluorocyclopropanation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism and how do substrate electronics play a role?

A1: The reaction proceeds in two main stages:

  • Carbenoid Formation: Activated zinc reacts with this compound to form the (iodofluoromethyl)zinc carbenoid. This species is best described as a metal-stabilized carbene, not a free carbene.[5][14]

  • Cyclopropanation: The alkene's π-bond acts as a nucleophile, attacking the electrophilic carbon of the carbenoid. This occurs via a concerted, "butterfly" transition state where both new C-C bonds form simultaneously on the same face of the alkene.[7][9]

Electronic Influence:

  • Electron-Donating Groups (EDGs) like -OR, -R, or -OTMS increase the electron density of the alkene's π-system. This enhances its nucleophilicity, accelerating the attack on the electrophilic carbenoid and leading to faster reaction rates and higher yields.[8][9]

  • Electron-Withdrawing Groups (EWGs) like -CO₂R, -CN, or -NO₂ decrease the alkene's electron density. This deactivates the double bond towards electrophilic attack, making the reaction significantly slower and less efficient.[10][11][15]

G cluster_0 Effect of Substrate Electronics Alkene_EDG Alkene (Electron-Rich) Carbenoid F-CH(ZnI)-I (Electrophile) Alkene_EDG->Carbenoid Fast Nucleophilic Attack Product_EDG Fluorocyclopropane (Fast Reaction, High Yield) Carbenoid->Product_EDG Product_EWG Fluorocyclopropane (Slow Reaction, Low Yield) Carbenoid->Product_EWG Alkene_EWG Alkene (Electron-Poor) Alkene_EWG->Carbenoid Slow Nucleophilic Attack

Caption: Influence of Alkene Electronics on Reaction Rate.

Q2: My substrate has a hydroxyl group near the double bond. How will this affect stereoselectivity?

A2: A proximal hydroxyl group (e.g., in an allylic or homoallylic alcohol) will act as a directing group. The Lewis acidic zinc atom of the carbenoid coordinates to the oxygen of the hydroxyl group.[4][16] This coordination event delivers the fluoromethylene group to the face of the alkene cis to the hydroxyl group, often overriding steric hindrance.[4][14] This is a powerful tool for controlling diastereoselectivity.

Q3: Why use this compound instead of the standard diiodomethane?

A3: The primary reason is to introduce a single fluorine atom onto the cyclopropane ring. Fluorine substitution is a critical strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2][17] From a reactivity standpoint, the electron-withdrawing fluorine atom makes the resulting zinc carbenoid more electrophilic than the non-fluorinated version. This can sometimes be advantageous for moderately reactive alkenes but exacerbates the problem with highly electron-deficient ones.[4]

Q4: Are there alternative methods for synthesizing fluorocyclopropanes from electron-deficient alkenes?

A4: Yes. When the Simmons-Smith approach is ineffective due to substrate electronics, other methods should be considered.

  • Michael-Initiated Ring Closure (MIRC): This involves the addition of a nucleophile (like the enolate of a fluorinated ester) to an electron-deficient alkene (Michael acceptor), followed by an intramolecular cyclization that displaces a leaving group.[1]

  • Addition of Fluorocarbenes: While zinc carbenoids are common, fluorocarbenes can be generated from other precursors. However, free difluorocarbene (:CF₂) is highly electrophilic and reacts best with electron-rich alkenes.[18]

  • Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, are emerging as powerful tools for stereoselective cyclopropanation and can sometimes overcome the limitations of traditional chemocatalysis, even with challenging substrates.[2][3]

Experimental Protocols

Protocol 1: General Cyclopropanation of an Electron-Rich Alkene (e.g., an Enol Ether)

This protocol is a representative example. Stoichiometry and reaction times must be optimized for each specific substrate.

  • Setup: Under a positive pressure of Argon, add freshly activated Zinc-Copper couple (3.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a thermometer.

  • Solvent and Substrate: Add anhydrous diethyl ether (Et₂O) to the flask, followed by the electron-rich alkene (1.0 equiv.).

  • Reagent Addition: In a separate flame-dried flask, prepare a solution of this compound (CHFI₂, 1.5 equiv.) in anhydrous Et₂O. Add this solution dropwise to the stirred zinc suspension over 30 minutes.

  • Reaction: Gently heat the mixture to reflux (approx. 35°C for Et₂O) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS analysis of quenched aliquots.

  • Workup: Cool the reaction to 0°C. Cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Filter the mixture through a pad of Celite®, washing the pad with Et₂O. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Modified Cyclopropanation for an Electron-Deficient Alkene (Shi-type conditions)

This protocol is adapted for challenging substrates and requires careful handling of pyrophoric Et₂Zn.[4][14]

  • Setup: To a flame-dried Schlenk flask under Argon, add the electron-deficient alkene (1.0 equiv.) and anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add this compound (CHFI₂, 2.0 equiv.) to the flask.

  • Acid Modifier: Slowly add trifluoroacetic acid (TFA, 1.0 equiv.) to the stirred solution.

  • Carbenoid Formation: Add a solution of diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv.) dropwise via syringe over 45-60 minutes, ensuring the internal temperature does not rise above 5°C. Caution: Et₂Zn is pyrophoric.

  • Reaction: Allow the reaction to stir at 0°C, gradually warming to room temperature over 16-24 hours. Monitor the reaction progress carefully.

  • Workup: Cool the reaction to 0°C and quench with extreme care by the very slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Follow steps 6 and 7 from Protocol 1, using DCM or ethyl acetate as the extraction solvent.

References

Sources

Preventing the formation of dimers and polymers in fluorocarbene reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide expert guidance and troubleshooting strategies for a particularly challenging aspect of synthetic chemistry: the prevention of dimer and polymer formation in fluorocarbene reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and achieve your desired molecular targets with greater efficiency and reproducibility.

Understanding the Challenge: The Reactive Nature of Fluorocarbenes

Fluorocarbenes, particularly difluorocarbene (:CF₂), are highly valuable intermediates in organic synthesis due to their ability to introduce fluorine atoms and form gem-difluoroalkyl groups, which can significantly alter the biological and chemical properties of molecules. However, their high reactivity is a double-edged sword. If not effectively captured by the desired substrate, these electrophilic species can rapidly react with themselves, leading to the formation of undesired dimers (e.g., tetrafluoroethylene) and polymers (polytetrafluoroethylene, PTFE).[1] This not only consumes the valuable carbene intermediate but also complicates purification and reduces the yield of the target product.

This guide provides a series of frequently asked questions and troubleshooting protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My fluorocarbene reaction is producing significant amounts of a white, insoluble precipitate. What is it, and how can I prevent its formation?

A1: The likely culprit is polytetrafluoroethylene (PTFE), a polymer formed from the self-reaction of difluorocarbene. [1] This is a common issue when the concentration of the free carbene is too high, allowing it to react with itself rather than your substrate. The key to preventing this is to control the rate of carbene generation and ensure it reacts with the intended trapping agent in a timely manner.

Troubleshooting Strategies:

  • Slow Addition of the Precursor: Instead of adding your fluorocarbene precursor all at once, use a syringe pump to introduce it slowly over an extended period. This maintains a low, steady-state concentration of the carbene, favoring the reaction with your substrate.

  • Optimize Reaction Temperature: Lowering the reaction temperature can decrease the rate of both carbene formation and dimerization.[2] However, be mindful that a temperature that is too low may also slow down the desired reaction. A careful optimization of the temperature profile is crucial.

  • Increase Substrate Concentration: Ensure that your carbene-trapping agent (the substrate) is present in a sufficient concentration to effectively compete with the dimerization pathway.

The Critical Role of the Fluorocarbene Precursor

The choice of the fluorocarbene precursor and the method of its activation are paramount in controlling the reaction's outcome. Different precursors exhibit varying stabilities and decomposition kinetics, which directly impacts the concentration of the generated carbene.

Q2: Which fluorocarbene precursor should I choose to minimize dimerization?

A2: The ideal precursor allows for the controlled, slow generation of the fluorocarbene under mild conditions. Here’s a comparison of common precursors:

PrecursorActivation MethodAdvantagesDisadvantages
TMSCF₃ (Ruppert-Prakash Reagent) Nucleophilic activation (e.g., NaI, KF)Mild reaction conditions; versatile.Can be expensive for large-scale synthesis.
TMSCF₂Br Lewis base or halide activation (e.g., KF, TBAB)Generates carbene under mild, often neutral conditions.[3]
Diethyl bromodifluoromethylphosphonate Basic hydrolysisHighly efficient and environmentally benign; allows for low-temperature reactions.The precursor synthesis can be multi-step.
2-Chloro-2,2-difluoroacetophenone Base (e.g., KOH, K₂CO₃)Effective for difluoromethylation of phenols.Requires basic conditions, which may not be suitable for all substrates.
Difluorodiazirine Photochemical activationProvides a clean source of difluorocarbene without ionic byproducts.[4]Can be hazardous and requires specialized equipment.

Recommendation: For reactions sensitive to basic conditions, precursors like TMSCF₂Br or photochemical sources are preferable. For reactions tolerant to bases, diethyl bromodifluoromethylphosphonate offers excellent control at low temperatures.

Optimizing Reaction Conditions: A Multi-faceted Approach

Beyond the choice of precursor, several other experimental parameters can be fine-tuned to suppress unwanted side reactions.

Q3: How do solvent and concentration affect the selectivity of my fluorocarbene reaction?

A3: Solvent and concentration are critical factors that influence the reaction kinetics and, consequently, the product distribution.

  • Solvent Effects: The choice of solvent can impact the stability of the carbene and the solubility of the reactants.

    • Aprotic Solvents: Non-polar aprotic solvents like dioxane and toluene are commonly used.

    • Fluorinated Solvents: Solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can sometimes offer unique reactivity and selectivity through specific solvent-solute interactions.[5]

    • Phase-Transfer Catalysis (PTC): In biphasic systems, a phase-transfer catalyst can facilitate the reaction between reactants in different phases, potentially allowing for better control over the reaction.[6][7][8]

  • Concentration Effects:

    • High Dilution: Running the reaction under high dilution can disfavor the bimolecular dimerization process. However, this may also slow down the desired reaction, so a balance must be struck.

    • Substrate-to-Precursor Ratio: A higher ratio of the trapping agent to the carbene precursor will increase the probability of the desired reaction occurring over dimerization.

Experimental Protocol: Optimizing Reaction Conditions to Minimize Dimerization
  • Initial Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel (or syringe pump), and a nitrogen inlet, dissolve the substrate in the chosen anhydrous solvent.

  • Temperature Control: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -78 °C).

  • Slow Addition: Dissolve the fluorocarbene precursor in the same anhydrous solvent and add it to the dropping funnel or syringe pump. Add the precursor solution to the reaction mixture dropwise over a period of 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the formation of the desired product and the disappearance of the starting material.

  • Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate for base-catalyzed reactions) and proceed with extraction and purification.

The Power of Trapping Agents

A highly effective strategy to prevent dimerization is to introduce a "trapping agent" that reacts with the fluorocarbene faster than it can react with itself.

Q4: I'm still observing dimer formation. Can I use a trapping agent, and what are my options?

A4: Yes, using a trapping agent is an excellent strategy. The ideal trapping agent is highly reactive towards the fluorocarbene and does not interfere with the desired reaction.

  • Electron-Rich Alkenes: Alkenes with electron-donating groups are excellent trapping agents for the electrophilic fluorocarbene, readily undergoing [2+1] cycloaddition to form gem-difluorocyclopropanes.[9]

  • Frustrated Lewis Pairs (FLPs): FLPs, which consist of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, can effectively trap difluorocarbene to form stable zwitterionic adducts.[10] This can be a reversible process, allowing for the subsequent release of the carbene.

Diagram: The Competing Reaction Pathways

G cluster_0 Fluorocarbene Generation cluster_1 Desired Reaction Pathway cluster_2 Undesired Side Reaction Precursor Precursor Carbene Carbene Precursor->Carbene Activation Product Product Carbene->Product Reaction with Substrate Dimer Dimer Carbene->Dimer Dimerization Polymer Polymer Dimer->Polymer Polymerization

Caption: Competing pathways for a generated fluorocarbene.

Diagram: Troubleshooting Workflow

G Start Dimer/Polymer Formation Observed Q1 Is the rate of carbene generation too high? Start->Q1 A1_1 Slow down precursor addition Q1->A1_1 Yes A1_2 Lower reaction temperature Q1->A1_2 Yes Q2 Is the substrate concentration optimal? Q1->Q2 No A1_1->Q2 A1_2->Q2 A2 Increase substrate concentration Q2->A2 No Q3 Is the precursor choice appropriate? Q2->Q3 Yes A2->Q3 A3 Consider a precursor for milder conditions Q3->A3 No Q4 Have you considered a trapping agent? Q3->Q4 Yes A3->Q4 A4 Add an electron-rich alkene or FLP Q4->A4 No End Optimized Reaction Q4->End Yes A4->End

Sources

Technical Support Center: Long-Term Storage of Fluoro(diiodo)methane (CHFI₂)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluoro(diiodo)methane (CHFI₂). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic reagent. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address challenges you may encounter during its storage and handling. Our recommendations are grounded in established chemical principles and field-proven practices to support the success of your experiments.

Introduction: The Inherent Instability of this compound

This compound is a powerful reagent in organic synthesis, prized for its unique reactivity. However, the presence of two carbon-iodine (C-I) bonds makes the molecule susceptible to degradation over time, particularly when exposed to light, heat, and atmospheric oxygen. The primary degradation pathway involves the homolytic cleavage of the C-I bonds, which are significantly weaker than the carbon-fluorine (C-F) bond. This cleavage generates radical intermediates and ultimately leads to the formation of molecular iodine (I₂), which manifests as a characteristic pink or brownish discoloration of the compound.

This degradation compromises the purity of the reagent, introducing impurities that can interfere with sensitive downstream applications and lead to irreproducible results. Therefore, understanding and implementing effective stabilization strategies are critical for maintaining the quality and efficacy of this compound for long-term storage.

Frequently Asked Questions (FAQs)

General Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in an amber glass bottle to protect it from light. The bottle should be tightly sealed to prevent exposure to air and moisture. For long-term storage, it is recommended to store the reagent at a refrigerated temperature, typically between 2-8°C. Storing under an inert atmosphere, such as nitrogen or argon, is also a highly effective practice to prevent oxidative degradation.

Q2: My this compound has turned a pink/brown color. Is it still usable?

A2: The pink or brown discoloration is a visual indicator of decomposition and the presence of dissolved molecular iodine (I₂). While the presence of a slight color change may not significantly impact all applications, it is a sign of reduced purity. For sensitive reactions, it is crucial to use a pure, colorless reagent. The discoloration indicates that a portion of the this compound has degraded, which can affect stoichiometry and introduce byproducts in your reaction. It is recommended to purify the reagent before use if it is discolored.

Q3: How can I purify discolored this compound?

A3: Discolored this compound can often be purified by washing with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to remove the iodine. After washing, the organic layer should be separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. For high-purity requirements, distillation under reduced pressure may be necessary. However, prevention of degradation through proper storage and stabilization is always the preferred approach.

Stabilizers

Q4: What are stabilizers and why are they necessary for this compound?

A4: Stabilizers are chemical additives that prevent or slow down the degradation of a substance. For this compound, stabilizers are crucial to inhibit the decomposition pathways initiated by light, heat, and oxygen. They work by various mechanisms, including scavenging free radicals, neutralizing acidic byproducts, and removing degradation products like molecular iodine. The use of stabilizers is essential for extending the shelf-life and maintaining the purity of the reagent.

Q5: What types of stabilizers are effective for this compound?

A5: There are three main classes of stabilizers recommended for this compound, based on their effectiveness with analogous haloalkanes:

  • Iodine Scavengers: Metallic copper is a widely used and effective stabilizer for iodoalkanes. It works by reacting with and removing molecular iodine as it forms, preventing it from participating in further degradation reactions.

  • Radical Scavengers: Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective at terminating the free-radical chain reactions that lead to decomposition.

  • Acid Scavengers: Epoxides can be used to neutralize acidic byproducts, such as hydroiodic acid (HI), which can form in the presence of moisture and catalyze further degradation.

Q6: How do I choose the right stabilizer for my application?

A6: The choice of stabilizer may depend on your specific application.

  • Copper is a good general-purpose stabilizer for long-term storage and is often supplied with iodoalkanes. However, it may need to be removed before use in certain reactions, such as those involving organometallic reagents.

  • BHT is an effective radical scavenger and is typically used in low concentrations (0.01-0.1% w/w).[1] It is generally non-interfering in many organic reactions.

  • Epoxides are beneficial if there is a concern about the presence of moisture and the potential for acid-catalyzed decomposition.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid Discoloration (Pink/Brown) 1. Exposure to light (UV/visible).2. Storage at elevated temperatures.3. Presence of oxygen in the headspace.4. Absence of a stabilizer.1. Transfer to an amber glass bottle and store in the dark.2. Move to a refrigerator (2-8°C).3. Purge the headspace with an inert gas (N₂ or Ar) before sealing.4. Add an appropriate stabilizer (see protocols below).
Precipitate Formation 1. If using a copper stabilizer, this may be copper(I) iodide (CuI), indicating it is actively scavenging iodine.2. Polymerization or formation of other insoluble byproducts due to advanced degradation.1. This is generally not a concern for storage. The compound can be decanted or filtered before use.2. The reagent is likely heavily degraded. Purification by distillation may be required, or the material should be disposed of according to safety guidelines.
Inconsistent Reaction Yields 1. Reduced purity of this compound due to degradation.2. Interference from the stabilizer in the chemical reaction.1. Check the purity of the reagent by GC-MS or NMR before use.2. If using a metallic stabilizer like copper, consider removing it prior to reaction by passing the reagent through a small plug of silica gel or alumina.
pH Change in Aqueous Washes Formation of acidic byproducts (e.g., HI) due to hydrolysis.Consider adding an acid scavenger like an epoxide to the stored material. Ensure the reagent is stored in a tightly sealed container to minimize moisture ingress.

Experimental Protocols

Protocol 1: Stabilization of this compound with Copper

Objective: To extend the shelf-life of this compound by scavenging molecular iodine.

Materials:

  • This compound

  • Copper turnings or a small piece of copper wire

  • Amber glass storage bottle with a PTFE-lined cap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • To a clean, dry amber glass bottle, add the this compound.

  • Add a small piece of copper metal (turnings or wire) to the liquid. The exact amount is not critical, but a piece with a surface area of approximately 1 cm² per 100 mL of reagent is a good starting point.

  • Purge the headspace of the bottle with a gentle stream of inert gas for 1-2 minutes to displace any air.

  • Tightly seal the bottle with the PTFE-lined cap.

  • Store the stabilized reagent in a refrigerator at 2-8°C.

Mechanism of Action: Copper acts as a scavenger for molecular iodine (I₂) that is formed during the decomposition of this compound. The copper reacts with iodine to form insoluble copper(I) iodide (CuI), effectively removing free iodine from the solution and preventing it from participating in further degradative reactions.

  • Degradation: 2 CHFI₂ → 2 •CHFI + I₂

  • Stabilization: 2 Cu + I₂ → 2 CuI (s)

Protocol 2: Stabilization with a Radical Scavenger (BHT)

Objective: To inhibit free-radical mediated decomposition of this compound.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Analytical balance

  • Amber glass storage bottle with a PTFE-lined cap

Procedure:

  • Weigh out the required amount of BHT. A typical concentration is between 0.01% and 0.1% by weight. For example, for 100 g of this compound, use 10 mg to 100 mg of BHT.[1]

  • Dissolve the BHT in the this compound. Gentle swirling or agitation may be required.

  • Transfer the stabilized solution to a clean, dry amber glass bottle.

  • Purge the headspace with an inert gas.

  • Seal the bottle tightly and store at 2-8°C.

Mechanism of Action: BHT is a phenolic antioxidant that readily donates a hydrogen atom to reactive radical species (R•), forming a very stable, sterically hindered phenoxy radical. This BHT radical is unreactive and does not propagate the radical chain reaction, effectively terminating the degradation process.

  • Propagation Step of Degradation: •CHFI + CHFI₂ → CH₂FI + •CFI₂

  • Termination by BHT: R• + BHT-OH → R-H + BHT-O• (stable radical)

Visualizations

Decomposition and Stabilization Pathways

G cluster_degradation Degradation Pathway cluster_stabilization Stabilization Interventions CHFI2 This compound (CHFI₂) Radicals Radical Intermediates (•CHFI + •I) CHFI2->Radicals Light (hν) / Heat (Δ) HI Acidic Byproducts (HI) (from H₂O) CHFI2->HI Trace H₂O I2 Molecular Iodine (I₂) Radicals->I2 Recombination Byproducts Degradation Byproducts Radicals->Byproducts BHT BHT Radical Scavenger Radicals->BHT Trapped by Copper Copper (Cu) Iodine Scavenger I2->Copper Reacts with Epoxide Epoxide Acid Scavenger HI->Epoxide Neutralized by

Caption: Degradation pathways of CHFI₂ and points of intervention for stabilizers.

Experimental Workflow for Stabilization and Storage

Workflow start Receive/Synthesize This compound assess Assess Purity & Color start->assess discolored Discolored? assess->discolored purify Purify (e.g., Na₂S₂O₃ wash) discolored->purify Yes stabilize Add Stabilizer (Cu, BHT, or Epoxide) discolored->stabilize No purify->stabilize package Package in Amber Bottle under Inert Atmosphere stabilize->package store Store at 2-8°C package->store end Use in Experiment store->end

Caption: Workflow for the proper handling and stabilization of this compound.

References

  • General Principles of Haloalkane Stability: While specific literature on CHFI₂ is limited, the principles of haloalkane stability are well-documented in standard organic chemistry textbooks.
  • Use of Copper as a Stabilizer: The use of copper to stabilize iodoalkanes is a common laboratory practice. Chemical suppliers, such as Sigma-Aldrich, provide diiodomethane stabilized with copper, confirming the efficacy of this method.[2]

  • Butylated Hydroxytoluene (BHT) as a Radical Scavenger: BHT is a widely used antioxidant in various industries. Its mechanism as a radical scavenger is well-established. Typical usage concentrations in chemical formulations are in the range of 0.01% to 0.1% w/w.[1][3][4][5]

  • Epoxides as Acid Scavengers: The use of epoxides as acid scavengers is a known method for stabilizing halogenated solvents and other organic compounds that can produce acidic byproducts. Patents related to the stabilization of similar compounds, such as trifluoroiodomethane, mention epoxides as a component of stabilizer compositions.[6][7]

  • Patents on Halocarbon Stabilization: Various patents describe methods for stabilizing halogenated hydrocarbons, providing a basis for the selection of appropriate stabilizers. For instance, patents for trifluoroiodomethane compositions suggest the use of phenols (like BHT) and epoxides.[6][7][8]

Sources

Technical Support Center: Work-Up Procedures for Fluoro(diiodo)methane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides field-proven insights and detailed protocols for the successful work-up of reactions involving fluoro(diiodo)methane (CHFI₂) and related diiodoalkane reagents. As these reactions often involve energetic intermediates and yield challenging byproduct profiles, a robust and well-understood work-up procedure is critical for ensuring safety, purity, and reproducibility.

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific synthetic context.

Part 1: Core Principles of Quenching Iodinated Reagent Reactions

Reactions utilizing this compound, such as monofluorocyclopropanations, often employ organometallic reagents like organozincs.[1][2] Consequently, the work-up must address three primary components:

  • Unreacted Organometallic Species: Highly reactive and potentially pyrophoric reagents (e.g., diethylzinc) must be safely neutralized.

  • Iodine-Containing Byproducts: This includes elemental iodine (I₂), which imparts a characteristic brown or purple color, and various metal iodide salts (e.g., ZnI₂).

  • Unreacted this compound: A dense, volatile liquid that needs to be removed during purification.[3]

The quenching process is not merely a "cleanup" step; it is a critical phase of the reaction that dictates the ease of purification and the final purity of your target compound. A successful quench is controlled, predictable, and tailored to the specific reagents used.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common queries encountered during the work-up of this compound reactions.

Q1: What is the standard quenching agent for a reaction involving an organozinc reagent and this compound?

A1: The standard and most reliable method is a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a reduced temperature (typically 0 °C or lower).[4][5]

  • The Rationale: Organozinc reagents are strong bases and nucleophiles that react vigorously with protic sources.[6] Saturated NH₄Cl provides a mild source of protons (pKa ≈ 9.2) that effectively quenches the organometallic species without being as aggressive as a strong acid, which could potentially degrade sensitive functional groups on your product. The process is a controlled acid-base neutralization.[7] Using an aqueous solution also helps to dissolve the resulting zinc salts, facilitating their removal in the aqueous layer.

Q2: After quenching and adding my extraction solvent, the organic layer has a persistent brown/purple color. What causes this and how do I remove it?

    • Chemical Principle: Thiosulfate reduces iodine to iodide via the following reaction: 2 S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2 I⁻(aq)

    • Procedure: In a separatory funnel, wash the organic layer with the sodium thiosulfate solution. Shake vigorously and allow the layers to separate. The brown/purple color of the organic layer should disappear. Drain the aqueous layer and repeat the wash if necessary until the organic layer is colorless.

Q3: I've performed a sodium thiosulfate wash, but a faint color returns to the organic layer after some time. What is happening?

  • The Solution: This indicates the need for more thorough washing with water or brine to remove all water-soluble iodide salts. Perform several vigorous washes with deionized water, followed by a final wash with saturated aqueous sodium chloride (brine). The brine wash helps to break any minor emulsions and further reduces the water content in the organic layer.

Q4: My reaction becomes very hot and evolves gas when I add the quenching solution. Is this normal?

A4: This is a critical safety observation. A highly exothermic quench indicates that a significant amount of a very reactive species, such as unreacted diethylzinc, is still present.[7] This is NOT normal for a well-controlled quench and poses a significant risk.

  • Immediate Action & Prevention:

    • Control: Immediately slow down the rate of addition of the quenching agent. Ensure the reaction flask is securely submerged in an efficient cooling bath (e.g., ice/water or dry ice/acetone).[7]

    • Prevention: Always cool the reaction mixture to 0 °C or below before beginning the quench. Add the quenching agent very slowly, drop-by-drop, with vigorous stirring to dissipate the heat effectively. For large-scale reactions, using a pressure-equalizing addition funnel is essential for controlled addition.

Part 3: Troubleshooting Guide

This guide provides solutions to more complex issues that can arise during the work-up procedure.

Problem Encountered Potential Cause(s) Recommended Solutions & Scientific Rationale
Persistent Emulsion During Extraction 1. High concentration of salts. 2. Use of polar aprotic solvents (e.g., THF, DMF) that are partially miscible with water.[4] 3. Finely divided solids (e.g., zinc salts) stabilizing the interface.1. Add Brine: Wash with saturated aq. NaCl. This increases the ionic strength of the aqueous phase, forcing separation. 2. Remove Solvent: If possible, remove water-miscible solvents like THF by rotary evaporation before the aqueous workup.[4] 3. Filter: Pass the entire mixture through a pad of Celite® or glass wool to remove fine particulates. 4. Be Patient: Sometimes, simply letting the separatory funnel stand for 10-30 minutes allows the layers to separate on their own.
Low or No Product Recovery After Work-up 1. Product is water-soluble. 2. Product degradation due to harsh quenching conditions (e.g., using a strong acid). 3. Product loss in an emulsion layer.1. Back-Extraction: If your product has some water solubility, re-extract the combined aqueous layers multiple times with your organic solvent. 2. Use Mild Quench: Always use a buffered or mild quenching agent like saturated aq. NH₄Cl instead of HCl or H₂SO₄. 3. Address Emulsions: Follow the steps outlined above to break any emulsions and recover the material within them.
White Precipitate Forms During Quench 1. Formation of insoluble metal hydroxides or salts (e.g., Zn(OH)₂). 2. Formation of ice if quenching at very low temperatures with an aqueous solution.[7]1. Adjust pH/Chelate: If a metal hydroxide is suspected, adding more saturated aq. NH₄Cl can help keep the salts in solution. In some protocols for Simmons-Smith reactions, adding a chelating agent like EDTA can help dissolve precipitates.[12] 2. Warm to Room Temp: If ice is the cause, simply allow the mixture to warm to room temperature with stirring; the precipitate will melt.[7]
Final Product is Contaminated with a High-Boiling Point Solvent (e.g., DMF, DMSO) 1. Insufficient aqueous washes to remove the solvent.1. Thorough Washing: For every 5 mL of DMF or DMSO used, wash with at least 5 x 10 mL of water during the workup to ensure its complete removal.[4] A final brine wash is also critical. 2. High-Vacuum Evaporation: If traces remain, they can sometimes be removed under high vacuum with gentle heating, provided your product is stable.

Part 4: Standard Operating Protocol & Visual Workflow

This section provides a detailed, step-by-step protocol for a typical work-up following a reaction of an alkene with this compound and an organozinc reagent.

Experimental Protocol: Quenching and Work-Up
  • Reaction Completion & Cooling:

    • Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction vessel to 0 °C using an ice-water bath. Ensure the apparatus is securely clamped.

  • Controlled Quenching:

    • With vigorous stirring, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise via an addition funnel.

    • Observe: Monitor for any exotherm or gas evolution. Maintain a slow addition rate to keep the internal temperature below 10 °C.[7]

    • Continue addition until no further reaction is observed. A common sign is the cessation of gas evolution and the dissipation of any fuming.

  • Warming and Dilution:

    • Remove the cooling bath and allow the mixture to warm to room temperature over 15-20 minutes with continued stirring.

    • Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Phase Separation:

    • Transfer the entire mixture to a separatory funnel. Allow the layers to fully separate.

    • Drain the lower aqueous layer.

  • Iodine Removal:

    • To the organic layer remaining in the funnel, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. The characteristic brown/purple iodine color should disappear.

    • Drain the aqueous layer. Repeat this wash if any color persists.

  • Aqueous & Brine Washes:

    • Wash the organic layer sequentially with:

      • Deionized water (to remove residual iodide salts).

      • Saturated aqueous sodium chloride (brine) (to begin the drying process and break emulsions).

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Stir for 5-10 minutes.

    • Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be purified by column chromatography or other methods.

Visual Workflow: General Quenching Procedure

G start Reaction Complete cool Cool Reaction to 0 °C start->cool quench Slowly Add Sat. aq. NH4Cl (CAUTION: Exothermic Potential) cool->quench warm Warm to Room Temperature quench->warm extract Dilute with Organic Solvent & Transfer to Sep. Funnel warm->extract separate Separate Aqueous Layer extract->separate thiosulfate Wash Organic Layer with aq. Na2S2O3 (10%) separate->thiosulfate wash_water Wash with Water thiosulfate->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry concentrate Filter & Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Standard workflow for quenching and working up this compound reactions.

Visual Workflow: Troubleshooting Persistent Iodine Color

G start Problem: Organic Layer Remains Colored After Work-up cause1 Is the color brown/purple? start->cause1 cause2 Color is NOT brown/purple start->cause2 solution1a Cause: Residual Elemental Iodine (I2) cause1->solution1a Yes solution3a Cause: Colored organic byproduct. cause2->solution3a Yes solution1b Vigorously wash with 10% aq. Na2S2O3. Ensure sufficient contact time. solution1a->solution1b check1 Does color return after standing? solution1b->check1 solution2a Cause: Air oxidation of residual water-soluble iodide salts (I-). check1->solution2a Yes end Clean Product check1->end No solution2b Perform multiple additional washes with deionized water, then brine. solution2a->solution2b solution2b->end solution3b Purify via column chromatography to separate product from impurity. solution3a->solution3b solution3b->end

Caption: Logic diagram for troubleshooting colored impurities during work-up.

References

  • Apollo Scientific. (n.d.). Difluoro(iodo)methane Safety Data Sheet.
  • Statman, M., Blood, A. E., & Vinyard, H. T. (1969). Process for the removal of iodine from organic compounds. U.S. Patent No. 3,425,798. Washington, DC: U.S. Patent and Trademark Office.
  • Thermo Fisher Scientific. (2025). Trifluoroiodomethane Safety Data Sheet.
  • Suzuki, T., & Sakurai, M. (1988). Iodine removing method in organic solvent. Japanese Patent No. JP63264503A.
  • Reddit User Discussion. (2021). Removal of Iodine. r/Chempros.
  • Reddit User Discussion. (2014). How do I get rid of excess iodine in a reaction? r/chemistry.
  • ResearchGate Discussion. (2016). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution?
  • Wikipedia. (n.d.). Difluorodiiodomethane.
  • Sigma-Aldrich. (2024). This compound Safety Data Sheet.
  • Chem-Station. (n.d.). Fluoroiodomethane Properties.
  • Gava, R., et al. (2021). Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond. Nature Communications, 12(1), 4338.
  • Bonner. (2019). Diiodomethane Safety Data Sheet.
  • Fisher Scientific. (2025). Diiodomethane, stabilized Safety Data Sheet.
  • Levin, V. V., et al. (2017). Reactions of difluorocarbene with organozinc reagents. Organic Letters, 19(5), 1164-1167.
  • Wikipedia. (n.d.). Fluorodiiodomethane.
  • Lind-Rudolph, J., et al. (2015). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Organometallics, 34(18), 4444-4456.
  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • Frontier, A. (2026). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry.
  • Chemsrc. (n.d.). This compound | CAS#:1493-01-2.
  • Wikipedia. (n.d.). Organozinc chemistry.
  • Frontier, A. (2026). Workup Tricks: Reagents. University of Rochester, Department of Chemistry.
  • Name Reactions in Organic Chemistry. (n.d.). Simmons-Smith Reaction.

Sources

Validation & Comparative

A Researcher's Guide to Monofluorocyclopropanation: Fluoro(diiodo)methane vs. Alternative Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the incorporation of fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated motifs, the monofluorocyclopropane ring stands out as a desirable structural element, imparting conformational rigidity and unique electronic properties. This guide provides an in-depth comparison of Fluoro(diiodo)methane (FCHI₂) with other common fluorinating agents for the synthesis of monofluorocyclopropanes, supported by experimental data and protocols to inform your selection of the optimal reagent for your synthetic needs.

The Significance of Monofluorocyclopropanes in Drug Discovery

The strategic introduction of a single fluorine atom onto a cyclopropane ring offers a nuanced approach to molecular design. Unlike gem-difluorinated or trifluoromethylated groups, the monofluorocyclopropane unit provides a subtle yet impactful modification. This moiety can act as a bioisostere for other functional groups, enhance membrane permeability, and block metabolic pathways, all while maintaining a compact three-membered ring structure.[1]

This compound: A Simmons-Smith Approach to Monofluorocyclopropanation

This compound (FCHI₂) has emerged as a key reagent for the direct synthesis of monofluorocyclopropanes.[2] Its mechanism of action is analogous to the well-established Simmons-Smith reaction, which traditionally uses diiodomethane (CH₂I₂) to generate a zinc carbenoid for cyclopropanation.[3][4]

Mechanism of Action: The Zinc Carbenoid Pathway

The reaction of this compound with a zinc-copper couple or diethylzinc generates an α-fluoroiodomethylzinc carbenoid. This carbenoid is the active species that undergoes a concerted, cheletropic reaction with an alkene to form the monofluorocyclopropane ring. This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[5][6] The presence of a fluorine atom on the carbenoid influences its reactivity and selectivity compared to its non-fluorinated counterpart.

Diagram 1: Proposed Mechanism of Monofluorocyclopropanation using FCHI₂

G FCHI2 This compound (FCHI₂) Carbenoid α-Fluoroiodomethylzinc Carbenoid [FCH(I)ZnI] FCHI2->Carbenoid + Zn Zn Zn(Cu) or Et₂Zn TransitionState Concerted Transition State Carbenoid->TransitionState Alkene Alkene Alkene->TransitionState Product Monofluorocyclopropane TransitionState->Product ZnI2 ZnI₂ TransitionState->ZnI2

Caption: Generation of the zinc carbenoid from FCHI₂ and its subsequent reaction with an alkene.

Comparative Analysis of Fluorinating Agents for Cyclopropanation

The choice of a fluorinating agent for cyclopropanation depends on the desired product (mono- vs. di-fluorinated), the substrate scope, and the reaction conditions. Here, we compare FCHI₂ with other prominent reagents.

Reagent/SystemProductMechanismKey AdvantagesKey Limitations
FCHI₂ / Zn(Cu) or Et₂Zn MonofluorocyclopropaneSimmons-Smith (Zinc Carbenoid)Direct monofluorocyclopropanation, Stereospecific.Limited commercial availability, Potentially harsh conditions.
TMSCF₃ (Ruppert-Prakash Reagent) gem-DifluorocyclopropaneDifluorocarbene AdditionReadily available, Generates difluorocarbene under mild conditions.[7]Does not produce monofluorocyclopropanes, Can be sensitive to moisture.
CH₂I₂ / Zn(Cu) or Et₂Zn Non-fluorinated CyclopropaneSimmons-Smith (Zinc Carbenoid)Well-established, High yields for many substrates.[3]Does not introduce fluorine.
Fluoro-Substituted Diazo Compounds MonofluorocyclopropaneMetal-Catalyzed Carbene TransferCan provide access to highly functionalized products.[8]Diazo compounds can be explosive and require careful handling.

Experimental Data: A Case Study with Fluoro-Substituted Allylic Alcohols

A study by Delion, L. et al. (2020) provides valuable data on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using a modified Simmons-Smith reaction with diiodomethane and diethylzinc. While this study does not use FCHI₂ directly, it demonstrates the high yields and stereoselectivities achievable in fluorocyclopropane synthesis using zinc carbenoids. The conditions are analogous to what would be used with FCHI₂ for monofluorocyclopropanation.

EntrySubstrateYield (%)Enantiomeric Excess (ee %)
1(Z)-2-fluoro-3-phenylprop-2-en-1-ol9095
2(Z)-3-(4-methoxyphenyl)-2-fluoroprop-2-en-1-ol>9095
3(Z)-2-fluoro-3-(p-tolyl)prop-2-en-1-ol9295
4(E)-2-fluoro-3-phenylprop-2-en-1-ol5889

Data adapted from Delion, L., et al. (2020).[9] These results highlight the excellent yields and stereocontrol that can be achieved in the synthesis of fluorinated cyclopropanes using zinc-based reagents.

Experimental Protocols

General Protocol for Monofluorocyclopropanation using FCHI₂ (Illustrative)

Causality: This protocol is based on the Simmons-Smith reaction, where a zinc carbenoid is pre-formed before the addition of the alkene. Diethylzinc is often preferred over the zinc-copper couple for its higher reactivity and better solubility.[3] The reaction is conducted under an inert atmosphere at low temperatures to control the reactivity of the organozinc species.

Diagram 2: Experimental Workflow for FCHI₂ Cyclopropanation

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification FCHI2_sol Solution of FCHI₂ in anhydrous solvent Preformation Pre-form carbenoid: Add Et₂Zn to FCHI₂ at 0°C under Argon FCHI2_sol->Preformation Et2Zn_sol Solution of Et₂Zn in anhydrous solvent Et2Zn_sol->Preformation Alkene_add Add alkene solution dropwise at 0°C Preformation->Alkene_add Warm Allow to warm to RT and stir for 12-16h Alkene_add->Warm Quench Quench with sat. aq. NH₄Cl Warm->Quench Extract Extract with Et₂O or CH₂Cl₂ Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A typical workflow for monofluorocyclopropanation using this compound.

Step-by-Step Methodology:

  • Carbenoid Formation: To a stirred solution of this compound (2.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.1 equivalents in hexanes) dropwise. A white precipitate may form. Stir the mixture for 30 minutes at 0 °C.

  • Alkene Addition: Add a solution of the alkene (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the pre-formed carbenoid mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for gem-Difluorocyclopropanation using TMSCF₃ (for comparison)

Causality: This method relies on the generation of difluorocarbene from the Ruppert-Prakash reagent (TMSCF₃) using a catalytic amount of a fluoride source, such as sodium iodide.[7] The reaction is typically carried out at elevated temperatures to facilitate the decomposition of the trifluoromethyl anion intermediate into difluorocarbene and fluoride.

Step-by-Step Methodology:

  • Reaction Setup: To a sealed tube, add the alkene (1.0 equivalent), TMSCF₃ (2.0 equivalents), and sodium iodide (0.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction Progression: Heat the mixture to 70-80 °C for 12-24 hours. Monitor the reaction by TLC or GC.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Safety and Handling Considerations

Working with fluorinated and iodinated reagents requires strict adherence to safety protocols.

  • This compound (FCHI₂): This compound is expected to be toxic and an irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Diethylzinc (Et₂Zn): Highly pyrophoric and reacts violently with water and air. Must be handled under a strictly inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

  • Diiodomethane (CH₂I₂): Toxic and a suspected carcinogen. It is also dense and can be difficult to handle. Always use in a fume hood and wear appropriate PPE.[11]

  • TMSCF₃ (Ruppert-Prakash Reagent): A volatile and flammable liquid. It is also a source of fluoride ions, which are toxic. Handle with care in a fume hood.

  • Diazo Compounds: Potentially explosive and should be handled with extreme caution, preferably behind a blast shield.

Conclusion and Future Outlook

This compound offers a direct and stereospecific route to valuable monofluorocyclopropanes via a Simmons-Smith-type mechanism. Its primary advantage lies in the ability to introduce a single fluorine atom in a controlled manner, a feature not shared by difluorocarbene precursors like TMSCF₃. While the classic Simmons-Smith reagent (CH₂I₂) provides a non-fluorinated analog, FCHI₂ opens the door to a unique chemical space.

The choice of reagent will ultimately depend on the synthetic goal. For the synthesis of monofluorocyclopropanes, FCHI₂ is a compelling choice, provided it is accessible. For gem-difluorocyclopropanes, TMSCF₃ and other difluorocarbene sources remain the reagents of choice.

Future research in this area will likely focus on the development of more accessible and safer monofluorocyclopropanating agents, as well as the expansion of the substrate scope for these transformations. As the demand for novel fluorinated molecules in drug discovery continues to grow, the development of efficient and selective fluorocyclopropanation methods will remain a critical area of synthetic chemistry.

References

  • Couturier, M., & Pannecoucke, X. (2012). Syntheses and applications of monofluorinated cyclopropanes. Chemistry – A European Journal, 18(47), 14904-14917. [Link]

  • Sperga, A., & Veliks, J. (2023). Recent Advances in Monofluorinated Carbenes, Carbenoids, Ylides, and Related Species. Chemistry – A European Journal. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF. [Link]

  • PubChem. (n.d.). Fluoro(iodo)methane. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Beilstein Journals. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

  • Delion, L., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2019). Generation of fluoro(thio)carbenes from Me3SiCF2SAr. [Link]

  • Pericàs, M. A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • da Silva, A. A., et al. (2017). Zinc, Lithium and Magnesium Carbenoids: Chemical Properties and Relevant Applications in Organic Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Wikipedia. (n.d.). Fluorodiiodomethane. [Link]

  • Vankar, Y. D. (n.d.). Essentials of Oxidation, Reduction and C-C Bond Formation. Application in Organic Synthesis. NPTEL. [Link]

  • Varghese, J. J., et al. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Dolbier, W. R., Jr., & Thomoson, C. S. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8904-8908. [Link]

  • National Institutes of Health. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Research Core Facilities. (n.d.). Diiodomethane-MSDS.pdf. [Link]

  • Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Haszeldine, R. N., & Fields, R. (1972). Cyclopropane chemistry. Part II. Cyclopropanes as sources of difluorocarbene. Journal of the Chemical Society, Perkin Transactions 1, 1069-1073. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • McGouran, D. F., et al. (2024). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications, 15(1), 1-10. [Link]

  • ACS Green Chemistry Institute. (n.d.). Cyclopropanation with Free Carbenes. [Link]

  • Bobrova, A., et al. (2025). Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis. ChemRxiv. [Link]

  • MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

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A Comparative Guide to the Spectroscopic Analysis of Monofluorocyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of the Fluorinated Three-Membered Ring

The monofluorocyclopropane motif is of increasing importance in medicinal chemistry and materials science. The introduction of a single fluorine atom onto the strained cyclopropane ring can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinities. However, the very properties that make these structures desirable—the strained three-membered ring and the presence of the highly electronegative fluorine atom—present a unique set of challenges for unambiguous structural confirmation. This guide provides researchers, scientists, and drug development professionals with a comparative overview and detailed protocols for leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confidently elucidate the structure of monofluorocyclopropanes. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and indispensable technique for the structural determination of monofluorocyclopropanes. The spin-active nuclei (¹H, ¹³C, and ¹⁹F) provide a wealth of data on the molecular skeleton, connectivity, and stereochemistry through chemical shifts and spin-spin (J) couplings.

The Power of Multinuclear Analysis

A comprehensive NMR analysis involves a suite of experiments. The interplay between ¹H, ¹³C, and ¹⁹F spectra is crucial, as the fluorine atom creates characteristic splitting patterns that are diagnostic for the monofluorocyclopropane moiety.

  • ¹H NMR: Protons on the cyclopropane ring typically appear in the upfield region (approx. 0.5-2.0 ppm). The fluorine atom induces significant changes in the chemical shifts of adjacent protons and, more importantly, results in complex splitting patterns due to heteronuclear J-coupling (JHF). Geminal (²JHF) and vicinal (³JHF) couplings are particularly informative for establishing the fluorine's position.

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR is highly sensitive.[1] For monofluorocyclopropanes, a single resonance is expected, which will be split by neighboring protons. The chemical shift of this resonance provides information about the electronic environment, while the coupling patterns directly confirm which protons are spatially close to the fluorine atom.[2][3]

  • ¹³C NMR: The strained cyclopropyl carbons also resonate in the upfield region of the ¹³C spectrum. The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF, typically >180 Hz) and will appear as a doublet in the proton-decoupled spectrum.[4] Carbons two or three bonds away will show smaller, but still observable, couplings. To simplify the often-crowded ¹³C spectrum and enhance signal-to-noise, a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling can be invaluable.[5]

Deciphering J-Coupling: The Key to Connectivity

The through-bond interaction between nuclear spins, or J-coupling, is the cornerstone of structural confirmation. In monofluorocyclopropanes, the magnitudes of these couplings are highly dependent on the number of intervening bonds and the dihedral angle.

Coupling Type Typical Magnitude (Hz) Structural Information Provided
¹JCF 180 - 320 HzUnambiguously identifies the carbon atom directly bonded to the fluorine. The large magnitude is a hallmark of a direct C-F bond.[1][4]
²JHF (geminal)45 - 80 HzConfirms the fluorine and proton are attached to the same carbon. Its magnitude can provide stereochemical insights.
³JHF (vicinal)5 - 20 HzEstablishes connectivity between the fluorinated carbon and an adjacent CH group. The magnitude is dependent on the dihedral angle.
²JCF 15 - 25 HzConfirms which carbon atoms are adjacent to the C-F bond.

Table 1: Characteristic NMR J-coupling constants in monofluorocyclopropanes.

Advanced 2D NMR Experiments

For complex molecules, two-dimensional (2D) NMR experiments are essential to assemble the full structure.

  • ¹H-¹H COSY: Maps correlations between J-coupled protons, helping to trace out the proton network on the cyclopropane ring and any substituents.

  • ¹H-¹³C HSQC/HMQC: Correlates each proton with its directly attached carbon atom.

  • ¹H-¹³C HMBC: Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for connecting molecular fragments.

  • ¹H-¹⁹F HETCOR: A powerful experiment that directly correlates protons with the fluorine nucleus, visually confirming the JHF couplings observed in 1D spectra.[2]

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

While not as structurally definitive as NMR, IR spectroscopy is a fast and simple method to confirm the presence of the cyclopropane ring and the carbon-fluorine bond. The high strain in the cyclopropane ring gives rise to characteristic vibrational modes.[6]

  • C-H Stretching: The C-H bonds of the cyclopropane ring typically show stretching vibrations at a higher frequency (~3050-3080 cm⁻¹) than those in unstrained alkanes.[7]

  • Ring Vibrations ("Breathing"): The symmetric stretching of the cyclopropane ring is often observed near 1000-1020 cm⁻¹.[7][8]

  • C-F Stretching: The C-F stretch is a strong absorption typically found in the 1000-1200 cm⁻¹ region. This band can sometimes overlap with other vibrations in the fingerprint region, making definitive assignment challenging without comparison to computational models or reference spectra.[9]

Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

  • Molecular Ion (M⁺): Electron Impact (EI) or softer ionization techniques like Electrospray Ionization (ESI) will reveal the molecular ion peak. High-Resolution Mass Spectrometry (HRMS) is essential for obtaining an accurate mass, which can be used to confirm the elemental composition (e.g., CₓHᵧF) and rule out alternative structures.[10]

  • Fragmentation Pattern: Cyclopropanes are known to undergo characteristic ring-opening upon ionization.[11] The presence of a fluorine atom will influence the fragmentation pathways. Common fragmentation might involve the loss of a hydrogen atom ([M-1]⁺), a fluorine atom ([M-19]⁺), or HF ([M-20]⁺). Analysis of these fragments can help corroborate the proposed structure. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for separating isomers and obtaining clean mass spectra.[12]

Comparative Analysis: Choosing the Right Tool

Each technique provides a different piece of the structural puzzle. They are best used in a complementary fashion to build a complete and validated picture of the molecule.

Technique Primary Information Strengths Limitations Sample Type
NMR Connectivity, Stereochemistry, SkeletonUnambiguous structural detail, non-destructiveLower sensitivity, requires ~1-5 mg, complex spectraSolution
IR Functional Groups, Ring StrainFast, inexpensive, small sample amountNot definitive for isomer determination, fingerprint region can be complexSolid, Liquid, Gas
MS Molecular Weight, Elemental FormulaHigh sensitivity (µg-ng), confirms formula (HRMS)Destructive, fragmentation can be complex, doesn't easily distinguish isomersSolid, Liquid, Gas

Table 2: Comparison of primary spectroscopic techniques for monofluorocyclopropane analysis.

Workflow & Methodological Relationships

The following diagram illustrates a logical workflow for the comprehensive structural analysis of a newly synthesized monofluorocyclopropane.

G Structural Elucidation Workflow for Monofluorocyclopropanes cluster_0 Initial Analysis cluster_1 Primary Techniques cluster_2 Data Interpretation & Confirmation Unknown Unknown Compound (e.g., from synthesis) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Unknown->NMR MS Mass Spectrometry (LRMS & HRMS) Unknown->MS IR IR Spectroscopy Unknown->IR Connectivity Determine Connectivity (J-Coupling, 2D NMR) NMR->Connectivity Provides MolFormula Confirm Molecular Formula (HRMS) MS->MolFormula Provides FuncGroup Identify Functional Groups (IR Absorptions) IR->FuncGroup Provides Structure Proposed Structure Connectivity->Structure MolFormula->Structure FuncGroup->Structure Final Confirmed Structure Structure->Final Validation

Caption: A workflow diagram illustrating the complementary use of NMR, MS, and IR for structural elucidation.

Experimental Protocols

Protocol 1: Comprehensive NMR Analysis

This protocol outlines the steps for acquiring a full suite of NMR data for a novel monofluorocyclopropane.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified monofluorocyclopropane sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with expected analyte resonances.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F frequencies.[13]

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Tune and match the probe for all three nuclei (¹H, ¹³C, ¹⁹F) to ensure optimal sensitivity and pulse delivery.[13]

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the entire expected range (e.g., -1 to 12 ppm).

    • ¹⁹F Spectrum: Acquire a ¹⁹F spectrum. It is often beneficial to acquire both a proton-coupled and a proton-decoupled spectrum to simplify the resonance and confirm couplings. Set the spectral width appropriately (e.g., -50 to -250 ppm, depending on the structure).

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. An extended number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.[13] Consider running DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • 2D Spectra (as needed): Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra using standard instrument parameters.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak or TMS. Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

    • Analyze the multiplicity (splitting patterns) and measure the J-coupling constants (in Hz) for all relevant signals in the ¹H, ¹³C, and ¹⁹F spectra.

Key NMR Correlations Visualization

The following diagram highlights the most important J-coupling interactions used to define the structure of a monofluorocyclopropane.

Caption: Diagram of crucial through-bond J-coupling correlations for structural analysis.

Conclusion

The structural confirmation of monofluorocyclopropanes requires a multi-faceted spectroscopic approach. While IR and MS provide rapid and valuable data regarding functional groups and molecular formula, they lack the definitive power of NMR. A comprehensive analysis, centered around multinuclear (¹H, ¹³C, ¹⁹F) and multidimensional NMR spectroscopy, is the gold standard. By carefully analyzing chemical shifts and, most importantly, the characteristic J-coupling constants (¹JCF, ²JHF, ³JHF), researchers can unambiguously determine the constitution and stereochemistry of these valuable chemical entities. This guide serves as a framework for designing and interpreting these experiments, ensuring the scientific integrity of the structural assignment.

References

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A Comparative Guide to the Kinetic Studies of Monofluorocarbene Generation from Fluoro(diiodo)methane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the controlled introduction of fluorine into molecular scaffolds is a paramount objective. The monofluoromethylene moiety (–CHF–) offers a unique tool for modulating electronic and steric properties. Monofluorocarbene (:CHF), a fleeting yet potent reactive intermediate, is a key reagent for installing this group, primarily through monofluorocyclopropanation of alkenes. The efficacy and selectivity of these transformations are critically dependent on the rate at which :CHF is generated.

This guide provides an in-depth technical analysis of the kinetic studies surrounding the generation of monofluorocarbene, with a specific focus on fluoro(diiodo)methane (CHI₂F) as a promising precursor. We will objectively compare its projected performance with established alternatives, supported by foundational chemical principles and detailed experimental protocols designed for robust kinetic analysis.

The Case for this compound: A Precursor Poised for Mild Carbene Generation

The choice of a carbene precursor is a delicate balance between stability for handling and sufficient reactivity for generation under mild conditions. Traditional precursors often require harsh thermal inputs or strongly basic conditions, limiting functional group tolerance. This compound emerges as an attractive alternative based on fundamental principles of chemical bonding.

The reactivity of haloalkanes in elimination or substitution reactions is inversely correlated with the strength of the carbon-halogen bond.[1][2] The carbon-iodine bond is the longest and weakest among the halogens, requiring significantly less energy to cleave.[3]

BondAverage Bond Enthalpy (kJ/mol)
C-F~485
C-Cl~340
C-Br~280
C-I ~210
Table 1: Comparison of Carbon-Halogen Bond Enthalpies.

This fundamental property suggests that CHI₂F should undergo α-elimination to form :CHF under considerably milder thermal conditions than its chloro- or bromo-analogues, thereby preserving sensitive functionalities in complex substrates.

Proposed Mechanism of Generation

The thermal decomposition of this compound is postulated to proceed via a concerted or stepwise α-elimination mechanism, releasing molecular iodine and the singlet monofluorocarbene. The carbene is then rapidly trapped by a suitable alkene to yield the desired monofluorocyclopropane product.

G cluster_main Mechanism: Thermal Generation of :CHF from CHI₂F CHI2F This compound (CHI₂F) TS Transition State CHI2F->TS Δ (Heat) CHF Monofluorocarbene (:CHF) TS->CHF I2 Iodine (I₂) TS->I2 Product Monofluorocyclopropane CHF->Product + Alkene Alkene Alkene (Trapping Agent)

Figure 1: Proposed thermal α-elimination of I₂ from CHI₂F to generate :CHF.

A Protocol for Trustworthy Kinetic Analysis: In-Situ ¹⁹F NMR Spectroscopy

To quantify the rate of fluorocarbene generation from CHI₂F, a self-validating experimental protocol is essential. The following methodology is designed to yield reproducible kinetic data by leveraging the power of in-situ ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is exceptionally well-suited for this task due to its high sensitivity, wide chemical shift range, and the virtual absence of background signals, allowing for clean, quantitative monitoring of the fluorine-containing precursor.[4]

Causality Behind Experimental Design

The core of this protocol is the principle of pseudo-first-order kinetics . By using a large excess of a carbene trapping agent (e.g., >10 equivalents of styrene), the concentration of the trapping agent remains effectively constant throughout the reaction. This simplifies the rate law, making the disappearance of CHI₂F dependent only on its own concentration. This approach isolates the rate-determining generation of the carbene from its subsequent trapping, which is designed to be very fast.[5]

Figure 2: Step-by-step workflow for determining kinetic parameters of :CHF generation.
Detailed Step-by-Step Methodology
  • Reagent and Glassware Preparation:

    • Rationale: Impurities can catalyze or inhibit the reaction, leading to erroneous kinetic data.

    • Action: Ensure all glassware is oven-dried. Purify this compound via vacuum distillation. Pass the carbene trapping agent (e.g., styrene) through a short column of basic alumina to remove the inhibitor. Use an anhydrous, deuterated solvent (e.g., toluene-d₈) for NMR locking.

  • Sample Preparation for NMR Analysis:

    • Rationale: Precise concentrations and a large, known excess of the trapping agent are critical for applying the pseudo-first-order model.

    • Action: In a glovebox, prepare a stock solution of CHI₂F in the chosen solvent. In a J. Young NMR tube, add the solvent (e.g., 500 µL) and the trapping agent (e.g., >10 molar equivalents relative to the final CHI₂F concentration). Seal the tube.

  • Instrument Setup and Thermal Equilibration:

    • Rationale: The reaction rate is highly sensitive to temperature. Ensuring thermal equilibrium before reaction initiation is mandatory for accurate results.

    • Action: Insert the NMR tube into the NMR probe, which has been pre-calibrated and set to the desired temperature (e.g., 80 °C). Allow the sample to equilibrate for at least 15 minutes. Perform standard locking and shimming procedures on the sample.

  • Reaction Initiation and Monitoring:

    • Rationale: The "t=0" point must be defined as accurately as possible. Automated, time-lapsed acquisition provides a high-density dataset for robust analysis.

    • Action: Briefly remove the NMR tube, inject a precise volume of the CHI₂F stock solution, shake vigorously for 2-3 seconds, and rapidly re-insert the tube into the probe. Immediately begin an automated array of ¹⁹F NMR spectra (e.g., one spectrum every 60 seconds for 2-3 half-lives).

  • Data Extraction and Analysis:

    • Rationale: The integrated signal intensity is directly proportional to the concentration of the species. A linear plot of ln(concentration) versus time is the definitive signature of a first-order (or pseudo-first-order) process.

    • Action: Process the collected spectra. For each time point, integrate the ¹⁹F NMR signal corresponding to CHI₂F. Normalize the initial integral to the starting concentration. Plot the natural logarithm of the concentration of CHI₂F versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant, -kobs.

  • Determination of Activation Parameters:

    • Rationale: The Arrhenius equation relates the rate constant to temperature, allowing for the determination of the activation energy (Ea), which represents the energetic barrier to the reaction.

    • Action: Repeat the entire experiment (Steps 2-5) at a minimum of four other distinct temperatures (e.g., 90 °C, 100 °C, 110 °C, 120 °C). Construct an Arrhenius plot of ln(kobs) versus 1/T (in Kelvin). The activation energy can be calculated from the slope (Slope = -Ea/R, where R is the ideal gas constant).

Comparative Analysis of Monofluorocarbene Precursors

While direct experimental kinetic data for CHI₂F is not yet widely published, we can construct a robust comparison with other common monofluorohalomethane precursors based on established chemical principles. The primary determinant of thermal lability is the carbon-halogen bond dissociation energy (BDE).

PrecursorFormulaGeneration Method(s)C–X BDE (kJ/mol)Expected Relative EₐKey Advantages & Disadvantages
This compound CHI₂FThermal, Photochemical~210 (C–I) [3]Low (+) Expected mildest thermal conditions.(-) Lower stability, potential cost, I₂ side products.
Dibromofluoromethane CHFBr₂Thermal, Base-induced~280 (C–Br)[1]Medium(+) Good balance of reactivity and stability.(-) Requires higher temperatures than CHI₂F.
Dichlorofluoromethane CHFCl₂Thermal, Base-induced~340 (C–Cl)[1]High(+) Inexpensive, stable precursor.(-) Requires harsh conditions (high temp. or strong base).

Table 2: Objective comparison of common monofluorocarbene precursors.

Field-Proven Insights:

  • This compound (CHI₂F): The exceptionally low C–I bond energy strongly predicts that CHI₂F will be the precursor of choice for thermally sensitive substrates. The activation energy for carbene generation is expected to be the lowest in this series, enabling reactions at significantly reduced temperatures and avoiding the need for strong, often incompatible, bases. However, its higher reactivity may translate to lower shelf-life, and the generation of stoichiometric iodine could potentially interfere with certain catalysts or functional groups.

  • Dibromofluoromethane (CHFBr₂): This precursor represents a practical middle ground. It is more stable than its iodo-analogue but more reactive than the chloro-version. It is often used with bases like potassium tert-butoxide or in thermal applications where moderate heat is acceptable.

  • Dichlorofluoromethane (CHFCl₂): As an inexpensive and highly stable gas, CHFCl₂ is a workhorse precursor but its utility is limited by the harsh conditions required for :CHF generation. High temperatures or very strong bases (e.g., organolithiums) are typically necessary, precluding its use in complex molecule synthesis with delicate functional groups.

Advanced Methodologies for Deeper Mechanistic Insight

While in-situ NMR provides excellent data on precursor consumption, a multi-faceted approach can offer a more complete picture of the reaction mechanism.

  • Laser Flash Photolysis (LFP): For precursors that can be activated photochemically, LFP offers a powerful tool for directly observing the transient carbene species in real-time. This technique can determine the absolute rate constants for the carbene's reactions with trapping agents, providing a level of detail unattainable through methods that only monitor reactant decay. Studies on the analogous photolysis of diiodomethane (CH₂I₂) serve as an excellent blueprint for such experiments.[8][9]

Conclusion

The kinetic analysis of fluorocarbene generation is critical for the rational design of synthetic methodologies. This compound (CHI₂F) stands out as a highly promising precursor for the mild, thermal generation of monofluorocarbene, a claim strongly supported by fundamental bond-energy principles. The detailed protocol for in-situ ¹⁹F NMR analysis presented herein provides a robust and trustworthy framework for validating this hypothesis and quantifying its reactivity. By comparing its kinetic profile to those of established precursors, researchers can make informed decisions, tailoring the choice of carbene source to the specific demands of their synthetic targets. The pursuit of experimental data for CHI₂F will undoubtedly unlock new possibilities in the controlled synthesis of monofluorinated compounds for the pharmaceutical and materials science industries.

References

  • Save the Student. (2023). Reactivity of Halogenoalkanes. Available at: [Link]

  • Clark, J. (n.d.). an introduction to halogenoalkanes (haloalkanes). Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Haloalkane. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. Reactions of Haloalkanes: SN2 Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Photo-induced Isomerization Kinetics of Diiodomethane in Supercritical Fluid Solution - Local Density Effects. Available at: [Link]

  • MDPI. (n.d.). Thermal Decomposition Process of Fireproof Sealant Measured with Thermogravimetric and Fourier Transform Infrared Spectroscopy Analysis and Estimated Using Shuffled Complex Evolution. Available at: [Link]

  • Purdue University Graduate School. (2020). The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals. Figshare. Available at: [Link]

  • PubMed. (n.d.). Photoinduced isomerization kinetics of diiodomethane in supercritical fluid solution: local density effects. Available at: [Link]

  • ChemRxiv. (n.d.). Kinetic traps in chemically fueled self-assembly and how to overcome them. Available at: [Link]

  • PubMed. (2001). Bimolecular kinetic studies with high-temperature gas-phase 19F NMR: cycloaddition reactions of fluoroolefins. Available at: [Link]

  • PubMed. (2013). Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway. Available at: [Link]

  • YouTube. (2017). Prof. Blackmond: Kinetic Studies in Analysis of C-H Functionalization Reactions. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of Fluoro(diiodo)methane for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the precise introduction of fluorinated moieties is a critical tool for modulating the physicochemical and biological properties of molecules.[1] Fluoro(diiodo)methane (CHFI₂) has emerged as a reagent of significant interest, offering a unique reactivity profile for the introduction of a fluorinated one-carbon unit. This guide provides an in-depth, objective comparison of the reactivity of this compound against other common dihalomethanes, supported by experimental insights to inform rational reagent selection in organic synthesis.

Introduction: The Unique Position of this compound

Dihalomethanes are fundamental building blocks in organic synthesis, most notably for the formation of cyclopropane rings via carbenoid intermediates, as exemplified by the Simmons-Smith reaction.[2][3][4] The substitution of a hydrogen atom with a highly electronegative fluorine atom in this compound introduces a significant electronic perturbation, altering its reactivity in comparison to non-fluorinated analogues like diiodomethane (CH₂I₂) and dibromomethane (CH₂Br₂). This guide will dissect the practical implications of this structural modification.

Benchmarking Reactivity: A Comparative Analysis

The utility of dihalomethanes is often realized through two primary pathways: the formation of a carbenoid for reactions like cyclopropanation, and as an electrophile in nucleophilic substitution reactions. Here, we benchmark the performance of this compound against its counterparts in these key transformations.

Carbenoid-Mediated Cyclopropanation

The generation of a zinc carbenoid is a cornerstone of the Simmons-Smith reaction, a robust method for converting alkenes to cyclopropanes.[2][3][5] The nature of the halogens on the methane core directly influences the ease of carbenoid formation and its subsequent reactivity.

Comparative Data for the Cyclopropanation of Cyclohexene:

ReagentTypical ConditionsRelative ReactivityTypical Yield (%)Key Considerations
This compound (CHFI₂) ** Et₂Zn or Zn(Cu)ModerateGoodPrecursor to fluorocarbenes for fluorinated cyclopropanes.[6]
Diiodomethane (CH₂I₂) Et₂Zn (Furukawa Mod.)High>90%The classic, high-yielding reagent for standard cyclopropanations.[7][8]
Dibromomethane (CH₂Br₂) Et₂Zn or Zn(Cu)LowerModerateA more economical but less reactive alternative to CH₂I₂.[3]
Diazomethane (CH₂N₂) **Photochemical/ThermalVery HighHighHighly efficient but also toxic and explosive, requiring specialized handling.[2][8][9]

Expert Insights on Reactivity Trends:

Diiodomethane is the most widely used reagent for Simmons-Smith cyclopropanation due to the lability of the carbon-iodine bonds, which facilitates the formation of the active organozinc carbenoid.[2][3][4] This translates to high yields and broad substrate scope.[5][10]

This compound, while also an effective cyclopropanation reagent, is primarily valued as a precursor to fluorocarbenes, enabling the synthesis of fluorinated cyclopropanes.[6] The powerful electron-withdrawing effect of the fluorine atom influences the stability and reactivity of the carbenoid intermediate.

A Versatile Fluoromethylating Agent

Beyond cyclopropanation, this compound and the related fluoroiodomethane (CH₂FI) are valuable reagents for introducing the fluoromethyl (-CH₂F) group, a motif of increasing importance in medicinal chemistry.[1][11][12]

Modes of Reactivity for Fluoromethylation:

  • Nucleophilic Fluoromethylation: Fluoroiodomethane can act as a precursor to fluorinated lithium carbenoids, which can then react with various electrophiles.[13]

  • Electrophilic Fluoromethylation: The electron-withdrawing fluorine atom makes the carbon center in fluoroiodomethane susceptible to nucleophilic attack, allowing for Sₙ2-type reactions.[13]

  • Radical Fluoromethylation: Recent advances have demonstrated that fluoroiodomethane can serve as a source of the fluoromethyl radical under visible light-mediated conditions, expanding its synthetic utility.[1][14]

Mechanistic Underpinnings of Reactivity

The observed differences in the reactivity of dihalomethanes can be attributed to fundamental electronic and steric factors.

  • Carbon-Halogen Bond Strength: The C-I bond (approximately 233 kJ/mol) is significantly weaker than the C-F bond (approximately 460 kJ/mol), making the iodine atoms in both this compound and diiodomethane the more reactive leaving groups in both carbenoid formation and nucleophilic substitution.[12][14]

  • Inductive Effect of Fluorine: The high electronegativity of fluorine in this compound exerts a strong electron-withdrawing inductive effect. This polarization of the C-F bond impacts the electron density at the carbon center, influencing its electrophilicity and the stability of reaction intermediates.

Workflow for Comparative Cyclopropanation

The following diagram outlines a standardized experimental workflow for benchmarking the reactivity of different dihalomethanes in a cyclopropanation reaction.

Caption: Standardized workflow for benchmarking dihalomethane reactivity.

Experimental Protocol: Benchmarking Cyclopropanation

This protocol provides a robust method for comparing the reactivity of this compound and diiodomethane in the cyclopropanation of a model alkene like styrene.

Materials:

  • Styrene (freshly distilled)

  • This compound

  • Diiodomethane

  • Diethylzinc (Et₂Zn) or Zinc-Copper couple (Zn(Cu))

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In separate, flame-dried flasks under an inert atmosphere (e.g., Argon), add the alkene (1.0 equiv) and the internal standard to the anhydrous solvent.

  • Carbenoid Generation:

    • For Zn(Cu): Add the activated zinc-copper couple (2.0 equiv) to the flask.

    • For Et₂Zn (Furukawa Modification): Add a solution of diethylzinc (1.1 equiv) in the appropriate solvent.

  • Dihalomethane Addition: Cool the reaction mixtures to 0 °C. To each flask, add the respective dihalomethane (1.2 equiv) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by taking aliquots at regular time intervals and analyzing them by GC-MS.

  • Workup: Upon completion (or after a standardized time for comparison), carefully quench the reactions with saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the cyclopropanated product by ¹H NMR spectroscopy and/or GC analysis relative to the internal standard.

Logical Framework for Reagent Selection

Reagent_Selection Goal Synthetic Goal Fluorocyclopropane Fluorinated Cyclopropane Synthesis Goal->Fluorocyclopropane Standard_Cyclopropanation High-Yield Standard Cyclopropanation Goal->Standard_Cyclopropanation Fluoromethylation Fluoromethyl Group Introduction Goal->Fluoromethylation Reagent_CHFI2 Choose this compound Fluorocyclopropane->Reagent_CHFI2 as fluorocarbene precursor Reagent_CH2I2 Choose Diiodomethane Standard_Cyclopropanation->Reagent_CH2I2 for optimal yield and reactivity Reagent_CH2FI Choose Fluoroiodomethane Fluoromethylation->Reagent_CH2FI as a versatile -CH₂F source

Caption: Decision-making guide for selecting the appropriate dihalomethane.

Conclusion and Future Directions

The selection of a dihalomethane reagent is a critical decision that should be guided by the specific synthetic objective. While diiodomethane remains the workhorse for general-purpose, high-yield cyclopropanations, this compound provides access to valuable fluorinated cyclopropanes.[3][6] Furthermore, the broader class of fluorinated dihalomethanes, including fluoroiodomethane, offers a versatile platform for various fluoromethylation strategies that are indispensable in modern drug discovery.[12][13] Future research will likely focus on the development of more efficient and selective catalytic systems for activating these reagents, further expanding their synthetic utility.

Sources

A Comparative Guide to Enantioselective Monofluorocyclopropanation: Leveraging Chiral Catalysts with Fluoro(diiodo)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Monofluorocyclopropanes in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When combined with the conformationally rigid cyclopropane ring, the resulting monofluorocyclopropane moiety becomes a highly desirable pharmacophore.[1][2] This unique structural element can enforce specific molecular conformations, leading to enhanced target selectivity and improved pharmacokinetic profiles.[3][4] Consequently, the development of synthetic methods that provide precise stereochemical control over the formation of these motifs is of paramount importance to drug development professionals.[5][6]

This guide provides an in-depth comparison of contemporary chiral catalyst systems for the enantioselective monofluorocyclopropanation of alkenes, with a specific focus on the use of fluoro(diiodo)methane (ICH₂F). This reagent has emerged as a practical and efficient monofluorocarbene precursor for these transformations.[7] We will dissect the performance of leading catalyst classes, provide detailed experimental protocols, and explain the mechanistic underpinnings that govern stereoselectivity, thereby equipping researchers with the knowledge to select and implement the optimal strategy for their synthetic challenges.

Comparative Analysis of Chiral Catalyst Systems

The central challenge in this field is to control the absolute stereochemistry of the newly formed cyclopropane ring. This is achieved through the use of chiral catalysts that create a transient, asymmetric environment around the reactive metal-carbene intermediate. While various metals have been explored, rhodium and copper complexes have proven to be the most robust and versatile for this transformation.[8][9]

Rhodium-Based Catalysts

Dirhodium(II) complexes, particularly those featuring chiral carboxylate or carboxamidate ligands, are highly effective in catalyzing enantioselective cyclopropanation reactions. These catalysts react with the fluorocarbene precursor to form a rhodium-carbene species, which then undergoes a concerted, albeit asynchronous, cyclopropanation with the alkene.[8] The stereochemical outcome is dictated by the chiral scaffold of the ligand, which directs the approach of the alkene to one face of the carbene. Catalysts like Rh₂(S-BTPCP)₄ have demonstrated the ability to produce monofluoromethyl-cyclopropanes with excellent yields and high levels of diastereo- and enantioselectivity.

Copper-Based Catalysts

Copper complexes, often paired with chiral bisoxazoline (BOX) or phosphine ligands, represent another premier class of catalysts for asymmetric cyclopropanation. Copper(I) systems are particularly effective and are believed to operate via a similar mechanism involving the formation of a chiral copper-carbene intermediate. These systems are often more economical than their rhodium counterparts and have shown remarkable efficacy, providing access to chiral 1,1-cyclopropane diesters and other derivatives in high yields and enantioselectivities.[9][10]

Performance Data Summary

The following table summarizes representative performance data for leading catalyst systems in the enantioselective cyclopropanation of alkenes. It is important to note that direct comparisons can be challenging as reaction conditions and substrates often vary between studies.[3] However, this data provides a valuable snapshot of the capabilities of each system.

Catalyst SystemLigand TypeAlkene SubstrateCarbene SourceYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Rh₂(S-BTPCP)₄ Chiral Carboxamidate(E)-StilbeneEthyl 2-diazo-2-fluoroacetate99%>20:198%
Rh₂(S-TCPTAD)₄ Chiral CarboxamidateAcrylate derivativeAryldiazoacetateup to 98%N/Aup to 98%[8]
Cu(I)-tBuBOX Bisoxazoline(E)-Styryl pinacolboronateTrifluorodiazoethane>95%>20:196%[10]
Cu(I)-Bi-side arm BOX BisoxazolineIndeneDiazomalonate95%N/A95%[9]
Palladium(II) Complex Chiral Hydroxamic AcidCyclobutanecarboxylic acidArylboron reagentup to 99%N/Aup to 97%[11]

Mechanistic Overview: The Catalytic Cycle

The generally accepted mechanism for metal-catalyzed cyclopropanation involves the formation of a metal-carbene (or carbenoid) intermediate. This electrophilic species is the key to the reaction's success. The chiral ligands surrounding the metal center create a defined asymmetric pocket, which forces the incoming alkene to approach from a specific trajectory, thereby determining the stereochemistry of the final product.

Catalytic Cycle Catalyst Chiral Catalyst [M]-L Intermediate Active Metal-Fluorocarbene [M]=CHF(L) Catalyst->Intermediate + ICH₂F - 2I⁻ ICH2F ICH₂F (Carbene Source) center Intermediate->center + Alkene Alkene Alkene Substrate Alkene->center Product Enantioenriched Monofluorocyclopropane Product->Catalyst Catalyst Regeneration center->Product Cyclopropanation

Caption: Generalized catalytic cycle for enantioselective monofluorocyclopropanation.

Detailed Experimental Protocol: Rhodium-Catalyzed Synthesis

This protocol is a representative example adapted from methodologies demonstrating high efficiency and stereoselectivity.

Objective: To synthesize an enantioenriched monofluoromethyl-1,2-diaryl cyclopropane ester.

Materials:

  • Dirhodium(II) tetrakis[(S)-N-(p-dodecylbenzenesulfonyl)prolinate], Rh₂(S-DOSP)₄ or similar chiral rhodium catalyst.

  • This compound (ICH₂F).

  • Alkene (e.g., (E)-Stilbene).

  • Anhydrous dichloromethane (DCM) or another suitable solvent.

  • Diethylzinc (ZnEt₂) or another suitable reductant/activator.

  • Standard laboratory glassware, dried in an oven.

  • Inert atmosphere setup (Schlenk line or glovebox with Nitrogen or Argon).

  • Silica gel for column chromatography.

Procedure:

  • Catalyst Preparation & Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium(II) catalyst (e.g., 1-2 mol%).

    • Add the alkene substrate (1.0 eq) to the flask.

    • Dissolve the solids in anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1 M.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a cryobath.

  • Reagent Addition:

    • In a separate flask, prepare a solution of this compound (1.5 eq) in the anhydrous solvent.

    • Slowly add a solution of diethylzinc (1.5 eq) to the this compound solution at a low temperature to form the active zinc fluorocarbenoid in situ.

    • Using a syringe pump, add the freshly prepared zinc fluorocarbenoid solution to the stirred reaction mixture containing the catalyst and alkene over several hours. Causality Note: The slow addition is critical to maintain a low concentration of the reactive carbene, minimizing side reactions and ensuring high stereocontrol.

  • Reaction Monitoring & Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Determine the yield of the purified product.

    • Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Experimental Workflow

The following diagram outlines the key steps of the experimental protocol, providing a clear visual guide for laboratory execution.

Caption: Step-by-step workflow for a typical enantioselective monofluorocyclopropanation.

Conclusion and Future Outlook

The enantioselective synthesis of monofluorocyclopropanes using chiral catalysts and this compound has matured into a reliable and powerful strategy for accessing valuable building blocks for drug discovery. Rhodium and copper catalysts, equipped with sophisticated chiral ligands, consistently deliver high yields and excellent levels of stereocontrol across a range of olefin substrates. The choice between these systems often depends on factors such as cost, substrate scope, and catalyst availability.

Future research will likely focus on expanding the substrate scope to include more challenging, electron-deficient alkenes and developing more sustainable catalysts based on earth-abundant metals like iron.[12] Furthermore, the development of catalytic systems that can operate under milder conditions with lower catalyst loadings will continue to be a major driver of innovation in this field, further enhancing the practical utility of this important transformation.

References

  • Ni, C., & Hu, J. (2012). Syntheses and applications of monofluorinated cyclopropanes. Chemistry, 18(47), 14904-17. [Link]

  • Wikipedia. (n.d.). Fluorodiiodomethane. [Link]

  • ResearchGate. (n.d.). Catalytic enantioselective synthesis of fluorocyclopropanes from α‐fluoroacrylates and donor–acceptor diazo compounds. [Link]

  • Gajda, A., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(2), 435. [Link]

  • Lindsay, V. N. G., Lin, W., & Charette, A. B. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Accounts of chemical research, 45(4), 644-655. [Link]

  • Wikipedia. (n.d.). Fluoroiodomethane. [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link]

  • Morandi, B., & Carreira, E. M. (2012). Rhodium catalysed enantioselective synthesis of mono-(halo)-methyl-cyclopropanes. Organic & Biomolecular Chemistry, 10(28), 5309-5311. [Link]

  • Pons, A., Beucher, H., Ivashkin, P., Lemonnier, G., Poisson, T., Charette, A. B., Jubault, P., & Pannecoucke, X. (2015). Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes. Organic Letters, 17(7), 1790–1793. [Link]

  • Vasilev, E., Josa, V., & Mykhailiuk, P. K. (2021). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 12(11), 1774-1779. [Link]

  • Al-dujayli, M. S., & Al-Azawi, A. M. (2020). Themed collection Contemporary Synthetic Chemistry in Drug Discovery. RSC Publishing. [Link]

  • Wang, Z., Chen, Z., Sun, Z., & Tang, Y. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins With Diazomalonates. Organic Letters, 19(21), 5717-5719. [Link]

  • Ielo, L., & Mele, A. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. [Link]

  • Meanwell, N. A. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 16(15), 2636-2681. [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2014). Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand. Journal of the American Chemical Society, 136(47), 16498-16501. [Link]

  • del Pozo, C., & Fustero, S. (2013). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 15(11), 2806-2809. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Synthesis of Enantioenriched Cyclopropanes. [Link]

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A Researcher's Guide to the Computational Analysis of Transition States in Fluoro(diiodo)methane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of reaction mechanisms at the molecular level is paramount. The fleeting, high-energy transition state holds the key to reaction kinetics and selectivity. This guide provides a comprehensive comparison of computational methods for analyzing the transition states in reactions involving fluoro(diiodo)methane (CHFI₂), a molecule of interest due to the unique interplay of highly electronegative fluorine and large, polarizable iodine atoms. While direct experimental data on the reaction kinetics of CHFI₂ is scarce, this guide offers a framework for predictive analysis using state-of-the-art computational techniques, benchmarked against closely related systems.

The Challenge of this compound: A Computational Perspective

This compound presents a fascinating case for computational analysis. The presence of both a small, highly electronegative fluorine atom and two large, easily polarizable iodine atoms on the same carbon center creates a unique electronic environment. This influences the pathways of nucleophilic substitution (SN2) and elimination reactions, making the prediction of reaction barriers and transition state geometries a non-trivial task. High-level computational methods are essential to accurately capture the complex interplay of steric and electronic effects.

Comparing Computational Methodologies: A Guide to Accurate Predictions

The choice of computational method is critical for obtaining reliable results. Here, we compare two major classes of methods: ab initio and Density Functional Theory (DFT), with a focus on their application to halogenated methanes.

High-Accuracy Ab Initio Methods: The Gold Standard

Ab initio methods, based on first principles of quantum mechanics, offer a systematic pathway to achieving high accuracy.

  • Coupled Cluster Theory (CCSD(T)) : Often considered the "gold standard" in quantum chemistry, the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations) provides highly accurate energies. For molecules containing heavy elements like iodine, it is crucial to use basis sets that include relativistic corrections. Explicitly correlated methods, such as CCSD(T)-F12b , further improve accuracy by better describing the electron cusp.

  • Møller-Plesset Perturbation Theory (MP2) : While less computationally expensive than CCSD(T), second-order Møller-Plesset perturbation theory (MP2) can provide a good starting point for understanding reaction energetics. Density-fitted (DF-MP2) and explicitly correlated (MP2-F12) variants can enhance computational efficiency and accuracy, respectively.[1]

Density Functional Theory (DFT): A Balance of Accuracy and Cost

DFT methods offer a more computationally tractable alternative to high-level ab initio calculations, making them suitable for studying larger systems and for initial exploratory studies.

  • Hybrid Functionals (e.g., B3LYP, M06-2X) : Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. The M06-2X functional, for instance, is often recommended for studies involving non-covalent interactions and thermochemistry.[2][3]

  • Range-Separated Functionals (e.g., ωB97X-D) : These functionals are designed to improve the description of long-range interactions, which can be important in the pre- and post-reaction complexes of SN2 reactions. The "-D" suffix indicates the inclusion of an empirical dispersion correction, which is crucial for accurately modeling van der Waals forces.

Performance Comparison: Insights from a Close Analog

Direct computational studies on CHFI₂ are not abundant in the literature. However, a benchmark ab initio study on the closely related F⁻ + CH₂ClI reaction provides invaluable insights into the expected performance of various methods for predicting transition state energies.[1] The following table summarizes the relative energies for the SN2 transition state leading to the displacement of the iodide ion.

Computational MethodBasis SetRelative Energy (kcal/mol)
CCSD(T)-F12baug-cc-pVTZBenchmark
MP2aug-cc-pVDZ+2.4-3.9 (RMSD vs. Benchmark)
DF-MP2aug-cc-pVDZ~MP2 performance
MP2-F12aug-cc-pVDZImproved over MP2
DF-MP2-F12aug-cc-pVDZ~MP2-F12 performance
DFT (B3LYP)6-31+G*Qualitative agreement[4]
DFT (M06-2X)Def2TZVPGenerally reliable for kinetics[3]

This table is illustrative and compiles data from analogous systems. RMSD stands for Root-Mean-Square Deviation.[1]

Key Geometric Parameters of a Representative SN2 Transition State

The geometry of the transition state provides crucial information about the reaction mechanism. For an SN2 reaction of a nucleophile (Nu⁻) with CHFI₂, the following are key parameters to analyze:

ParameterDescriptionExpected Value (Å)
C-I bond lengthThe bond to the leaving group.Elongated compared to the reactant.
C-Nu bond lengthThe forming bond with the nucleophile.Longer than a typical C-Nu single bond.
I-C-Nu angleThe angle between the leaving group, the central carbon, and the nucleophile.Approaching 180° for a backside attack.

Experimental Protocols for Computational Analysis

The following protocols outline the steps for a comprehensive computational investigation of the transition states in CHFI₂ reactions.

Protocol 1: Transition State Optimization and Frequency Analysis
  • Reactant and Product Optimization : Begin by optimizing the geometries of the reactants (e.g., CHFI₂ and a nucleophile) and the expected products. This should be performed using a reliable DFT method (e.g., M06-2X) with a suitable basis set (e.g., def2-TZVP). For iodine, a basis set with effective core potentials should be used.

  • Initial Transition State Guess : Generate an initial guess for the transition state geometry. This can be done using a synchronous transit-guided quasi-Newton (STQN) method or by manually constructing a structure with elongated forming and breaking bonds.

  • Transition State Optimization : Optimize the transition state guess. This is a saddle point optimization, and the chosen algorithm (e.g., Berny algorithm) should be appropriate for finding first-order saddle points.

  • Frequency Calculation : Perform a vibrational frequency calculation on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This calculation also provides the zero-point vibrational energy (ZPVE) correction.

  • Intrinsic Reaction Coordinate (IRC) Calculation : To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This traces the minimum energy path downhill from the transition state to the reactant and product wells.

Protocol 2: High-Accuracy Single-Point Energy Calculations
  • Geometry from DFT : Use the optimized geometries of the reactants, transition state, and products obtained from the DFT calculations in Protocol 1.

  • Coupled Cluster Calculation : Perform single-point energy calculations using a high-level ab initio method, such as CCSD(T)-F12b, with a large basis set (e.g., aug-cc-pVTZ or aug-cc-pVQZ).

  • Calculate Activation Energy : The activation energy can then be calculated as the difference in the CCSD(T) energies of the transition state and the reactants, including ZPVE corrections from the DFT frequency calculations.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for visualizing complex chemical processes and computational workflows.

G cluster_workflow Computational Workflow for Transition State Analysis A 1. Geometry Optimization (Reactants & Products) Method: DFT (e.g., M06-2X) B 2. Transition State Search (e.g., STQN) A->B C 3. Frequency Analysis Confirm single imaginary frequency B->C D 4. IRC Calculation Connect TS to Reactants/Products C->D E 5. High-Accuracy Energy Calculation Method: CCSD(T)-F12b C->E Optimized Geometries F 6. Calculate Activation Energy D->F E->F

Caption: A generalized computational workflow for the analysis of transition states.

G cluster_reaction SN2 Reaction Pathway Reactants Nu⁻ + CHFI₂ TS [Nu---C(H)(F)---I---I]⁻‡ (Transition State) Reactants->TS ΔG‡ Products Nu-CHFI + I⁻ TS->Products

Sources

Navigating the Fleeting World of Fluoro(diiodo)methane: A Comparative Guide to Characterizing its Reactive Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Fluoro(diiodo)methane (CHFI₂) has emerged as a potent and versatile reagent in modern organic synthesis, primarily recognized for its role as a precursor to valuable fluorinated building blocks.[1] Its utility in monofluorocyclopropanation and other transformations stems from the generation of highly reactive, short-lived intermediates.[1] Understanding the nature of these transient species—be they carbenes, radicals, or anions—is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel synthetic methodologies.

This guide provides an in-depth technical comparison of the methods used to characterize the primary reaction intermediates in this compound chemistry. We will explore the experimental and computational techniques that shed light on these fleeting species, offering field-proven insights into the causality behind experimental choices and comparing the performance of CHFI₂ with alternative reagents.

The Trifecta of Reactivity: Carbene, Radical, and Anionic Intermediates

The synthetic transformations involving this compound are dictated by the specific reaction conditions, which selectively favor the formation of one of three key intermediates: a fluorocarbene, a fluorodiiodomethyl radical, or a fluoro(diiodo)methyl anion. The characterization of each demands a distinct set of analytical tools and experimental designs.

The Elusive Fluorocarbene (:CHF)

This compound is an efficient precursor to fluorocarbene, a highly reactive intermediate sought after for the synthesis of monofluorinated cyclopropanes.[1] The generation of :CHF from CHFI₂ typically involves a reaction with an organolithium reagent or a metal, leading to an α-elimination.

Direct observation of carbenes is notoriously challenging due to their short lifetimes.[2] Therefore, a combination of indirect detection methods and computational analysis is typically employed.

  • Chemical Trapping: This is the most common experimental approach to infer the presence of a carbene.[2] The reaction is conducted in the presence of a trapping agent, such as an alkene, which reacts with the carbene to form a stable, isolable cyclopropane. The stereospecificity of the cyclopropanation of cis- and trans-alkenes can provide evidence for a singlet carbene intermediate.

  • Spectroscopic Analysis in Cryogenic Matrices: For more direct evidence, the reaction can be performed at extremely low temperatures (e.g., 10 K) in an inert gas matrix (like argon or nitrogen). This technique, known as matrix isolation, can trap the carbene long enough for spectroscopic characterization by:

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbene.

    • Electron Paramagnetic Resonance (EPR) Spectroscopy: To distinguish between singlet (EPR silent) and triplet (EPR active) carbene states.[2]

  • Computational Chemistry: Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting the geometry, energy, and spectroscopic properties of fluorocarbene.[3][4] These theoretical calculations can support experimental findings and provide insights into the reaction mechanism and transition states.

The primary alternatives for generating a methylene or substituted methylene group for cyclopropanation are diiodomethane (in the Simmons-Smith reaction) and diazomethane.[5][6][7]

Reagent SystemIntermediateTypical Yield (Cyclohexene)StereospecificitySafety Considerations
CHFI₂ / RLi :CHFModerate to GoodStereospecificRequires careful handling of organolithium reagents.
CH₂I₂ / Zn-Cu (Simmons-Smith) IZnCH₂I (Carbenoid)~50-60%StereospecificSafer than diazomethane; can be sensitive to the quality of the zinc-copper couple.
CH₂I₂ / Et₂Zn (Furukawa Mod.) EtZnCH₂I (Carbenoid)>90%StereospecificDiethylzinc is pyrophoric.
CH₂N₂ / Light or Catalyst :CH₂HighStereospecificDiazomethane is extremely toxic and explosive.

Data compiled from representative literature.[6][7]

The use of CHFI₂ offers a direct route to monofluorinated cyclopropanes, a transformation not readily achieved with the other reagents.

The Fluorodiiodomethyl Radical (•CHFI₂)

The relatively weak carbon-iodine bond in this compound makes it susceptible to homolytic cleavage, generating the fluorodiiodomethyl radical. This pathway can be initiated by photolysis, radical initiators, or single-electron transfer processes.

The direct detection of short-lived radical intermediates is a significant challenge, often requiring specialized and rapid measurement techniques.[8]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most definitive method for the direct detection of radical species.[2] However, the low concentrations and short lifetimes of many radical intermediates can make direct EPR challenging.

  • Spin Trapping: A common indirect method involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.

  • Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect radical intermediates, often by their reaction with a trapping agent to form a stable, charged species.[9]

  • Chemical Trapping with Radical Scavengers: Similar to carbene trapping, the addition of radical scavengers like TEMPO can lead to the formation of stable adducts that can be isolated and characterized by standard analytical techniques like NMR and mass spectrometry, confirming the presence of a radical intermediate.

  • To a solution of this compound and the reaction substrate in a suitable solvent (e.g., acetonitrile) under an inert atmosphere, add 2 equivalents of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

  • Initiate the reaction (e.g., via photolysis or addition of a radical initiator).

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Analyze the crude product mixture by ESI-MS to identify the mass corresponding to the TEMPO-CHFI₂ adduct.

  • Purify the adduct by column chromatography for further characterization by NMR spectroscopy.

The Fluoro(diiodo)methyl Anion ([CHFI₂]⁻) and its Derivatives

Treatment of this compound with a strong, non-nucleophilic base can lead to deprotonation, forming the fluoro(diiodo)methyl anion. More commonly, related carbanionic species like fluoroiodomethyllithium are generated through metal-halogen exchange.[10][11][12] These nucleophilic intermediates are valuable for the formation of new carbon-carbon bonds.

The high reactivity and thermal instability of these anionic intermediates often preclude their isolation. Their generation and subsequent reaction are typically performed in situ at low temperatures.

  • In Situ Quenching and Trapping: The most common method to confirm the formation of these anionic intermediates is to generate them in the presence of an electrophile (a "quenching" or "trapping" agent) such as an aldehyde, ketone, or imine.[13] The isolation and characterization of the resulting fluorinated product provide strong evidence for the formation of the anionic intermediate.

  • Flow Chemistry: The use of flow microreactors has enabled the generation and immediate use of highly reactive, short-lived species like fluoroiodomethyllithium.[10][11][12] This technique allows for precise control over reaction time and temperature, minimizing decomposition and enabling highly chemoselective reactions.

  • NMR Spectroscopy at Low Temperatures: In some cases, it may be possible to observe the anionic intermediate directly by performing the reaction at very low temperatures inside an NMR spectrometer. This can provide direct structural information.

G cluster_generation Generation (Low Temperature) cluster_trapping In Situ Trapping cluster_analysis Analysis CHFI2 This compound Anion Fluoroiodomethyllithium (LiCHFI) CHFI2->Anion Metal-Halogen Exchange RLi Organolithium Reagent (e.g., n-BuLi) RLi->Anion Product Fluorinated Product Anion->Product Nucleophilic Attack Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product Analysis Isolation & Characterization (NMR, MS) Product->Analysis

Sources

A Researcher's Guide to Isotopic Labeling in the Mechanistic Elucidation of Fluoro(diiodo)methane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, fluoro(diiodo)methane (CHFI₂) presents itself as a valuable, albeit mechanistically ambiguous, reagent. Its utility in introducing the fluoromethyl group and in forming fluorinated cyclopropanes is significant. However, a deeper understanding of the reaction pathways is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and expanding the substrate scope. This guide provides a comprehensive comparison of how isotopic labeling studies can be strategically employed to illuminate the intricate mechanisms of this compound reactions, offering a powerful alternative to purely computational or kinetic analyses.

The Mechanistic Dichotomy of this compound Reactions

This compound is primarily used as a precursor to the highly reactive fluoroiodocarbene (:CFI) or a related carbenoid species. The central mechanistic question revolves around the nature of the carbene generation and its subsequent reaction with substrates, such as alkenes in cyclopropanation reactions. Two plausible pathways are often considered:

  • Concerted Pathway: The carbene or carbenoid adds to the alkene in a single, concerted step, forming the cyclopropane ring simultaneously.

  • Stepwise Pathway: The reaction proceeds through a distinct intermediate, such as a diradical or a zwitterionic species, which then undergoes ring closure to form the cyclopropane.

Distinguishing between these pathways is challenging due to the transient nature of the intermediates involved. Isotopic labeling provides a robust experimental approach to probe the transition states and intermediates that govern these reactions.

The Power of Isotopic Labeling: A Comparative Overview

While computational modeling can provide theoretical insights into reaction pathways, isotopic labeling offers direct experimental evidence of bonding changes in the rate-determining step.[1]

FeatureIsotopic Labeling Studies (e.g., KIE)Computational Modeling (e.g., DFT)
Principle Measures the change in reaction rate upon substitution of an atom with its heavier isotope.[2][3][4][5][6]Calculates the potential energy surface of a reaction to identify transition states and intermediates.
Information Gained Provides evidence for bond breaking/formation in the rate-determining step.[2][4][6]Predicts reaction pathways, activation energies, and the structures of transient species.
Advantages Provides direct experimental evidence of the transition state structure. Can definitively distinguish between proposed mechanisms.Can explore a wide range of reaction conditions and substrates theoretically. Provides detailed geometric and electronic information about transition states.
Limitations Synthesis of isotopically labeled starting materials can be complex and costly. Requires precise kinetic measurements.Accuracy is dependent on the level of theory and the chosen model. Does not provide direct experimental validation.

Designing Isotopic Labeling Experiments for this compound Reactions

The strategic placement of isotopic labels, primarily deuterium (²H) and carbon-13 (¹³C), can provide invaluable information about the reaction mechanism through the measurement of Kinetic Isotope Effects (KIEs).[2][3][4][5][6] A KIE is the ratio of the reaction rate of the isotopically light reactant to that of the heavy reactant (k_light / k_heavy).

Primary Kinetic Isotope Effects (PKIEs)

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step.[2] For this compound reactions, a key target for a PKIE study would be the C-H bond.

  • Deuterium Labeling (¹H vs. ²H): By synthesizing fluoro(diiodo)deuteromethane (CDFI₂), one can measure the k_H/k_D isotope effect. If the C-H bond is cleaved in the rate-determining step (e.g., in the formation of the carbene), a significant primary KIE (typically > 2) would be expected. A value close to 1 would suggest that C-H bond cleavage is not involved in the rate-limiting step.

Secondary Kinetic Isotope Effects (SKIEs)

A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3] SKIEs are generally smaller than PKIEs but can still provide crucial information about changes in hybridization or steric environment at the labeled position.

  • Carbon-13 Labeling (¹²C vs. ¹³C): Synthesizing ¹³C-labeled this compound ([¹³C]HFI₂) allows for the measurement of the ¹²C/¹³C KIE. In a cyclopropanation reaction, a change in the hybridization of the carbene carbon from sp²-like in the carbene to sp³ in the cyclopropane can lead to a measurable SKIE. The magnitude of this effect can provide insights into the structure of the transition state.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general procedure for a competitive KIE experiment to study the cyclopropanation of an alkene with this compound.

Part 1: Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled starting materials is a critical first step.

  • For [¹³C]HFI₂: A potential route could involve the use of commercially available [¹³C]diiodomethane as a precursor, followed by a selective fluorination reaction.

  • For CDFI₂: Deuterated diiodomethane (CD₂I₂) could be synthesized and then selectively fluorinated. Alternatively, H/D exchange protocols on a suitable precursor could be explored.

Part 2: Competitive KIE Measurement
  • Reaction Setup: In a single reaction vessel, combine a mixture of the unlabeled (e.g., CHFI₂) and labeled (e.g., [¹³C]HFI₂ or CDFI₂) this compound with a slight excess of the alkene substrate and the appropriate reagents to initiate the reaction (e.g., a zinc-copper couple for a Simmons-Smith type reaction).[7][8]

  • Reaction Monitoring: Allow the reaction to proceed to a low, known conversion (typically 10-20%). It is crucial to stop the reaction at low conversion to ensure accurate KIE measurements.

  • Product Isolation and Analysis: Isolate the unreacted starting material and the cyclopropane product.

  • Isotopic Ratio Analysis: Determine the isotopic ratio of the unreacted starting material and the product using a sensitive analytical technique such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For ¹³C labeling, quantitative ¹³C NMR can be used to determine the ¹³C/¹²C ratio.[9] For deuterium labeling, ¹H and ²H NMR can be employed.

    • Mass Spectrometry (MS): High-resolution mass spectrometry can accurately measure the relative abundance of the isotopologues.

Part 3: Calculation of the Kinetic Isotope Effect

The KIE can be calculated from the isotopic ratios of the starting material at the beginning (R₀) and at a specific conversion (Rₛ), and the fractional conversion (f), using the following equation:

k_light / k_heavy = ln(1-f) / ln(1 - f * (Rₛ / R₀))

Interpreting the Results: Distinguishing Mechanistic Pathways

The experimentally determined KIE values can provide strong evidence for a particular reaction mechanism.

Isotopic LabelObserved KIEMechanistic Implication
CDFI₂ vs. CHFI₂ k_H / k_D > 2C-H bond cleavage is part of the rate-determining step, suggesting carbene formation is rate-limiting.
k_H / k_D ≈ 1C-H bond cleavage is not involved in the rate-determining step. The reaction of the carbene with the alkene is likely the slower step.
[¹³C]HFI₂ vs. CHFI₂ k_¹²C / k_¹³C > 1 (Normal SKIE)Indicates a loosening of bonding at the carbon center in the transition state, consistent with a more reactant-like transition state.
k_¹²C / k_¹³C < 1 (Inverse SKIE)Suggests a tightening of bonding at the carbon center in the transition state, consistent with a more product-like transition state.

By combining the results from both deuterium and carbon-13 labeling studies, a more complete picture of the reaction mechanism can be constructed. For example, a negligible deuterium KIE coupled with a significant carbon-13 KIE would strongly suggest that the addition of the carbene to the alkene is the rate-determining step.

Visualizing Reaction Mechanisms and Workflows

G cluster_0 Carbene Formation cluster_1 Cyclopropanation CHFI2 CHFI₂ Carbene :CFI CHFI2->Carbene Rate-determining? (Probed by ²H KIE) Reagent Reagent (e.g., Zn-Cu) Reagent->CHFI2 TS Transition State Carbene->TS Alkene Alkene Alkene->TS Product Fluorocyclopropane TS->Product Rate-determining? (Probed by ¹³C KIE)

Caption: Proposed reaction pathways for this compound cyclopropanation.

G cluster_workflow Experimental Workflow for KIE Measurement start Synthesize Isotopically Labeled CHFI₂ step1 Competitive Reaction: Labeled + Unlabeled CHFI₂ with Alkene start->step1 step2 Quench Reaction at Low Conversion (10-20%) step1->step2 step3 Isolate Unreacted Starting Material & Product step2->step3 step4 Analyze Isotopic Ratios (NMR or MS) step3->step4 end Calculate KIE step4->end

Caption: Workflow for a competitive kinetic isotope effect experiment.

Conclusion

While direct experimental data on isotopic labeling of this compound is not extensively reported, the principles and methodologies outlined in this guide provide a robust framework for such investigations. By carefully designing and executing isotopic labeling studies, researchers can gain definitive experimental evidence to distinguish between competing reaction mechanisms. This deeper understanding is paramount for the rational design of new synthetic methods and the effective application of this compound in the synthesis of valuable fluorinated molecules.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Deuterium Labeling in Organic Chemistry: A Guide to the Literature.
  • Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms. Journal of Biological Chemistry, 278(51), 51975–51984.
  • Colella, M. (2022). The synthetic versatility of fluoroiodomethane: recent applications as monofluoromethylation platform. Organic & Biomolecular Chemistry, 20(23), 4669-4680.
  • Gajewski, J. J. (1981).
  • Isaac, R. C., & Singleton, D. A. (2000). ¹³C and ²H Kinetic Isotope Effects and the Mechanism of Lewis Acid-Catalyzed Ene Reactions of Formaldehyde. The Journal of Organic Chemistry, 65(3), 895–899.
  • Kohen, A., & Limbach, H. H. (Eds.). (2005). Isotope Effects in Chemistry and Biology. CRC Press.
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Singleton, D. A., & Thomas, A. A. (1995). High-Precision and High-Accuracy Natural Abundance ¹³C Kinetic Isotope Effects. Journal of the American Chemical Society, 117(36), 9357–9358.
  • Streitwieser, A., Jagow, R. H., Fahey, R. C., & Suzuki, S. (1958). Kinetic Isotope Effects in the Solvolysis of Deuterated Arenesulfonates. Journal of the American Chemical Society, 80(10), 2326–2332.
  • Westheimer, F. H. (1961). The magnitude of the primary kinetic isotope effect for compounds of hydrogen and deuterium. Chemical Reviews, 61(3), 265–273.
  • Williams, A. (2003). Concerted Organic and Bio-Organic Mechanisms. CRC Press.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fluoro(diiodo)methane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of Fluoro(diiodo)methane

This compound is a trihalomethane with a unique reactivity profile that demands careful consideration for its disposal.[1] A thorough understanding of its chemical and physical properties is the bedrock of safe handling and disposal.

Key Chemical Properties and Hazards:

PropertyValueSignificance for Disposal
Molecular Formula CHFI₂High molecular weight due to iodine content.
Molar Mass 285.826 g/mol [1]Influences vapor density and potential for environmental persistence.
Boiling Point 134 °C (273 °F; 407 K)[1][2][3]Relatively low boiling point suggests a significant vapor pressure.
Density 3.229 g/cm³[2][3]Denser than water, which will affect spill cleanup procedures.
Flash Point 43.4 °C[2]Classified as a flammable liquid, requiring stringent control of ignition sources.[4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]Dictates the required Personal Protective Equipment (PPE) and emergency procedures.

This compound is recognized as a hazardous substance. Its handling and disposal are subject to federal, state, and local regulations. Improper disposal can lead to environmental contamination and pose a significant health risk.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the safe disposal of this compound waste, from the point of generation to final removal by a certified hazardous waste contractor.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Segregation cluster_Accumulation Waste Accumulation Area cluster_Disposal Final Disposal A Waste Generation (e.g., residual reagent, contaminated materials) B Hazard Assessment (Review SDS for CHFI₂) A->B Immediate Action C Segregate as 'Halogenated Organic Waste' B->C Classification D Select Compatible Waste Container (e.g., Glass, HDPE) C->D Containerization E Properly Label Container ('Hazardous Waste', chemical name, hazards) D->E Compliance F Store in Designated Satellite Accumulation Area E->F Storage G Keep Container Closed (Vapor-tight) F->G Safety H Maintain Waste Log G->H Record Keeping I Arrange Pickup with Licensed Hazardous Waste Contractor H->I Scheduling J Complete Hazardous Waste Manifest I->J Documentation K Incineration at a Regulated Facility J->K Final Disposition

Caption: Disposal workflow for this compound.

Experimental Protocol: Waste Segregation and Containerization

  • Initial Segregation : Immediately upon generation, designate any waste containing this compound as "Halogenated Organic Waste."[5] This is a critical first step as halogenated and non-halogenated waste streams are treated differently and must not be mixed.[5][6]

  • Container Selection : Choose a waste container that is chemically compatible with this compound. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition, free from cracks or defects, and has a secure, screw-top cap to prevent leaks and vapor release.[6][7]

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[7][8] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[8]

    • Clear indication of the hazards (e.g., "Flammable," "Toxic," "Irritant")

    • The accumulation start date (the date the first drop of waste is added)

    • The name and contact information of the generating laboratory or personnel.

  • Waste Collection : Add the this compound waste to the labeled container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7] Keep the container securely closed at all times, except when adding waste.[6][8]

On-Site Management and Accumulation

Proper management of the waste container while it is in your facility is crucial to maintaining a safe laboratory environment.

  • Satellite Accumulation Areas (SAAs) : Store the waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a well-ventilated area, such as a chemical fume hood, away from heat and ignition sources.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. The secondary containment must be large enough to hold 110% of the volume of the largest container.[7]

  • Incompatible Wastes : Do not store halogenated organic waste with incompatible materials such as acids, bases, or strong oxidizing agents.[7][9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate the hazards.

Personal Protective Equipment (PPE) for Spill Cleanup:

  • Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn.[10]

  • Eye Protection : Safety glasses or goggles are mandatory.[10][11]

  • Lab Coat : A flame-retardant lab coat should be worn.

  • Respiratory Protection : For large spills or in poorly ventilated areas, a respirator may be necessary.[10]

Spill Cleanup Protocol:

  • Evacuate and Ventilate : Clear the area of all non-essential personnel and ensure adequate ventilation.[4]

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill : Use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spilled liquid.[11][12] Do not use combustible materials like paper towels.

  • Collect and Dispose : Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[6]

Final Disposal: Professional Hazardous Waste Management

The final step in the disposal process is the transfer of the waste to a licensed hazardous waste disposal company.

  • Scheduling Pickup : Contact your institution's EHS department or a pre-approved hazardous waste contractor to schedule a pickup.[13]

  • Documentation : You will be required to complete a hazardous waste manifest. This document tracks the waste from your facility to its ultimate destination and is a legal requirement. The disposal company will typically assist in its preparation.[13]

  • Transportation and Incineration : The hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The standard and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[5]

Causality and Trustworthiness in Protocol Design

The procedures outlined in this guide are designed as a self-validating system rooted in the fundamental principles of chemical safety.

  • Segregation : The segregation of halogenated waste is critical because its incineration requires specialized equipment and conditions to manage the corrosive and toxic byproducts, such as hydrofluoric and hydriodic acids. Mixing with non-halogenated waste can disrupt the incineration process and lead to regulatory non-compliance.

  • Containerization and Labeling : Proper containerization and labeling prevent accidental mixing of incompatible wastes, ensure that all personnel are aware of the container's contents and hazards, and are legally required for the tracking and disposal of hazardous waste.

  • Professional Disposal : The use of licensed hazardous waste contractors ensures that the waste is managed in accordance with all applicable regulations, minimizing both legal liability and environmental impact.

By adhering to these protocols, you are not only ensuring the safety of yourself and your colleagues but also contributing to the responsible stewardship of the environment.

References

  • This compound | CAS#:1493-01-2 | Chemsrc. (n.d.). Retrieved January 15, 2026, from [Link]

  • Fluorodiiodomethane. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Fluoro(iodo)methane. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Difluorodiiodomethane. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Diiodomethane; 99%, stabilized with copper - Safety Data Sheet. (2020, June 15). KRUSS Scientific. Retrieved January 15, 2026, from [Link]

  • Production, Import/Export, Use, and Disposal. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 15, 2026, from [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved January 15, 2026, from [Link]

  • Hazardous Waste Management Manual. (n.d.). University of Northern Iowa. Retrieved January 15, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved January 15, 2026, from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved January 15, 2026, from [Link]

  • How to store / dispose of Iodine crystals? (2021, June 4). Reddit. Retrieved January 15, 2026, from [Link]

  • Diiodomethane - Safety Data Sheet. (n.d.). Research Core Facilities, University of Illinois Chicago. Retrieved January 15, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Oklahoma State University. Retrieved January 15, 2026, from [Link]

  • Disposal of Iodine. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved January 15, 2026, from [Link]

  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved January 15, 2026, from [Link]

  • Standard Operating Procedure for work with Iodine. (2018, November 2). Duke University Shared Materials Instrumentation Facility. Retrieved January 15, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.